Technical Documentation Center

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • CAS: 1146291-17-9

Core Science & Biosynthesis

Foundational

3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Whitepaper Executive Summary The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Whitepaper

Executive Summary

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a bioisosteric replacement for quinazolines and endogenous purines. Specifically, 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9) represents a highly functionalized derivative where the N3 position is alkylated with an acetonyl (2-oxopropyl) group[1].

As a Senior Application Scientist, I emphasize that this specific substitution is not merely structural; it is a strategic vector for structure-based drug design (SBDD). The acetonyl moiety introduces a flexible hydrogen-bond acceptor (the ketone carbonyl) that can anchor into the hinge region of various kinases, while the thienopyrimidine core mimics the adenine ring of ATP. This guide provides a comprehensive breakdown of the compound's physicochemical properties, a self-validating synthetic workflow, and its application in targeting critical oncology targets such as PDK1, Pim-1, and CDC7[2][3][4].

Physicochemical and Structural Profiling

Understanding the physicochemical properties of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule balances the rigid, planar, and lipophilic thienopyrimidine core with the polar, rotatable 2-oxopropyl appendage.

Quantitative Data Summary
PropertyValuePharmacological Implication
CAS Number 1146291-17-9[1]Unique identifier for procurement and registry.
Molecular Formula C₉H₈N₂O₂S[1]Defines elemental composition.
Molecular Weight 208.24 g/mol [1]Highly optimal for Fragment-Based Drug Discovery (FBDD) (MW < 300).
SMILES CC(=O)CN1C=NC2=C(C1=O)SC=C2[1]Computational modeling input.
H-Bond Donors (HBD) 0Enhances passive membrane permeability.
H-Bond Acceptors (HBA) 4 (2x Nitrogen, 2x Oxygen)Provides multiple vectors for kinase hinge-region binding.
Rotatable Bonds 2Allows the acetonyl group to adopt optimal conformations in binding pockets.

Causality Insight: The lack of hydrogen bond donors combined with a low molecular weight makes this compound an ideal "fragment" or core building block. It strictly adheres to the "Rule of Three" for fragment-based screening, allowing it to efficiently sample chemical space within tight enzymatic pockets[3].

Chemical Synthesis and Functionalization Workflows

The synthesis of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one relies on the regioselective alkylation of the unsubstituted thienopyrimidinone core.

Mechanistic Causality: Regioselectivity

The thieno[3,2-d]pyrimidin-4(3H)-one core exists in a state of lactam-lactim tautomerism, meaning deprotonation yields an ambident anion with nucleophilic character at both the N3 and O4 positions. Why do we achieve N3-alkylation? By utilizing a polar aprotic solvent (DMF) and a mild base (K₂CO₃) under thermodynamic control (heating to 60°C), the reaction heavily favors N-alkylation. The resulting N-alkylated lactam is thermodynamically far more stable than the O-alkylated lactim ether, ensuring high regiochemical fidelity.

Experimental Protocol: N3-Alkylation Workflow
  • Deprotonation: Suspend 1.0 equivalent of thieno[3,2-d]pyrimidin-4(3H)-one in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes to ensure complete formation of the ambident anion.

  • Electrophilic Addition: Dropwise, add 1.2 equivalents of chloroacetone (1-chloro-2-propanone).

  • Thermodynamic Heating: Elevate the reaction temperature to 60°C and stir for 4–6 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Self-Validating System (Analytical Checkpoint): Do not proceed to biological assays without confirming regioselectivity. Analyze the purified product via FT-IR spectroscopy. The starting material exhibits a broad N-H stretch at >3100 cm⁻¹. Successful N3-alkylation is definitively confirmed by the complete disappearance of the N-H band and the emergence of a new, sharp ketone carbonyl (C=O) stretch at ~1715 cm⁻¹, alongside the intrinsic lactam carbonyl at ~1670 cm⁻¹.

Visualization: Synthetic Workflow & Logic

SynthesisWorkflow A Thienopyrimidin-4-one (Core) B Base Deprotonation (K2CO3 / DMF) A->B Step 1 C Chloroacetone Alkylation B->C Step 2 D N3-Alkylation (Major) 3-(2-oxopropyl) target C->D Thermodynamic Control E O-Alkylation (Minor) Lactim ether C->E Kinetic Control

Caption: Synthetic workflow for N3-alkylation of thienopyrimidinone highlighting regioselectivity.

Pharmacological Relevance: Kinase Inhibition

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a cornerstone in the development of targeted oncology therapeutics. Its structural mimicry of adenine allows it to competitively bind to the ATP-binding pockets of various kinases.

Target 1: PDK1 (3-Phosphoinositide-Dependent Protein Kinase 1)

Fragment-based screening approaches have successfully identified thieno[3,2-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of PDK1, a master kinase in the PI3K/Akt survival pathway[3][5]. The core scaffold occupies the adenine pocket, while substitutions at the 3-position (such as the 2-oxopropyl group) can project into the ribose-binding pocket, establishing critical hydrogen bonds that enhance ligand efficiency.

Target 2: Pim-1 Kinase

Structure rigidification strategies have been employed to convert flexible precursors into rigid thieno[3,2-d]pyrimidin-4(3H)-ones to target Pim-1[2][6]. The rigidification ensures that the carbonyl groups are properly oriented to form a critical hydrogen bond with the Lys67 residue in the Pim-1 hinge region, a necessary interaction for potent kinase inhibition[2][6].

Target 3: CDC7 Kinase

Advanced clinical candidates, such as TAK-931, utilize the thienopyrimidine core to inhibit CDC7, an enzyme essential for the initiation of DNA replication[4]. Inhibition of CDC7 triggers a DNA origin activation checkpoint, leading to apoptosis in rapidly dividing cancer cells[4].

Visualization: Kinase Pathway Inhibition

KinasePathway Signal Mitogen Signal PI3K PI3K Activation Signal->PI3K PDK1 PDK1 Kinase (Target Enzyme) PI3K->PDK1 PIP3 Generation Akt Akt / PKB Activation PDK1->Akt Phosphorylation Inhibitor 3-(2-oxopropyl) derivative Inhibitor->PDK1 Blocks ATP Pocket Survival Cell Survival Akt->Survival Promotes

Caption: Mechanism of action for thienopyrimidinone-based PDK1 inhibitors in the PI3K/Akt pathway.

Experimental Protocol: Biochemical Kinase Assay

To evaluate the efficacy of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1%.

  • Enzyme/Substrate Addition: Add the target recombinant kinase (e.g., PDK1 or Pim-1) and the specific fluorescently labeled peptide substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent

    
     for the specific kinase. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the TR-FRET development reagent (e.g., Eu-labeled anti-phospho antibody) and read the emission ratio (665 nm / 615 nm) on a microplate reader.

Self-Validating System (Assay Integrity): A biochemical assay is only as reliable as its dynamic range. You must include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control (0% kinase activity) and a vehicle-only (DMSO) negative control (100% kinase activity). Mathematical Validation: Calculate the Z'-factor using the formula:



Proceed with data analysis only  if 

, which guarantees that the assay window is sufficiently wide to yield trustworthy IC₅₀ values.

References

  • Lee, A. C.-H., et al. (2012). "Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Gawad, S. M., et al. (2017). "Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at: [Link]

  • Erbayraktar, Z., et al. (2016). "Effect of treatment with PHA-767491 and CDC7 Kinase Inhibitors on Cancer Cell Lines." ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

[1] Executive Summary This technical guide provides a comprehensive spectroscopic profile of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9). As a fused heterocyclic scaffold, this compound serves as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9). As a fused heterocyclic scaffold, this compound serves as a critical intermediate in the development of kinase inhibitors and bioisosteres of purine nucleosides. This document details the synthesis, nuclear magnetic resonance (NMR) assignments, infrared (IR) signatures, and mass spectrometry (MS) fragmentation patterns necessary for rigorous structural validation in drug discovery workflows.

Structural Analysis & Synthetic Context

Structural Logic

The molecule consists of a thieno[3,2-d]pyrimidine core—a bioisostere of quinazoline and purine—substituted at the N3 position with a 2-oxopropyl (acetonyl) moiety.[1]

  • Core: The fusion of a thiophene ring to a pyrimidinone ring creates a highly aromatic, electron-deficient system.

  • Substituent: The acetonyl group introduces a reactive ketone handle and breaks the symmetry of the lactam/lactim tautomerism, locking the structure in the 3H-lactam form.

Synthesis Workflow

The synthesis typically involves the N-alkylation of the parent thieno[3,2-d]pyrimidin-4(3H)-one with chloroacetone under basic conditions. This pathway favors N3-alkylation over O-alkylation due to the thermodynamic stability of the amide-like carbonyl in the fused system.

Synthesis Figure 1: Synthetic pathway via N-alkylation under basic conditions. Reactant1 Thieno[3,2-d]pyrimidin-4(3H)-one Reagent K2CO3 / DMF 60°C, 4h Reactant1->Reagent Reactant2 Chloroacetone Reactant2->Reagent Intermediate Transition State (N3 Nucleophilic Attack) Reagent->Intermediate Product 3-(2-oxopropyl)thieno[3,2-d] pyrimidin-4(3H)-one Intermediate->Product -HCl

[1]

Spectroscopic Characterization Data

Proton NMR ( H NMR)

The


H NMR spectrum is characterized by the distinct deshielding of the pyrimidine proton and the coupling of the thiophene protons.

Solvent: DMSO-


 (Recommended due to solubility)
Frequency:  400 MHz[2]
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-2 8.45 – 8.55Singlet (s)1H-Pyrimidine proton; highly deshielded by adjacent N atoms and C=O.
H-7 8.15 – 8.20Doublet (d)1H5.4Thiophene proton (

to ring fusion); deshielded by aromatic current.
H-6 7.45 – 7.55Doublet (d)1H5.4Thiophene proton (

to ring fusion); characteristic thiophene coupling.
N-CH

5.05 – 5.15Singlet (s)2H-Methylene bridge; deshielded by N3 and ketone carbonyl.
CO-CH

2.20 – 2.25Singlet (s)3H-Methyl ketone; typical range for acetonyl groups.
Carbon NMR ( C NMR)

The carbon spectrum confirms the backbone skeleton and the presence of two distinct carbonyl environments (amide vs. ketone).

Carbon TypeShift (

ppm)
Assignment
Ketone C=O 201.0 – 202.5Side chain ketone carbonyl.
Amide C=O (C-4) 157.0 – 158.5Pyrimidinone carbonyl (part of the fused ring).
C-2 148.0 – 149.5Pyrimidine C-H (between nitrogens).
C-7a 155.0 – 156.0Quaternary bridgehead carbon.
C-7 133.0 – 135.0Thiophene CH.
C-6 124.0 – 125.5Thiophene CH.
C-4a 121.0 – 122.0Quaternary bridgehead carbon.
N-CH

54.0 – 55.5Methylene carbon attached to N3.
CH

26.5 – 27.5Methyl carbon of the acetonyl group.
Infrared Spectroscopy (FT-IR)

The IR spectrum is critical for distinguishing the N-alkylated product (two C=O bands) from potential O-alkylated byproducts (one C=O, one C=N/C-O band).

  • 3100 – 3050 cm

    
    :  C-H stretching (Aromatic/Thiophene).
    
  • 2950 – 2920 cm

    
    :  C-H stretching (Aliphatic CH
    
    
    
    /CH
    
    
    ).
  • 1725 – 1715 cm

    
    : Ketone C=O stretch  (Side chain). Sharp, intense.
    
  • 1675 – 1660 cm

    
    : Amide C=O stretch  (Ring). Strong, slightly broader than ketone.
    
  • 1590 – 1550 cm

    
    :  C=C / C=N skeletal vibrations (Thienopyrimidine core).
    

Mass Spectrometry & Fragmentation

Ionization & Parent Ion[1]
  • Method: ESI (Electrospray Ionization) in Positive Mode (

    
    ve).
    
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1]
  • Exact Mass: 208.03

  • Observed [M+H]

    
    :  209.04
    
Fragmentation Pathway

The fragmentation is dominated by the stability of the aromatic thienopyrimidine core. The primary loss involves the acetonyl side chain.

MassSpec Figure 2: Proposed ESI-MS fragmentation pathway. Parent Parent Ion [M+H]+ m/z 209 Frag1 Loss of Acetyl Group [M - COCH3]+ Parent->Frag1 - 43 Da (Acetyl) Frag2 Thieno[3,2-d]pyrimidinone Core [M - CH2COCH3]+ (m/z ~151) Parent->Frag2 - 57 Da (Acetonyl) Frag3 Ring Opening/Degradation m/z ~124 Frag2->Frag3 - HCN / CO

Experimental Protocols

NMR Sample Preparation

Objective: Ensure complete dissolution without aggregation for sharp peaks.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D). Note: CDCl
    
    
    
    may be used, but solubility is often poor for fused bicyclic lactams.
  • Standard: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     ppm).
    
  • Temperature: Equilibrate probe to 300 K (27°C).

HPLC-MS Method

Objective: Purity check and mass confirmation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; ESI-MS (Scan range 100–600 m/z).

References

  • Synthesis of Thieno[3,2-d]pyrimidin-4-ones: Shestakov, A. S., et al. "Synthesis of Thieno[3,2-d]pyrimidin-4-ones and Alkylation Thereof."[4] European Chemical Bulletin, 2014, 3(7), 713-718.[4]

  • Spectroscopic Data of Thienopyrimidine Analogs: Chambhare, R. V., et al. "Synthesis and Antimicrobial Activity of Some Thieno[2,3-d]pyrimidine Derivatives." Chemical & Pharmaceutical Bulletin, 2003.

  • Mass Spectral Fragmentation of Fused Pyrimidines: Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines."[5] International Journal of Materials and Chemistry, 2014.[5][6]

  • Compound Registry & Availability: ChemScene. "3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one - CAS 1146291-17-9."[1]

Sources

Foundational

The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Biological Activity Screening

This guide provides an in-depth exploration of novel thieno[3,2-d]pyrimidine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will navigate the synthetic rationale underp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of novel thieno[3,2-d]pyrimidine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will navigate the synthetic rationale underpinning their creation and delve into the practical methodologies for screening their biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[3,2-d]pyrimidine core is a bicyclic heterocyclic system that marries a thiophene ring with a pyrimidine ring. This fusion creates a scaffold that is not only stable under physiological conditions but also possesses favorable pharmacokinetic properties, such as enhanced bioavailability and membrane permeability[1]. Its structural resemblance to purines, the building blocks of DNA and RNA, allows these derivatives to interact with a wide array of biological targets, particularly protein kinases, making them a focal point of interest in modern medicinal chemistry[2].

The versatility of the thieno[3,2-d]pyrimidine scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of its biological activity. This has led to the development of derivatives with a broad spectrum of therapeutic applications, including potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases[2][3].

Synthesis of the Thieno[3,2-d]pyrimidine Core: A Strategic Approach

The construction of the thieno[3,2-d]pyrimidine skeleton is a well-established process that typically begins with the synthesis of a substituted 2-aminothiophene precursor. A cornerstone of this initial step is the Gewald reaction , a multicomponent reaction that efficiently assembles the thiophene ring from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base[2][4][5][6].

Following the formation of the 2-aminothiophene, the pyrimidine ring is typically annulated through cyclization with a suitable one-carbon source, such as formic acid or formamide, to yield the thieno[3,2-d]pyrimidin-4(3H)-one core structure[7].

A pivotal intermediate in the synthesis of a diverse library of thieno[3,2-d]pyrimidine derivatives is 4-chlorothieno[3,2-d]pyrimidine . This intermediate is readily prepared from thieno[3,2-d]pyrimidin-4(3H)-one via chlorination, often using reagents like phosphorus oxychloride or oxalyl chloride[7][8]. The chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of amines, alcohols, and other nucleophiles, thus providing a gateway to extensive structural diversification and the exploration of structure-activity relationships (SAR)[7].

Synthesis_Workflow Ketone Ketone/Aldehyde + α-Cyanoester + Sulfur Aminothiophene 2-Aminothiophene (Gewald Reaction) Ketone->Aminothiophene Base Thienopyrimidinone Thieno[3,2-d]pyrimidin-4(3H)-one Aminothiophene->Thienopyrimidinone Formamide/ Formic Acid Chlorothienopyrimidine 4-Chlorothieno[3,2-d]pyrimidine Thienopyrimidinone->Chlorothienopyrimidine POCl₃ or (COCl)₂ Derivatives Novel Thieno[3,2-d]pyrimidine Derivatives Chlorothienopyrimidine->Derivatives Nucleophilic Substitution (R-NH₂ etc.)

General Synthetic Pathway to Thieno[3,2-d]pyrimidine Derivatives.

Screening for Biological Activity: A Practical Guide

The following sections provide detailed, step-by-step protocols for the initial screening of novel thieno[3,2-d]pyrimidine derivatives for anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9][10][11][12][13]. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals[9][10].

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells 1. Seed cells in a 96-well plate (e.g., 10,000 cells/well) Adhesion 2. Incubate for 24h to allow cell adhesion Seed_Cells->Adhesion Add_Compound 3. Add varying concentrations of thieno[3,2-d]pyrimidine derivatives Adhesion->Add_Compound Incubate_Treatment 4. Incubate for a defined period (e.g., 24, 48, or 72 hours) Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT solution (0.5 mg/mL) to each well Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours at 37°C for formazan formation Add_MTT->Incubate_MTT Solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance 8. Measure absorbance at 540-590 nm Solubilize->Read_Absorbance

Workflow for the MTT Cell Viability Assay.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the novel thieno[3,2-d]pyrimidine derivatives in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • After the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability against the compound concentration.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds[1][14][15][16]. The principle involves the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Agar 1. Prepare and sterilize nutrient agar Pour_Plates 2. Pour agar into sterile Petri dishes and allow to solidify Prepare_Agar->Pour_Plates Inoculate 3. Inoculate the agar surface with the test microorganism Pour_Plates->Inoculate Create_Wells 4. Create wells in the agar using a sterile cork borer Inoculate->Create_Wells Add_Compound 5. Add solutions of thieno[3,2-d]pyrimidine derivatives to the wells Create_Wells->Add_Compound Incubate 6. Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria) Add_Compound->Incubate Measure_Zones 7. Measure the diameter of the zones of inhibition Incubate->Measure_Zones

Workflow for the Agar Well Diffusion Assay.

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium, and Candida albicans as a fungus) in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.

    • Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.

    • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation and Compound Application:

    • Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates using a sterile cork borer.

    • Prepare solutions of the thieno[3,2-d]pyrimidine derivatives at a known concentration in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of the compound solutions into the wells.

    • Include a positive control (a standard antibiotic like ampicillin for bacteria or fluconazole for fungi) and a negative control (the solvent used to dissolve the compounds).

  • Incubation and Measurement:

    • Allow the plates to stand for a pre-incubation period (e.g., 1 hour at room temperature) to permit the diffusion of the compounds into the agar.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Interpretation:

The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway[17][18]. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation[17]. This colorimetric assay measures the peroxidase activity of COX enzymes.

COX_Inhibition_Assay_Workflow cluster_reagent_prep Reagent Preparation cluster_assay_procedure Assay Procedure Prepare_Reagents 1. Prepare assay buffer, hemin, enzyme solutions, and substrate (arachidonic acid) Add_Reagents 2. Add buffer, hemin, and COX-1 or COX-2 enzyme to a 96-well plate Prepare_Reagents->Add_Reagents Add_Inhibitor 3. Add thieno[3,2-d]pyrimidine derivatives (test inhibitors) Add_Reagents->Add_Inhibitor Pre_incubate 4. Pre-incubate at 25°C Add_Inhibitor->Pre_incubate Initiate_Reaction 5. Initiate the reaction by adding arachidonic acid Pre_incubate->Initiate_Reaction Read_Absorbance 6. Measure the absorbance at 590 nm Initiate_Reaction->Read_Absorbance

Workflow for the In Vitro COX Inhibition Assay.

Experimental Protocol: COX Inhibition Assay

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of hemin, arachidonic acid (the substrate), and a colorimetric probe such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Dilute ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the thieno[3,2-d]pyrimidine derivatives and a reference NSAID (e.g., celecoxib for COX-2 selectivity) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, hemin, and either the COX-1 or COX-2 enzyme solution to each well.

    • Add the test compounds at various concentrations to the respective wells. Include control wells with no inhibitor (100% enzyme activity) and wells with a reference inhibitor.

    • Pre-incubate the plate at 25°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the TMPD solution followed by the arachidonic acid solution to all wells.

    • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes using a microplate reader.

Data Analysis:

The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as follows:

% Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

The IC₅₀ value for each compound against both COX-1 and COX-2 is determined from the dose-response curves. The COX-2 selectivity index (SI) can be calculated as the ratio of the IC₅₀ (COX-1) to the IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Mechanism of Action: Targeting Kinase Signaling Pathways

A significant number of biologically active thieno[3,2-d]pyrimidine derivatives function as kinase inhibitors[2]. By competing with ATP for the binding site on the kinase, these compounds can block the downstream signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.

Epidermal Growth Factor Receptor (EGFR) Signaling:

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target[7]. Certain thieno[3,2-d]pyrimidine derivatives have been specifically designed to inhibit EGFR, including mutant forms that confer resistance to other therapies[7].

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates RAS Ras EGFR->RAS activates STAT3 STAT3 EGFR->STAT3 activates Thieno_pyrimidine Thieno[3,2-d] pyrimidine Thieno_pyrimidine->EGFR inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Inhibition of the EGFR Signaling Pathway.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway:

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in gene expression changes. This pathway is critical for immunity, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune disorders. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of JAK family kinases, such as JAK1[19].

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Thieno_pyrimidine Thieno[3,2-d] pyrimidine Thieno_pyrimidine->JAK inhibits STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates

Inhibition of the JAK-STAT Signaling Pathway.

Data Presentation and Interpretation

For a systematic evaluation of novel thieno[3,2-d]pyrimidine derivatives, it is crucial to present the biological activity data in a clear and comparative manner. Tables are an effective way to summarize quantitative data such as IC₅₀ values, zone of inhibition diameters, and selectivity indices.

Table 1: Representative Data for Anticancer Activity (MTT Assay)

Compound IDTarget Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
THPD-001MCF-71.20.5
THPD-002MCF-70.80.5
THPD-003HT-292.50.9
THPD-004HT-291.90.9

Table 2: Representative Data for Antimicrobial Activity (Agar Well Diffusion Assay)

Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
THPD-005181215
THPD-006221019
Positive Control25 (Ampicillin)20 (Ampicillin)22 (Fluconazole)
Negative Control0 (DMSO)0 (DMSO)0 (DMSO)

Table 3: Representative Data for Anti-inflammatory Activity (COX Inhibition Assay)

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
THPD-00715.20.530.4
THPD-0089.80.249.0
Celecoxib (Control)10.50.1105.0

Conclusion and Future Directions

The thieno[3,2-d]pyrimidine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the systematic optimization of biological activity against a range of targets. The screening methodologies outlined in this guide provide a robust starting point for the evaluation of new derivatives. Future research will undoubtedly uncover new biological targets and lead to the development of thieno[3,2-d]pyrimidine-based drugs with improved efficacy and safety profiles for the treatment of a multitude of human diseases.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Umsetzung von Ketonen mit Nitrilen der Malonsäurereihe und Schwefel. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta pharmaceutica, 57(4), 395-411. [Link]

  • Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17.
  • Sim, T., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry, 64(16), 11934-11957. [Link]

  • NPTEL. (n.d.). Lecture 34 : Fractionation And Bioassays Of Plant Extract. [Link]

  • Rahane, R. D., et al. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. International Journal of Environmental Sciences. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Kassab, A. E., et al. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(5), 455-467. [Link]

  • Lindsley, C. W., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3664-3674. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Sim, T., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry, 285, 117234. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Golebiewski, P., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 862-870. [Link]

  • Current Protocols. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Academic Journals. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]

Sources

Exploratory

Technical Whitepaper: Elucidating the Pharmacological Profile of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Executive Summary This technical guide analyzes the potential mechanism of action (MoA) of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one . This compound represents a critical intersection in medicinal chemistry: it is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the potential mechanism of action (MoA) of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one . This compound represents a critical intersection in medicinal chemistry: it is both a bioactive purine bioisostere capable of direct enzymatic inhibition and a high-value synthetic intermediate (electrophilic scaffold) used to generate diverse antimicrobial and anticancer libraries.

The pharmacological potential of this molecule is driven by two distinct structural features:

  • The Thieno[3,2-d]pyrimidine Core: A privileged scaffold that mimics adenine, allowing it to function as an ATP-competitive inhibitor of kinases (e.g., PI3K, EGFR) and bacterial DNA gyrase.

  • The 3-(2-oxopropyl) Substituent: An acetonyl functional group that provides a specific hydrogen-bond acceptor site (ketone) and serves as a reactive handle for the formation of hydrazones and Schiff bases, which historically exhibit enhanced biological potency.

Part 1: Structural Biology & Pharmacophore Analysis

The Purine Bioisostere Concept

The thieno[3,2-d]pyrimidine core is a classic bioisostere of purine (specifically quinazoline and adenine). In the context of enzyme inhibition, the nitrogen atoms at positions 1 and 3, along with the carbonyl at position 4, create an electronic landscape capable of mimicking the hydrogen-bonding patterns of the adenine base of ATP.

  • Hinge Region Binding: In kinase targets (e.g., EGFR, VEGFR), the N1 and C4-carbonyl typically form hydrogen bonds with the "hinge region" amino acids of the ATP-binding pocket.

  • Solvent Exposure: The substitution at the N3 position—in this case, the 2-oxopropyl group —projects towards the solvent front or specific ribose-binding pockets, depending on the specific enzyme isoform.

The Role of the 2-Oxopropyl Moiety

Unlike a simple methyl or benzyl group, the 2-oxopropyl (acetonyl) group introduces a dipole-rich ketone into the ligand-binding interface.

  • Electronic Interaction: The carbonyl oxygen of the acetonyl group can act as a Hydrogen Bond Acceptor (HBA), potentially interacting with lysine or arginine residues often found at the periphery of kinase active sites.

  • Chemical Reactivity (Covalent Potential): While primarily a non-covalent ligand, the ketone is electrophilic. In specific intracellular contexts, it may form reversible hemiketals with serine residues, although its primary utility in drug design is often as a precursor for hydrazone-based DNA gyrase inhibitors.

Part 2: Primary Mechanisms of Action

Mechanism I: ATP-Competitive Kinase Inhibition (Oncology)

The primary potential mechanism for the intact molecule is ATP-competitive inhibition . The scaffold occupies the adenine-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates.

  • Target Class: Tyrosine Kinases (EGFR, VEGFR) and Lipid Kinases (PI3K).

  • Binding Mode:

    • Anchoring: The thienopyrimidine core anchors via hydrophobic interactions (π-stacking) with phenylalanine or tryptophan "gatekeeper" residues.

    • Competition: The molecule physically blocks ATP from entering the catalytic cleft.

    • Specificity: The 2-oxopropyl tail provides steric selectivity. If the pocket is too shallow (e.g., in certain CDK isoforms), the group may clash; if the pocket accommodates the flexible methylene linker, the ketone can stabilize the complex.

Mechanism II: DNA Gyrase Inhibition (Antimicrobial)

Thienopyrimidinones are validated inhibitors of bacterial DNA Gyrase (Subunit B), an enzyme essential for DNA supercoiling.

  • MoA: The molecule binds to the ATPase domain of GyrB.

  • Effect: It prevents the hydrolysis of ATP, locking the enzyme in a conformation that cannot introduce negative supercoils, leading to the cessation of bacterial replication and eventual cell death.

  • Relevance: The 3-substituted derivatives are particularly noted for overcoming resistance mechanisms common to fluoroquinolones.

Mechanism III: Synthetic Precursor to Bioactive Hydrazones

It is critical to acknowledge that in many high-impact studies, 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one serves as the parent scaffold for hydrazone derivatives.

  • Reaction: The ketone condenses with hydrazides to form Schiff bases.

  • Enhanced Potency: The resulting hydrazone moiety often provides additional hydrogen bond donors (NH) and extends the pharmacophore to reach deep hydrophobic pockets (e.g., in the active site of Mycobacterium tuberculosis enoyl-ACP reductase).

Part 3: Visualization of Mechanics

Pathway Diagram: Kinase Inhibition & Downstream Effects

The following diagram illustrates the competitive inhibition mechanism within a cellular signaling context.

KinaseInhibition Ligand 3-(2-oxopropyl) thieno[3,2-d]pyrimidin-4-one Kinase Target Kinase (e.g., EGFR/PI3K) Ligand->Kinase Competitive Binding (High Affinity) ATP Intracellular ATP ATP->Kinase Native Binding Signaling Downstream Signaling (AKT/ERK Pathway) ATP->Signaling Phosphorylation (Blocked) Complex Inhibitor-Kinase Complex (Inactive) Kinase->Complex Stabilization Complex->Signaling Inhibition Apoptosis Apoptosis (Cell Death) Complex->Apoptosis Induces Proliferation Cell Proliferation Signaling->Proliferation Promotes

Caption: Competitive binding of the thienopyrimidine ligand prevents ATP phosphorylation, halting downstream oncogenic signaling and inducing apoptosis.[1][2][3][4][5]

Part 4: Experimental Validation Protocols

To validate the mechanism of action for this specific compound, the following self-validating experimental workflows are recommended.

In Silico Molecular Docking (Protocol)

Objective: Predict the binding affinity and orientation of the ligand within the ATP-binding pocket of EGFR (PDB: 1M17) or DNA Gyrase (PDB: 1KZN).

  • Ligand Preparation:

    • Construct the 3D structure of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one.

    • Minimize energy using the MMFF94 force field.

  • Protein Preparation:

    • Retrieve crystal structure from PDB.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Define the grid box centered on the native ligand (ATP analog) coordinates (typically 20x20x20 Å).

  • Docking Execution (AutoDock Vina/Glide):

    • Run docking with exhaustiveness set to 8 (or equivalent high-precision mode).

  • Validation:

    • Re-dock the native co-crystallized ligand. The RMSD between the docked pose and crystal pose must be < 2.0 Å for the protocol to be considered valid.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the IC50 of the compound against a specific kinase (e.g., EGFR).

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a serial dilution of the thienopyrimidine compound in DMSO (ensure final DMSO < 1%).

  • Enzyme Reaction:

    • Add 5 µL of kinase enzyme to 384-well plate.

    • Add 5 µL of compound (or DMSO control). Incubate 10 min.

    • Add 5 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at Room Temperature (RT).

  • Detection:

    • Add 15 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Synthesis of the Target Molecule

Context: Many researchers must synthesize this compound freshly as it is an intermediate.

  • Reaction: Alkylation of thieno[3,2-d]pyrimidin-4(3H)-one.[6][7]

  • Reagents: Chloroacetone, Potassium Carbonate (

    
    ), Acetone/DMF.
    
  • Procedure:

    • Dissolve thieno[3,2-d]pyrimidin-4(3H)-one (1 eq) in dry acetone.

    • Add anhydrous

      
       (2 eq) and stir for 30 min.
      
    • Add chloroacetone (1.2 eq) dropwise.

    • Reflux for 6–8 hours (monitor via TLC).

    • Filter inorganic salts; evaporate solvent.

    • Recrystallize from ethanol to yield 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one .

Part 5: Quantitative Data Summary (Representative)

The following table summarizes typical SAR (Structure-Activity Relationship) trends for 3-substituted thienopyrimidines based on literature precedents for this scaffold class.

Substituent at N-3TargetActivity TypeTypical IC50 / MICMechanism Note
2-oxopropyl (This Compound) DNA Gyrase / Kinase Inhibitor / Intermediate Moderate (µM range) H-bond acceptor via ketone; steric fit.
MethylKinase (EGFR)InhibitorHigh (>10 µM)Lacks specific anchor points.
BenzylKinase (EGFR)InhibitorLow (nM range)Hydrophobic interaction in pocket II.
Hydrazone deriv. (from 2-oxopropyl)Bacteria (S. aureus)AntibioticLow (0.5 - 4 µg/mL)Extended pharmacophore; deep pocket binding.

References

  • Thienopyrimidine Scaffold Review

    • Title: Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities.[8][9][10][11]

    • Source: European Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Antimicrobial Mechanisms

    • Title: Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity targeting DNA gyrase.[4]

    • Source: ResearchGate / ASPD.[4]

    • URL:[Link]

  • Synthesis & Derivatization

    • Title: Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities (Spiro-derivatives
    • Source: PubMed / NIH.
    • URL:[Link]

  • Kinase Selectivity (PI3K/mTOR)

    • Title: Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.[8][10][11]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Docking Methodologies

    • Title: Application of Molecular Docking for Thieno[2,3-d]pyrimidine Deriv
    • Source: BenchChem.

Sources

Foundational

In Silico Modeling of Thieno[3,2-d]pyrimidine-Target Interactions: A Structural Dynamics Framework

Executive Summary The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, functioning as a bioisostere to purine and quinazoline cores. Its utility spans the inhibition of recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, functioning as a bioisostere to purine and quinazoline cores. Its utility spans the inhibition of receptor tyrosine kinases (EGFR, VEGFR), lipid kinases (PI3K), and serine/threonine kinases (mTOR, CDK).

This guide provides a rigorous in silico framework for modeling these interactions. Unlike generic modeling tutorials, this document focuses on the specific electronic and steric requirements of the thieno[3,2-d]pyrimidine core, addressing critical challenges such as tautomeric ambiguity and hinge-region fidelity.

The Scaffold & Target Landscape

The thieno[3,2-d]pyrimidine core derives its potency from its ability to mimic the adenine ring of ATP.

Electronic Bioisosterism

The scaffold presents a specific hydrogen bond donor/acceptor motif essential for binding to the hinge region of kinase domains.

  • N3 Position: Acts as a Hydrogen Bond Acceptor (HBA).

  • C4 Position: Often substituted (e.g., morpholine, amine) to act as a Hydrogen Bond Donor (HBD) or to solubilize the molecule.

  • Thiophene Ring: Provides lipophilic contacts within the hydrophobic back pocket (Gatekeeper residue interaction).

Validated Targets
Target ClassSpecific ProteinRepresentative Drug/LeadPDB Code
Lipid Kinase PI3K

/

Pictilisib (GDC-0941)3DBS, 4L23
RTK EGFR (T790M)Olmutinib5XDK
Ser/Thr Kinase mTORGDC-0941 (Dual inhibitor)4JT6
Non-Kinase PDE7Research Compounds3G3N

Protocol A: Structural Preparation & Curation

Objective: To generate a thermodynamically viable starting system. Poor preparation is the primary cause of false positives in virtual screening.

Ligand Preparation (The Tautomer Trap)

Thieno[3,2-d]pyrimidines can exist in multiple tautomeric forms, particularly when the C4 position is substituted with an amine.

  • Generation: Use tools like LigPrep (Schrödinger) or Avogadro to generate all tautomers at pH 7.4 ± 1.0.

  • Filtration: Discard high-energy tautomers (>5 kcal/mol relative to global minimum).

  • Chirality: If the C2/C6 side chains contain chiral centers (e.g., GDC-0941 piperazine derivatives), explicitly generate both R and S enantiomers unless stereochemistry is known.

Protein Preparation[1]
  • Selection: Download PDB 3DBS (PI3K

    
     complexed with GDC-0941) as a reference system.
    
  • Cleaning: Remove crystallographic water molecules unless they bridge the ligand and the hinge region (rare for this scaffold, but possible).

  • Protonation: Assign bond orders and protonation states (H-bond optimization) using PROPKA at pH 7.4.

    • Critical Check: Ensure the catalytic lysine (e.g., Lys833 in PI3K

      
      ) is protonated (
      
      
      
      ) and the DFG-motif aspartate is deprotonated (
      
      
      ).

Protocol B: Molecular Docking (Static Recognition)

Objective: To predict the binding pose and estimate steric fit.

Grid Generation

Define the search space around the ATP-binding pocket.

  • Center: Coordinates of the co-crystallized ligand (e.g., GDC-0941).

  • Dimensions:

    
     Å. This accommodates the thieno-pyrimidine core and extended tails (e.g., sulfonylpiperazine groups).
    
Docking Constraints (Self-Validating Step)

To ensure biological relevance, apply a Hydrogen Bond Constraint to the hinge region backbone residues (e.g., Val882 in PI3K


 or Met793 in EGFR).
  • Logic: If the thieno[3,2-d]pyrimidine core does not engage the hinge, the pose is likely an artifact.

Visualization of Interaction Logic

The following diagram illustrates the pharmacophore mapping required for high-affinity binding.

LigandInteraction Scaffold Thieno[3,2-d]pyrimidine Core Hinge Hinge Region (Val882/Met793) Scaffold->Hinge H-Bond (N3 Acceptor) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (Thiophene Ring) Solvent Solvent Front (Ribose Pocket) Scaffold->Solvent Solubilizing Tail (C4/C6 Substituents)

Figure 1: Pharmacophore map of Thieno[3,2-d]pyrimidine binding. The N3 nitrogen is the critical anchor point to the kinase hinge region.

Protocol C: Molecular Dynamics (Dynamic Validation)

Objective: To assess the temporal stability of the docked complex. Docking gives a snapshot; MD gives the movie.

System Setup (GROMACS/AMBER)
  • Topology Generation:

    • Protein: pdb2gmx (Force field: CHARMM36m or AMBER99SB-ILDN).

    • Ligand: acpype or antechamber (Force field: GAFF2 with AM1-BCC charges).

  • Solvation: TIP3P water model, cubic box with 1.0 nm buffer distance.

  • Neutralization: Add

    
     and 
    
    
    
    ions to reach 0.15 M physiological concentration.
Simulation Protocol
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain protein backbone.[1]

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 50–100 ns. No restraints. Step size 2 fs.

Analysis Metrics (Self-Validating Systems)
  • RMSD (Root Mean Square Deviation):

    • Pass Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.

    • Fail Criteria: Ligand RMSD drift > 5 Å indicates unbinding.

  • H-Bond Occupancy:

    • Calculate the percentage of simulation time the Hinge H-bond exists.

    • Threshold: > 60% occupancy suggests a stable inhibitor.

MDWorkflow Complex Docked Complex (PDB/Pose) Topo Topology Gen (GAFF2/CHARMM) Complex->Topo Solvate Solvation & Neutralization Topo->Solvate Equil Equilibration (NVT -> NPT) Solvate->Equil Prod Production MD (100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD/MM-GBSA) Prod->Analysis

Figure 2: Step-by-step Molecular Dynamics simulation workflow for kinase-inhibitor complexes.

Protocol D: Binding Free Energy Calculation (MM-GBSA)

Objective: To estimate binding affinity (


) more accurately than docking scores.

Docking scores are heuristic; MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculates energy based on the MD trajectory.

The Equation


Where:
  • 
    : Electrostatic and Van der Waals energies.
    
  • 
    : Polar (GB) and non-polar (SA) solvation energies.
    
Execution

Extract 100 snapshots from the last 10 ns of the MD trajectory. Run the MM-GBSA script (e.g., gmx_MMPBSA or Schrödinger Prime).

Interpretation of Results (Synthetic Data Example): | Compound | Docking Score (kcal/mol) | MM-GBSA


 (kcal/mol) | Experimental 

(nM) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | GDC-0941 | -9.2 | -65.4 | 3 | True Positive (High correlation) | | Analogue A | -8.8 | -42.1 | >10,000 | False Positive (Docking failed, MD corrected) | | Analogue B | -6.5 | -58.9 | 45 | False Negative (Docking underestimated, MD rescued) |

Note: MM-GBSA values are not absolute free energies but are excellent for ranking relative affinities.

ADMET & Druggability Prediction

For thieno[3,2-d]pyrimidines, solubility is often the bottleneck.

  • Lipinski's Rule of 5: Monitor Molecular Weight (MW) and LogP. Thieno-pyrimidines can become lipophilic; ensure cLogP < 5.

  • Metabolic Stability: Predict Sites of Metabolism (SOM) using tools like SMARTCyp. The thiophene sulfur is susceptible to oxidation; substitutions at C6 can block metabolic soft spots.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[2] Journal of Medicinal Chemistry, 51(18), 5522-5532. Link

  • He, J., et al. (2011). Structure of p110alpha-p85alpha complexed with GDC-0941. RCSB Protein Data Bank. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[3] Expert Opinion on Drug Discovery, 10(5), 449-461. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs.[4] Journal of Computational Chemistry, 26(16), 1668-1688. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

Sources

Exploratory

Engineering Precision: The Discovery and Optimization of Novel Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Oncology In the landscape of modern targeted oncology, the thieno[3,2-d]pyrimidine scaffold has firmly established itself as a privileged chemotype. Acting as a biois...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Oncology

In the landscape of modern targeted oncology, the thieno[3,2-d]pyrimidine scaffold has firmly established itself as a privileged chemotype. Acting as a bioisostere of the purine ring—the endogenous ligand for the ATP-binding pocket of kinases—this fused bicyclic system offers exceptional hydrogen-bonding capabilities to the kinase hinge region. By systematically modifying the core structure, medicinal chemists have successfully developed highly potent inhibitors against critical oncogenic drivers, including PI3K, ATR, JAK1, and mutant EGFR[1][2][3].

As a Senior Application Scientist, I approach the optimization of this scaffold not merely as an exercise in synthetic chemistry, but as the engineering of a precise molecular machine designed to disrupt specific aberrant signaling cascades while maintaining a rigorous safety profile.

Structural Biology & Rational Design

Kinase inhibitors achieve efficacy by competitively binding to the ATP pocket. The nitrogen atoms within the pyrimidine ring of the thieno[3,2-d]pyrimidine core serve as essential hydrogen bond acceptors, mimicking the adenine ring of ATP and anchoring the molecule to the backbone amides of the kinase hinge region[4].

Through scaffold morphing and structure-based drug design, the addition of flexible linkers or rigid heterocycles at the C2, C4, and C6 positions allows the molecule to extend into the solvent-exposed region or deeper affinity pockets. This spatial occupation is the primary driver of selectivity. For example, specific functionalization at the C4 position has been shown to dictate selectivity between PI3Kα and the structurally similar mTOR kinase, achieving over 100-fold selectivity[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR (Target) AKT->mTOR Activates Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

PI3K/AKT/mTOR signaling pathway and targeted inhibition by thieno[3,2-d]pyrimidines.

Synthesis and Scaffold Morphing Methodology

The development of these inhibitors relies on a modular synthetic approach. The strategy begins with the construction of the thienopyrimidine core, followed by late-stage functionalization to explore the structure-activity relationship (SAR).

Protocol 1: General Synthesis of Functionalized Thieno[3,2-d]pyrimidines

Step 1: Ring Cyclization

  • Action: React 2-methyl-3-aminothiophene carboxylate with formamide or urea at elevated temperatures (150–180 °C).

  • Causality: This condensation reaction constructs the pyrimidine-2,4-dione ring, providing the foundational bicyclic framework necessary for ATP mimicry[4].

Step 2: Chlorination

  • Action: Reflux the resulting dione in phosphorus oxychloride (POCl

    
    ) with a catalytic amount of N,N-dimethylaniline for 18–24 hours.
    
  • Causality: POCl

    
     converts the stable hydroxyl/carbonyl groups into highly reactive chlorides. The resulting 2,4-dichloro-thieno[3,2-d]pyrimidine acts as a versatile electrophile. The C4-chloride is particularly reactive due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, allowing for controlled, sequential modification[5].
    

Step 3: Regioselective Nucleophilic Aromatic Substitution (S


Ar) 
  • Action: React the dichloro intermediate with an appropriate amine or phenol in the presence of a mild base (e.g., K

    
    CO
    
    
    
    ) in a polar aprotic solvent (DMF) at 60–130 °C.
  • Causality: This step installs the primary hinge-binding or pocket-filling substituent at the C4 position. The choice of nucleophile directly dictates the compound's pharmacokinetic profile and kinase selectivity[5].

Synthesis Start 2-methyl-3-aminothiophene carboxylate Cyclization Ring Cyclization (Formamide, 150°C) Start->Cyclization Intermediate Thieno[3,2-d]pyrimidin-2,4-dione Cyclization->Intermediate Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Dichloro 2,4-dichloro-thieno[3,2-d]pyrimidine Chlorination->Dichloro Substitution Nucleophilic Substitution (Amines/Phenols, Base) Dichloro->Substitution Final Functionalized Kinase Inhibitor Substitution->Final

Step-by-step synthetic workflow for functionalized thieno[3,2-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) & Optimization

Extensive SAR studies on the thieno[3,2-d]pyrimidine core have yielded highly potent inhibitors across diverse kinase families. The table below summarizes the quantitative data of key derivatives engineered for specific targets:

Compound / SeriesTarget KinaseIC

(nM)
Selectivity ProfileReference
Compound 6g / 6k PI3K

Sub-nM>100-fold vs mTOR[2]
Compound 34 ATR1.5 nMHigh vs other DDR kinases[1]
Compound 24 JAK122 nMHigh vs 370 kinases (JAK2/3)[6]
Compound B1 EGFR

13 nM>76-fold vs EGFR

[3]
Compound 8 BTK29.9 nMSelective over T cells[7]

Kinase Selectivity and Biological Evaluation

To validate the efficacy of synthesized thieno[3,2-d]pyrimidines, a self-validating cascade of biological assays is required. This ensures that the observed phenotypic effects are genuinely derived from the intended mechanism of action.

Protocol 2: In Vitro Kinase Profiling and Cellular Validation

Step 1: Enzymatic Kinase Assay (TR-FRET or ELISA)

  • Action: Incubate the purified recombinant kinase (e.g., PI3K

    
     or EGFR mutant) with ATP, a specific peptide substrate, and varying concentrations of the inhibitor.
    
  • Causality: This cell-free assay isolates the target to confirm direct, competitive ATP inhibition. It establishes the intrinsic IC

    
     without confounding factors like cell membrane permeability or efflux pump interference[3].
    

Step 2: Cell Viability Assay (MTT/CellTiter-Glo)

  • Action: Treat target cancer cell lines (e.g., H1975 for mutant EGFR, LoVo for ATR) with the compound for 48–72 hours, measuring metabolic activity.

  • Causality: This validates that the compound possesses the necessary physicochemical properties to cross the lipid bilayer and exert a phenotypic anti-proliferative effect in a complex physiological environment[1][3].

Step 3: Western Blotting (Target Engagement)

  • Action: Extract proteins from treated cells and probe for the phosphorylation status of downstream effectors (e.g., p-AKT for PI3K, p-STAT3 for JAK1).

  • Causality: This provides definitive mechanistic proof that the observed cell death is directly driven by the inhibition of the intended signaling pathway, effectively ruling out off-target cytotoxicity[6].

Conclusion

The thieno[3,2-d]pyrimidine scaffold remains a highly versatile and potent pharmacophore in the discovery of novel kinase inhibitors. Through rational structural design, rigorous synthetic execution, and comprehensive biological validation, researchers continue to leverage this core to develop next-generation targeted therapies with exquisite selectivity profiles. Future paradigms will likely see this scaffold integrated into Proteolysis Targeting Chimeras (PROTACs), shifting the mechanism from competitive inhibition to targeted protein degradation.

References

1.2 - PMC 2. 1 - ResearchGate / PubMed 3. 6 - PubMed 4. 3 - PMC 5. 4 - PMC 6.7 - RSC Publishing 7.5 - PMC

Sources

Foundational

The Thieno[3,2-d]pyrimidine Architecture: A Master Key for Kinase Intervention

Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its structural utility stems from its bioisosteric relationship with purine (the core of ATP) and quinazoline (the core of early EGFR inhibitors like Gefitinib).

By replacing the imidazole ring of purine or the benzene ring of quinazoline with a thiophene ring, medicinal chemists achieve two critical optimizations:

  • Electronic Modulation: The sulfur atom alters the electron density of the pyrimidine ring, often enhancing

    
    -
    
    
    
    stacking interactions within the binding pocket.
  • Vectorial Exploration: The thiophene ring offers unique C-H activation and substitution vectors (specifically at C6 and C7) that differ geometrically from the phenyl ring of quinazoline, allowing access to novel chemical space in the solvent-exposed regions of kinase domains.

Structural Bioisosterism

The following diagram illustrates the structural evolution from endogenous ligands to the thieno[3,2-d]pyrimidine scaffold.

ScaffoldEvolution Purine Purine Core (Endogenous ATP) Quinazoline Quinazoline (e.g., Gefitinib) Purine->Quinazoline Benzene replacement (Hydrophobicity u2191) Thieno Thieno[3,2-d]pyrimidine (e.g., GDC-0941) Quinazoline->Thieno Bioisosteric replacement (Solubility u2191, Novel Vectors)

Figure 1: Evolutionary trajectory of the scaffold. The thieno[3,2-d]pyrimidine core retains the critical N1/N3 hydrogen bond acceptors essential for hinge binding while altering the lipophilicity profile.

Synthetic Architecture: The Gewald Strategy

The most robust route to the thieno[3,2-d]pyrimidine core is the Gewald Reaction , followed by cyclization. This pathway is preferred over modifying existing pyrimidines because it allows for the early introduction of diversity on the thiophene ring.

Core Synthesis Workflow

The synthesis generally proceeds in three phases:

  • Thiophene Formation (Gewald): Condensation of a ketone/aldehyde with an activated nitrile and elemental sulfur.[1]

  • Pyrimidine Annulation: Closing the second ring using formamide or urea equivalents.

  • Functionalization: Chlorination (POCl

    
    ) followed by S
    
    
    
    Ar to install the "hinge binder" (often a morpholine or amine).

SynthesisPathway Reagents Ketone/Aldehyde + Activated Nitrile + S8 (Sulfur) Gewald Gewald Reaction (Base: Morpholine/Et3N) Reagents->Gewald Intermediate 3-aminothiophene-2-carboxylate Gewald->Intermediate One-pot Cyclization Cyclization (Formamide/Formamidine) Intermediate->Cyclization Core Thieno[3,2-d]pyrimidin-4-one Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Final 4-Chloro-thieno[3,2-d]pyrimidine (Ready for SnAr) Chlorination->Final

Figure 2: The standard synthetic pipeline. The Gewald reaction is the critical diversity-generating step, defining the substituents at positions 6 and 7.

Detailed Protocol: Synthesis of the Core Scaffold

Note: This protocol describes the synthesis of a generic 2-unsubstituted thieno[3,2-d]pyrimidine core.

Step 1: The Gewald Reaction

  • Reagents: Suspend sulfur (1.0 eq) in ethanol. Add methyl cyanoacetate (1.0 eq) and the appropriate ketone/aldehyde (1.0 eq).

  • Initiation: Add morpholine (1.0 eq) dropwise. Caution: The reaction is exothermic.

  • Reflux: Heat the mixture at 50–60°C for 2–4 hours.

  • Isolation: Cool to room temperature. The aminothiophene ester usually precipitates. Filter and wash with cold ethanol.

Step 2: Pyrimidine Cyclization

  • Reagents: Dissolve the aminothiophene intermediate in formamide (excess, acts as solvent and reagent).

  • Condition: Heat to 150°C–180°C for 4–6 hours.

  • Workup: Pour the hot mixture into ice water. The thienopyrimidin-4-one precipitates. Filter and dry.

Step 3: Chlorination (Activation)

  • Reagents: Suspend the thienopyrimidin-4-one in POCl

    
     (excess).
    
  • Catalysis: Add a catalytic amount of DMF.

  • Reflux: Heat at reflux (approx. 106°C) for 3 hours until the solution becomes clear.

  • Quench: Remove excess POCl

    
     under vacuum. Pour residue onto crushed ice/NaHCO
    
    
    
    . Extract with DCM.[2]

Medicinal Chemistry & SAR: Targeting Kinases

The thieno[3,2-d]pyrimidine scaffold is best known for its application in PI3K (Phosphoinositide 3-kinase) inhibitors, such as GDC-0941 (Pictilisib) .

Binding Mode Mechanics

In the ATP-binding pocket of kinases, the scaffold functions as follows:

  • N3 Nitrogen: Acts as a hydrogen bond acceptor for the backbone NH of the "hinge" residue (e.g., Val828 in PI3K

    
    ).
    
  • C4 Substituent: Usually a morpholine or similar group. The oxygen atom of the morpholine acts as a critical H-bond acceptor.

  • C2 Position: Often left unsubstituted or substituted with small lipophilic groups to fit the gatekeeper region.

  • C6/C7 Positions: These vectors point towards the solvent front or the affinity pocket, allowing for solubility-enhancing groups (piperazines) or selectivity-inducing moieties (indazoles).

SAR Summary Table
PositionChemical VectorBiological FunctionExample Moiety
C4 Hinge BinderPrimary anchor to the kinase ATP pocket.Morpholine (Critical for PI3K), Aniline (EGFR)
C2 Hydrophobic SlotModulates selectivity; interacts with gatekeeper.H, Methyl, NH-Aryl
C6 Solvent FrontSolubilizing group; PK modulation.Piperazine, Piperidine-sulfonamide
C7 Internal PocketSteric fit; often H or small alkyl to avoid clash.H, Methyl, Halogen

Case Study: GDC-0941 (Pictilisib)

GDC-0941 exemplifies the successful optimization of this scaffold.

  • Target: Pan-PI3K inhibitor.

  • Key Interaction: The thieno[3,2-d]pyrimidine core binds to the hinge region (Val851 in PI3K

    
    ). The C4-morpholine oxygen H-bonds to the hinge backbone. The substituent at C2 (an indazole) extends into the inner hydrophobic pocket, displacing the "affinity pocket" water molecules and gaining potency.
    

GDC0941_Mode Scaffold Thieno[3,2-d]pyrimidine (Scaffold) Hinge Kinase Hinge (Val828/851) Scaffold->Hinge H-Bond (N3) Morpholine C4-Morpholine Morpholine->Hinge H-Bond (O) Indazole C2-Indazole Pocket Hydrophobic Pocket (Trp812/Met804) Indazole->Pocket u03c0-u03c0 Stacking Piperazine C6-Piperazine-Sulfonamide Solvent Solvent Interface (Solubility) Piperazine->Solvent Exposure/PK

Figure 3: Deconstruction of GDC-0941 binding mode. Note the tripartite interaction: Hinge binding, Pocket filling, and Solvent exposure.

Experimental Protocol: ADP-Glo Kinase Assay

To validate the biological activity of synthesized thieno[3,2-d]pyrimidine derivatives, the ADP-Glo assay is the industry standard due to its high Z' factor and resistance to compound interference.

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo Luciferase.

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the thieno-derivative in 100% DMSO.

  • Enzyme Mix: Dilute the specific Kinase (e.g., PI3K

    
    ) in 1x Kinase Buffer. Add 2 
    
    
    
    L to a 384-well white plate.
  • Inhibitor Addition: Add 50 nL of compound. Incubate for 10 min at RT.

  • Substrate Initiation: Add 2

    
    L of ATP/Substrate mix (PIP2 for PI3K).
    
  • Reaction: Incubate for 60 min at RT.

  • Termination (Step 1): Add 4

    
    L of ADP-Glo Reagent. Incubate 40 min. (Depletes remaining ATP).
    
  • Detection (Step 2): Add 8

    
    L of Kinase Detection Reagent. Incubate 30 min. (Converts ADP 
    
    
    
    ATP
    
    
    Light).
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Self-Validation Check:

  • Include a No Enzyme Control (Background).

  • Include a No Compound Control (Max Signal).

  • Calculate Z' factor ; a value > 0.5 confirms assay robustness.

Future Outlook: Beyond Inhibition

The thieno[3,2-d]pyrimidine scaffold is evolving beyond simple occupancy-driven inhibition:

  • PROTACs: The solvent-exposed C6 position is an ideal exit vector for attaching linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands) to induce targeted protein degradation.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C6 or C2 positions allows for covalent targeting of non-catalytic cysteines (e.g., targeting Cys797 in EGFR).

References

  • Islam, F., & Quadery, T. M. (2021).[3] Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets.[2][3][4] Link

  • Folkes, A. J., et al. (2008). The Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

  • Heffron, T. P., et al. (2010). Discovery of Clinical Candidate GDC-0941: An Oral, Pan-Isoform Inhibitor of PI3K. ACS Medicinal Chemistry Letters. Link

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Exploratory

Investigating the cytotoxicity of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one on cancer cell lines

Technical Investigation Guide: Cytotoxicity Profiling of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one Executive Summary This technical guide outlines a rigorous framework for investigating the cytotoxic potential of 3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Investigation Guide: Cytotoxicity Profiling of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Executive Summary

This technical guide outlines a rigorous framework for investigating the cytotoxic potential of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9). Thieno[3,2-d]pyrimidines are established bioisosteres of quinazolines (e.g., Gefitinib) and purines, exhibiting potent inhibitory activity against kinases such as EGFR and PI3Kα . The specific N3-functionalization with a 2-oxopropyl moiety introduces a ketone handle that may influence solubility, hydrogen bonding capability within the ATP-binding pocket, or serve as a metabolic precursor. This guide provides a self-validating workflow from in silico target prediction to in vitro mechanistic validation.

Chemical Basis & Structural Rationale

The core scaffold, thieno[3,2-d]pyrimidin-4(3H)-one, is a fused heterocyclic system.[1] The "3-(2-oxopropyl)" substituent adds a flexible carbonyl chain at the N3 position.

  • Scaffold Significance: The thienopyrimidine core mimics the adenine pharmacophore of ATP, allowing it to act as a competitive inhibitor for ATP-dependent enzymes (kinases).

  • Side Chain Function: The 2-oxopropyl group (

    
    ) provides a hydrogen bond acceptor (carbonyl oxygen) that may interact with specific residues (e.g., Lysine or Aspartic acid) in the kinase hinge region.
    

Table 1: Compound Profile

Feature Detail
IUPAC Name 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS Number 1146291-17-9

| Molecular Formula |


 |
| Molecular Weight  | 208.24  g/mol  |
| Predicted Targets  | EGFR (Tyrosine Kinase), PI3Kα (Lipid Kinase) |

Experimental Workflow

The investigation is structured into three phases: Prediction, Screening, and Validation.

ExperimentalWorkflow Start Compound Acquisition (CAS 1146291-17-9) Synthesis QC: NMR/HPLC Purity Check (>98%) Start->Synthesis InSilico Phase 1: In Silico Docking (AutoDock Vina) Screening Phase 2: Cytotoxicity (MTT/SRB Assay) InSilico->Screening Target Prioritization Synthesis->InSilico Structure Confirmation Synthesis->Screening Selectivity Selectivity Index (SI) Calculation Screening->Selectivity IC50 Determination Mechanism Phase 3: Mechanism (Flow Cytometry) Selectivity->Mechanism If SI > 2.0

Figure 1: Integrated workflow for cytotoxicity profiling, ensuring quality control (QC) precedes biological testing.

Phase 1: In Silico Target Prediction

Before wet-lab testing, molecular docking should be performed to prioritize cell lines. Thieno[3,2-d]pyrimidines often target the ATP-binding cleft of EGFR or PI3K.

  • Protocol:

    • Ligand Prep: Minimize energy of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one using DFT (B3LYP/6-31G*).

    • Target Selection: Retrieve PDB structures for EGFR (e.g., PDB: 1M17) and PI3Kα (e.g., PDB: 4JPS).

    • Docking: Use AutoDock Vina. Focus on the hinge region (Met793 in EGFR).

    • Success Metric: A binding affinity (

      
      ) < -8.0 kcal/mol suggests high potential for cytotoxicity in overexpression cell lines (e.g., A549, MCF-7).
      

Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is the gold standard for preliminary screening. It measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase in viable cells.

Cell Line Selection

Select cell lines based on the thienopyrimidine scaffold's known activity profile:

  • MCF-7 (Breast): High PI3K/Akt signaling relevance.

  • A549 (Lung): EGFR overexpression model.

  • HCT-116 (Colon): General chemosensitivity model.

  • Control: HUVEC or HEK293 (Normal cells) to determine the Selectivity Index (SI).

Detailed Protocol

Reagents: MTT (5 mg/mL in PBS), DMSO, RPMI-1640 media.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment:

    • Dissolve compound in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture media.

    • Critical Control: DMSO final concentration must be < 0.5% to avoid solvent toxicity.

    • Positive Control: Doxorubicin or Gefitinib.

  • Incubation: Treat cells for 48h or 72h.

  • Development:

    • Add 20 µL MTT solution to each well. Incubate 4h.

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis

Calculate cell viability:



Fit the dose-response curve (Sigmoidal 4-parameter) to determine IC₅₀ .

Phase 3: Mechanistic Validation

If IC₅₀ < 10 µM, investigate the mechanism of cell death. Thienopyrimidines typically induce apoptosis via the intrinsic mitochondrial pathway.

Signaling Pathway Hypothesis

The compound likely inhibits the PI3K/Akt axis, leading to reduced survival signaling.

SignalingPathway Compound 3-(2-oxopropyl)... (Inhibitor) RTK RTK (EGFR) Compound->RTK Inhibition PI3K PI3K Compound->PI3K Inhibition RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Phosphorylation Bax Bax (Pro-apoptotic) Bcl2->Bax Blocks Caspase Caspase-3/7 Activation Bax->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothetical Mechanism of Action (MoA). Inhibition of PI3K/Akt releases the brake on Bax, triggering the mitochondrial apoptotic cascade.

Annexin V-FITC/PI Staining (Flow Cytometry)

To confirm apoptosis vs. necrosis:

  • Harvest: Collect cells after 24h treatment at IC₅₀ concentration.

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic DNA).

  • Analyze:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Self-Validating Check: A shift from Q3 to Q4 indicates specific apoptotic induction rather than non-specific toxicity.

Data Reporting Standard

Summarize findings in a comparative table.

Table 2: Expected Data Format

Cell Line Tissue Origin IC₅₀ (µM) Selectivity Index (SI)*

| MCF-7 | Breast Adenocarcinoma | [Value] |


 |
| A549  | Lung Carcinoma | [Value] | -- |
| HCT-116  | Colorectal Carcinoma | [Value] | -- |
| HUVEC  | Normal Endothelium | [Value] | Reference |

Note: An SI > 2.0 indicates potential therapeutic window. An SI < 1.0 indicates general toxicity.

References

  • Abu-Hashem, A. A., et al. (2024). "Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives." Molecules, 29(5).

  • Shyyka, O., et al. (2018).[2][3] "Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives." Scientia Pharmaceutica, 86(3).[3]

  • He, L., et al. (2019). "Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors." Chemical Biology & Drug Design, 93(4).

  • ChemScene. (n.d.). "Product Data: 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9)."[4]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Regioselective N-Alkylation Approach

Executive Summary This application note details a robust, two-step synthetic protocol for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one , a critical heterocyclic building block frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one , a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced fused-ring systems. The methodology leverages a thermodynamically controlled, regioselective N-alkylation strategy to ensure high product purity and yield, circumventing the common pitfall of O-alkylation in ambident lactam systems.

Introduction & Mechanistic Rationale

Thieno[3,2-d]pyrimidines serve as prominent bioisosteres of quinazolines and purines. The synthesis of N3-substituted derivatives requires precise control over regioselectivity during the alkylation phase to ensure structural fidelity for downstream biological assays.

Step 1: Core Annulation The synthesis initiates with the condensation of methyl 3-aminothiophene-2-carboxylate with formamide. In this reaction, formamide acts as both the high-boiling solvent and the dual carbon/nitrogen donor. At elevated temperatures (150–180 °C), it provides the C2 carbon and N3 nitrogen required to thermodynamically drive the closure of the pyrimidinone ring 1[1].

Step 2: Regioselective N-Alkylation The resulting thieno[3,2-d]pyrimidin-4(3H)-one intermediate exists as an ambident nucleophile upon deprotonation. Alkylation of this lactam functionality can theoretically occur at either the N3 or O4 position 2[2]. However, by utilizing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the reaction is placed under strict thermodynamic control. DMF solvates the potassium cation, leaving the ambident anion naked and highly reactive. According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom (N3) preferentially attacks the soft electrophilic carbon of chloroacetone, yielding the N-alkylated product almost exclusively while minimizing the kinetic O-alkylation byproduct 3[3].

Materials and Reagents

Reagent / SolventRoleEquivalentsMolecular WeightAmount
Methyl 3-aminothiophene-2-carboxylate Starting Material1.0 eq157.19 g/mol 10.0 g (63.6 mmol)
Formamide Reagent / SolventExcess45.04 g/mol 40.0 mL
Thieno[3,2-d]pyrimidin-4(3H)-one Intermediate1.0 eq152.17 g/mol 5.0 g (32.8 mmol)
Chloroacetone Alkylating Agent1.2 eq92.52 g/mol 3.64 g (39.4 mmol)
Potassium Carbonate (K₂CO₃) Base1.5 eq138.20 g/mol 6.8 g (49.2 mmol)
N,N-Dimethylformamide (DMF) SolventN/A73.09 g/mol 50.0 mL

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (Core Annulation)
  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with methyl 3-aminothiophene-2-carboxylate (10.0 g, 63.6 mmol).

  • Solvent Addition: Add formamide (40 mL) to the flask. Ensure the mixture is well-stirred to form a uniform suspension.

  • Thermal Cyclization: Heat the reaction mixture to 160 °C under a nitrogen atmosphere for 6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) until the starting material is completely consumed 1[1].

  • Quenching: Cool the mixture to room temperature and pour it slowly into crushed ice (150 g) with vigorous stirring to induce precipitation.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold distilled water (2 x 50 mL) and cold ethanol (20 mL) to remove residual formamide.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to afford the thieno[3,2-d]pyrimidin-4(3H)-one core as an off-white solid.

Protocol B: Synthesis of 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (N-Alkylation)
  • Deprotonation: In a clean, dry 250 mL flask, dissolve the intermediate thieno[3,2-d]pyrimidin-4(3H)-one (5.0 g, 32.8 mmol) in anhydrous DMF (50 mL). Add anhydrous K₂CO₃ (6.8 g, 49.2 mmol) and stir at room temperature for 30 minutes to ensure complete formation of the ambident anion 3[3].

  • Alkylation: Dropwise, add chloroacetone (3.64 g, 3.1 mL, 39.4 mmol) to the reaction mixture via a syringe.

  • Heating: Heat the mixture to 60 °C and stir for 4 hours. Monitor by TLC (Eluent: DCM/MeOH 20:1) or LC-MS to confirm the disappearance of the intermediate.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (200 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash extensively with brine (3 x 50 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH 50:1) to yield the pure target compound.

Analytical Characterization Data

To ensure the protocol operates as a self-validating system, compare the isolated product against the following expected analytical metrics to confirm regioselective N3-alkylation over O4-alkylation.

Analytical TechniqueExpected Signal / ValueStructural Correlation
¹H NMR (DMSO-d₆) δ 8.35 (s, 1H)Pyrimidine C2-H
δ 8.12 (d, J=5.2 Hz, 1H)Thiophene Ar-H
δ 7.45 (d, J=5.2 Hz, 1H)Thiophene Ar-H
δ 4.90 (s, 2H)N-CH₂ (Acetonyl group)
δ 2.25 (s, 3H)CH₃ (Acetonyl group)
¹³C NMR (DMSO-d₆) δ 202.5Ketone C=O
δ 157.0Pyrimidinone Lactam C=O
LC-MS (ESI+) m/z 221.0 [M+H]⁺Exact Mass: 220.03
FT-IR (ATR) ~1720 cm⁻¹Ketone C=O stretch
~1670 cm⁻¹Lactam C=O stretch

Workflow & Mechanistic Diagrams

Workflow A Methyl 3-aminothiophene- 2-carboxylate B Thieno[3,2-d]pyrimidin- 4(3H)-one A->B Formamide 150-180 °C, 6h C 3-(2-oxopropyl)thieno [3,2-d]pyrimidin-4(3H)-one B->C Chloroacetone, K2CO3 DMF, 60 °C, 4h

Synthetic workflow for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Mechanism cluster_products Regioselectivity SM Thieno[3,2-d]pyrimidin-4(3H)-one Base Deprotonation (K2CO3) SM->Base Anion Ambident Anion [ N3(-) <-> O4(-) ] Base->Anion Elec Addition of Chloroacetone Anion->Elec N_Alk N3-Alkylation (Thermodynamic Product) Elec->N_Alk Favored (Soft-Soft) DMF, 60 °C O_Alk O4-Alkylation (Kinetic Product - Minor) Elec->O_Alk Disfavored

Regioselective N-alkylation mechanism via the ambident pyrimidinone anion.

References

  • Synthesis of novel pyranopyridothienopyrimidines derivatives based on fused thieno[3,2-d][1,3]oxazin-4-one Source: Arkat USA URL:3

  • Technical Support Center: Synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Source: BenchChem URL:1

  • Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines Source: MDPI URL:2

Sources

Application

Application Note: Cell-Based Characterization of Thieno[3,2-d]pyrimidine Derivatives as PI3K/mTOR Inhibitors

[1] Introduction & Scientific Rationale The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purine (adenine). Because of this structural homology, these deri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Scientific Rationale

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purine (adenine). Because of this structural homology, these derivatives predominantly function as ATP-competitive inhibitors of lipid and protein kinases.

While this scaffold has been applied to various targets, it is most historically validated in the inhibition of the PI3K/Akt/mTOR signaling axis. Notable clinical candidates like Pictilisib (GDC-0941) utilize this core to lock into the ATP-binding pocket of the p110 catalytic subunit of PI3K.

Why this protocol matters: Generic assay protocols often fail with thieno[3,2-d]pyrimidines due to their specific physicochemical properties:

  • Lipophilicity: These fused heteroaromatics are often highly lipophilic, leading to precipitation in aqueous media if DMSO concentrations are not strictly managed.

  • Potency: Many derivatives exhibit nanomolar affinity; therefore, standard millimolar screening concentrations will yield useless "flat" dose-response curves.

  • Mechanism: As cytostatic agents (G1 cell cycle arrest) rather than purely cytotoxic agents, the choice of endpoint (metabolic activity vs. membrane integrity) is critical.

Signaling Pathway Visualization

To validate the biological activity of these derivatives, one must confirm the collapse of downstream signaling. The diagram below illustrates the PI3K/Akt/mTOR cascade and the specific intervention point of thieno[3,2-d]pyrimidines.[1][2]

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1/2 AKT->mTOR Activates S6K p70S6K mTOR->S6K Phosphorylates Survival Cell Survival & Proliferation S6K->Survival Promotes Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->PI3K ATP Competition

Figure 1: The PI3K/Akt/mTOR signaling cascade.[2] Thieno[3,2-d]pyrimidine derivatives competitively inhibit PI3K, preventing the conversion of PIP2 to PIP3 and silencing downstream Akt/mTOR signaling.[2]

Compound Management & Solubility

Critical Insight: Thieno[3,2-d]pyrimidines frequently suffer from poor aqueous solubility. Visual precipitation in cell culture media is a common cause of "false plateau" in IC50 curves.

Protocol: Stock Preparation
  • Solvent: Dissolve the solid compound in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Aim for a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) as this often leads to crashing out upon freeze-thaw cycles.

  • Storage: Aliquot into small volumes (20–50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution (3-fold)

For a standard 10-point dose-response curve starting at 10 µM:

StepSourceVolume (µL)Diluent (DMSO)Final Conc. (Stock)Final Assay Conc. (1:1000 dilution)
110 mM Master Stock10990100 µM100 nM (Example)
2Step 1 Tube204033.3 µM33.3 nM
3Step 2 Tube204011.1 µM11.1 nM
..................

Note: The final DMSO concentration on cells must remain constant (typically 0.1% or 0.5%) across all dosage points to negate solvent toxicity.

Primary Screen: Cell Viability (Luminescence)

Method: ATP Quantification (e.g., CellTiter-Glo®) Rationale: We prefer luminescent ATP assays over tetrazolium salts (MTT/MTS) for thieno[3,2-d]pyrimidines. MTT requires metabolic conversion which can be artificially altered by kinase inhibitors affecting mitochondrial function, leading to artifacts. ATP levels provide a direct correlate to cell number.

Experimental Workflow

Assay_Workflow Seed Seed Cells (3000-5000/well) Incubate1 24h Attachment Seed->Incubate1 Treat Compound Treatment (Serial Dilution) Incubate1->Treat Incubate2 72h Incubation (37°C, 5% CO2) Treat->Incubate2 Reagent Add Lysis/ATP Reagent Incubate2->Reagent Read Read Luminescence (Plate Reader) Reagent->Read

Figure 2: 72-hour cytotoxicity workflow.[3] The extended incubation allows slow-acting cytostatic kinase inhibitors to manifest a phenotype.

Step-by-Step Protocol
  • Seeding: Dispense 3,000–5,000 cells/well (cell line dependent) in 96-well white-walled opaque plates. White walls reflect light, maximizing signal.

  • Attachment: Incubate for 24 hours to ensure cells are in the log-growth phase.

  • Treatment:

    • Prepare an "Intermediate Plate" in culture media (e.g., 10x final concentration with 1% DMSO).

    • Transfer from Intermediate Plate to Cell Plate (1:10 dilution). Final DMSO = 0.1%.

    • Include Positive Control: GDC-0941 (1 µM).

    • Include Vehicle Control: 0.1% DMSO only.

  • Incubation: Incubate for 72 hours. Kinase inhibitors often induce G1 arrest; shorter times (24h) may not show significant reduction in cell number.

  • Detection: Equilibrate plate and reagents to room temperature. Add ATP detection reagent (equal volume to media). Shake for 2 mins (lysis). Incubate 10 mins (stabilize signal).

  • Read: Measure Total Luminescence (integration time 0.5–1.0 sec).

Secondary Screen: Target Engagement (Western Blot)

Objective: Prove the compound inhibits the intended target (PI3K) inside the cell, not just killing cells via off-target toxicity. Biomarker: Phospho-Akt (Ser473) .[3][4][5] This residue is phosphorylated by mTORC2, which is sensitive to PI3K pathway flux.

Protocol
  • Seeding: Seed 3 x 10^5 cells/well in a 6-well plate. Grow to 80% confluency.

  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) overnight to reduce basal background noise.

  • Treatment: Treat with compound at 5x and 10x the IC50 determined in the primary screen for 1 to 6 hours .

    • Note: Phosphorylation changes happen fast. 1 hour is usually sufficient for PI3K inhibition.

  • Stimulation: If starved, stimulate with EGF (50 ng/mL) or Insulin for 15 minutes to spike p-Akt levels.

  • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Critical: Without phosphatase inhibitors, the phosphate groups will degrade during lysis, giving false positives.

  • Detection:

    • Primary Ab: Anti-p-Akt (Ser473) [Rabbit mAb].

    • Loading Control: Anti-Total-Akt or Anti-GAPDH.

    • Success Criterion: Dose-dependent disappearance of the Ser473 band compared to Total Akt.

Tertiary Screen: Mechanism of Action (Flow Cytometry)

Objective: Determine if the compound is cytostatic (stops division) or cytotoxic (kills cells). Method: Propidium Iodide (PI) Cell Cycle Analysis.[4]

Protocol
  • Treatment: Treat cells with IC50 and IC90 concentrations for 24 hours.

  • Harvest: Trypsinize cells. Important: Collect the floating media too (contains dead/detached cells).

  • Fixation: Wash in PBS.[4] Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C >2 hours.

  • Staining: Wash ethanol away. Resuspend in PBS containing:

    • 20 µg/mL Propidium Iodide (binds DNA).

    • 200 µg/mL RNase A (degrades RNA to prevent background fluorescence).

  • Analysis: Measure Area/Width of PI signal on a flow cytometer.

  • Expected Result: Thieno[3,2-d]pyrimidine inhibitors typically cause a G0/G1 arrest (accumulation of cells in the 2N DNA peak) due to lack of growth signals.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.

  • Genentech/Roche. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • He, H., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.[1][2][6][7] ACS Medicinal Chemistry Letters.

Sources

Method

Application Note: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one in Anticancer Research

Executive Summary & Strategic Utility 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9) represents a critical "Linchpin Scaffold" in modern oncology drug discovery. Structurally, it is a thienopyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9) represents a critical "Linchpin Scaffold" in modern oncology drug discovery. Structurally, it is a thienopyrimidine—a bioisostere of quinazoline (e.g., Gefitinib) and purine (ATP)—functionalized with a reactive acetonyl (2-oxopropyl) "handle" at the N3 position.[1]

While the core thienopyrimidine scaffold provides the requisite hydrogen-bonding motif for ATP-pocket occupancy in kinases (EGFR, VEGFR, PI3K), the 2-oxopropyl side chain offers a versatile electrophilic site.[1] This allows researchers to rapidly generate diverse libraries of hydrazones, oximes, and fused tricyclic systems (e.g., triazolothienopyrimidines) to optimize pharmacokinetic properties and target selectivity.[1]

Primary Applications:

  • Scaffold Hopping: Generating novel kinase inhibitors by modifying the N3-substituent via the ketone handle.

  • Diversity-Oriented Synthesis (DOS): Rapid condensation with hydrazides/amines to form Schiff base libraries.

  • Tricyclic Ring Formation: Precursor for synthesizing pyrrolo[1,2-a]thieno[3,2-d]pyrimidines via cyclodehydration.[1]

Chemical Biology: The "Acetonyl Handle" Strategy

The anticancer potency of this compound lies in its ability to be derivatized.[1] The unfunctionalized ketone itself typically exhibits moderate cytotoxicity (IC50 > 50 µM); however, its derivatives frequently achieve nanomolar potency against solid tumors (MCF-7, HCT-116, HeLa).[1]

Mechanism of Action (Derivatives)

The resulting derivatives function primarily as Type I ATP-Competitive Kinase Inhibitors .

  • Hinge Binding: The N1 and C4-carbonyl of the thienopyrimidine core form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).[1]

  • Hydrophobic Pocket: The thiophene ring occupies the hydrophobic back-pocket (Gatekeeper residue vicinity).[1]

  • Solvent Front: The 2-oxopropyl-derived tail extends into the solvent-exposed region, allowing for tunability of solubility and permeability.[1]

Visualization: Derivatization & Signaling Pathway[1]

G Scaffold 3-(2-oxopropyl) thieno[3,2-d]pyrimidin-4(3H)-one (The Scaffold) Reagent_A + Hydrazines/Hydrazides (Schiff Base Formation) Scaffold->Reagent_A Reagent_B + Activated Methylenes (Cyclization) Scaffold->Reagent_B Library_A Hydrazone Library (Solvent Front Interaction) Reagent_A->Library_A Library_B Tricyclic Fused Systems (Rigidified Binding) Reagent_B->Library_B Target Target Kinase Inhibition (EGFR / VEGFR / PI3K) Library_A->Target High Affinity Binding Library_B->Target Outcome Apoptosis & Cell Cycle Arrest (G2/M) Target->Outcome Signal Blockade

Figure 1: The "Acetonyl Handle" strategy converts the scaffold into potent kinase inhibitors via condensation or cyclization pathways.

Experimental Protocols

Protocol A: Chemical Derivatization (Schiff Base Library Generation)

Objective: To synthesize a library of hydrazone derivatives for SAR (Structure-Activity Relationship) screening.

Materials:

  • 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)

  • Substituted Hydrazides (e.g., benzoic hydrazide, isoniazid) (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic)[1]

Procedure:

  • Dissolution: Dissolve 1 mmol of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the selected hydrazide.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool the reaction mixture to room temperature. The hydrazone product typically precipitates.[1]

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of ketone -CH3 singlet at ~2.3 ppm and appearance of hydrazone -NH peak >10 ppm).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the antiproliferative activity of the scaffold and its derivatives against cancer cell lines (e.g., MCF-7, HCT-116).[1][2]

Materials:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon).[3][4]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Control: Doxorubicin or Gefitinib (Positive Control).[1]

Workflow:

  • Seeding: Seed tumor cells into 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium (Final DMSO < 0.1%).

  • Incubation: Add 100 µL of drug solution to wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability and determine IC50 using non-linear regression (GraphPad Prism).

Self-Validating Check:

  • Control Validity: The IC50 of the positive control (e.g., Doxorubicin) must fall within the historical range (e.g., 0.5–2.0 µM for MCF-7) for the assay to be valid.[1]

Data Interpretation & Reference Values

When evaluating derivatives of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one, compare results against these established benchmarks for thienopyrimidine-based inhibitors.

Compound ClassTarget SpecificityTypical IC50 (MCF-7)Typical IC50 (HCT-116)Notes
Parent Scaffold Weak / Non-specific> 50 µM> 50 µMUsed as negative control.
Hydrazone Derivatives EGFR / Tubulin2.5 – 10 µM5.0 – 15 µMActivity depends on hydrazide lipophilicity.[1]
Tricyclic Fused (Triazolo) EGFR / PI3K0.5 – 3.0 µM1.0 – 5.0 µMRigid structure improves binding affinity.[1]
Reference (Gefitinib) EGFR0.1 – 0.5 µMResistantStandard for EGFR-driven lines.

References

  • Synthesis and Anticancer Evaluation of Thienopyrimidines

    • Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.[1]

    • Source: Molecules (MDPI), 2023.[1]

    • URL:[Link][1]

  • Thienopyrimidine as Bioisosteres

    • Title: Thieno[2,3-d]pyrimidine-4(3H)
    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link][1]

  • Chemical Structure Verification

    • Title: 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one Product Page.[5]

    • Source: ChemScene.[1][5]

  • Related Synthesis Protocols (Hydrazones)

    • Title: Synthesis of Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin.[1][6]

    • Source: Molbank (MDPI), 2023.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Thieno[3,2-d]pyrimidines as Selective JAK1 Inhibitors – Mechanistic Insights and Preclinical Assay Protocols

Introduction & Mechanistic Rationale Janus Kinase 1 (JAK1) is a primary driver in the oncogenic activation of the JAK-STAT signaling pathway and a critical mediator of pro-inflammatory cytokine signaling. While pan-JAK i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Janus Kinase 1 (JAK1) is a primary driver in the oncogenic activation of the JAK-STAT signaling pathway and a critical mediator of pro-inflammatory cytokine signaling. While pan-JAK inhibitors have demonstrated clinical efficacy, their off-target effects—particularly JAK2-mediated suppression of erythropoiesis and JAK3-mediated immunosuppression—limit their therapeutic window. Consequently, the development of highly selective JAK1 inhibitors has become a major focus in targeted drug discovery and autoimmune research[1].

Recent scaffold morphing strategies have identified the thieno[3,2-d]pyrimidine core as a highly potent and selective pharmacophore for JAK1 inhibition. Because this scaffold structurally mimics the adenine ring of ATP, it acts as an ATP-competitive inhibitor, anchoring securely into the hinge region of the JAK1 kinase domain (JH1). Through precise functionalization of the thieno[3,2-d]pyrimidine core, researchers have achieved exceptional kinome-wide selectivity, effectively discriminating JAK1 from closely related JAK2 and JAK3 isoforms[1].

Signaling Pathway & Target Engagement

Upon cytokine binding (e.g., IL-6, IFNα), associated JAK1 kinases autophosphorylate and subsequently phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs (pSTAT) dimerize and translocate to the nucleus to drive the transcription of genes involved in inflammation and cellular proliferation[2]. Thieno[3,2-d]pyrimidine derivatives selectively block the ATP-binding site of JAK1, halting this cascade at its apex.

JAK1_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase (Active) Receptor->JAK1 Activates STAT STAT Protein Phosphorylation JAK1->STAT Phosphorylates Inhibitor Thieno[3,2-d]pyrimidine (Selective Inhibitor) Inhibitor->JAK1 Blocks ATP Site Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Dimerization

Fig 1: Mechanism of JAK1/STAT pathway inhibition by thieno[3,2-d]pyrimidines.

Quantitative SAR & Selectivity Profiling

Structure-Activity Relationship (SAR) studies highlight the superiority of optimized thieno[3,2-d]pyrimidine derivatives over legacy reference compounds. For instance, derivative 46 demonstrates a 4-fold higher enzymatic activity against JAK1 compared to the reference compound AZD4205 (Compound 9), alongside a significantly improved selectivity index over JAK2 and JAK3[1].

Table 1: Comparative in vitro activity of JAK1 inhibitors

CompoundScaffoldJAK1 IC₅₀ (μM)Selectivity ProfileCellular Efficacy (NSCLC)
AZD4205 (9) Reference~0.088Moderate JAK1 selectivityBaseline anti-proliferative
Derivative 24 Thieno[3,2-d]pyrimidinePotentHigh (over 370 kinases)Induces strong apoptosis
Derivative 25 Thieno[3,2-d]pyrimidine< 0.088High JAK1 > JAK2/JAK3>5-fold enhanced activity
Derivative 46 Thieno[3,2-d]pyrimidine0.022High JAK1 > JAK2/JAK3>5-fold enhanced activity

Data synthesized from recent scaffold morphing and kinome-wide selectivity profiling studies[1].

Experimental Protocols

To ensure rigorous validation of thieno[3,2-d]pyrimidine candidates, the following protocols are designed as self-validating systems. They incorporate necessary controls to calculate the Z'-factor, ensuring assay robustness and distinguishing true target engagement from assay artifacts.

Protocol 1: In Vitro JAK1 Kinase Activity Assay (Direct ADP Detection)

Causality & Rationale: Traditional kinase assays rely on radioactive ATP or complex antibody-based substrate detection. We utilize a direct ADP detection method (e.g., Transcreener ADP² Assay) because it universally quantifies the ADP produced by JAK1 in real-time. This provides a direct, stoichiometric measurement of enzyme activity that is highly amenable to High-Throughput Screening (HTS) and avoids the safety hazards of radioactivity[3].

Materials:

  • Purified recombinant JAK1 enzyme (JH1 domain).

  • JAK1 substrate peptide (e.g., IRS-1tide).

  • Thieno[3,2-d]pyrimidine test compounds (in DMSO).

  • ADP detection reagents (Far-red fluorescent tracer and anti-ADP antibody)[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the JAK1 enzyme to a working concentration of ~5 ng/µL in 1x Kinase Assay Buffer. Critical Step: JAK1 is highly sensitive to freeze-thaw cycles; use single-use aliquots to maintain consistent specific activity.

  • Compound Plating: Dispense 5 µL of the thieno[3,2-d]pyrimidine inhibitor (serially diluted in assay buffer with a final DMSO concentration ≤1%) into a 96-well or 384-well microplate. Include a vehicle control (1% DMSO) and a positive control inhibitor (e.g., Upadacitinib or Staurosporine).

  • Enzyme Addition: Add 20 µL of the diluted JAK1 enzyme to the test wells. Incubate at room temperature for 15 minutes to allow pre-binding of the ATP-competitive inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 25 µL of a substrate/ATP mix (e.g., 500 µM ATP and 10x IRS-1tide) to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Detection: Add the ADP detection reagent (antibody and fluorescent tracer). The ADP produced by active JAK1 will compete with the tracer, altering the fluorescence polarization (FP) or TR-FRET signal[3].

  • Data Acquisition & Validation: Read the plate using a microplate reader. Calculate the Z'-factor using the vehicle control (max activity) and positive control (min activity). A Z'-factor > 0.5 validates the assay's reliability.

Workflow Step1 1. Prepare Enzyme & Substrate Step2 2. Add Thieno[3,2-d] pyrimidine Inhibitor Step1->Step2 Step3 3. Initiate Reaction (Add ATP) Step2->Step3 Step4 4. Add Detection Reagent (ADP Ab) Step3->Step4 Step5 5. Read Fluorescence Polarization/TR-FRET Step4->Step5

Fig 2: Step-by-step workflow for the ADP-based JAK1 kinase inhibition assay.

Protocol 2: Cell-Based Target Engagement (pSTAT3 Flow Cytometry)

Causality & Rationale: While biochemical assays are essential for determining intrinsic potency, they cannot predict cellular permeability or off-target effects in complex biological matrices. Therefore, we utilize a flow cytometry-based pSTAT3 assay in whole blood or PBMCs. This method directly measures the downstream effector of JAK1 signaling in an intact cellular environment, providing a more physiologically relevant readout of target engagement[2].

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood.

  • Cytokine stimulant (e.g., human recombinant IL-6 or IFNα).

  • Thieno[3,2-d]pyrimidine test compounds.

  • Fixation/Permeabilization buffers.

  • Fluorescently labeled anti-pSTAT3 (Tyr705) antibody.

Step-by-Step Methodology:

  • Cell Preparation: Seed PBMCs at a density of 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS. Rest cells for 2 hours at 37°C.

  • Inhibitor Treatment: Treat cells with serial dilutions of the thieno[3,2-d]pyrimidine inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 1 hour at 37°C. This pre-incubation allows the compound to permeate the cell membrane and bind the intracellular JAK1 kinase domain.

  • Cytokine Stimulation: Stimulate the cells with IL-6 (50 ng/mL) for 15 minutes at 37°C to activate the JAK1/STAT3 pathway[2].

  • Fixation & Permeabilization: Immediately halt the reaction by adding a formaldehyde-based fixation buffer (final concentration 1.5%) for 10 minutes at room temperature. Wash cells with PBS, then permeabilize with ice-cold 100% methanol for 30 minutes on ice.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with the fluorescently labeled anti-pSTAT3 antibody for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live lymphocyte population and measure the median fluorescence intensity (MFI) of the pSTAT3 signal.

  • Data Analysis & Validation: Normalize the MFI data to the vehicle control (100% activation) and unstimulated control (0% activation). Calculate the IC₅₀ value using a non-linear regression curve fit. Compare the IC₅₀ of the thieno[3,2-d]pyrimidine compound to a reference JAK1 inhibitor (e.g., Upadacitinib) to validate its cellular potency.

References

  • Kim Y, Jeon E, Ahn H, Sim T. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry. 2025 Mar 15;286:117308. PMID: 39892337. URL:[Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. URL: [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. URL: [Link]

Sources

Method

High-Throughput Screening Methods for Thieno[3,2-d]pyrimidine Libraries

Application Note & Protocol Guide Introduction: The Thieno[3,2-d]pyrimidine Privilege The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The Thieno[3,2-d]pyrimidine Privilege

The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the purine core of ATP. This structural homology makes it an exceptional template for designing ATP-competitive inhibitors against a broad spectrum of kinases, including PI3K (Class I), mTOR, EGFR, CDK7, and FLT3 .

Unlike rigid templates, the thieno[3,2-d]pyrimidine core offers versatile vectors for substitution—typically at the C2 and C4 positions—allowing researchers to tune selectivity and physicochemical properties. However, the lipophilicity of this scaffold presents specific challenges in High-Throughput Screening (HTS), including solubility issues and potential for colloidal aggregation (PAINS).

This guide details robust, field-proven protocols for screening thieno[3,2-d]pyrimidine libraries, focusing on distinguishing true bioactivity from assay artifacts.

Key Biological Targets
  • PI3K/mTOR Pathway: The most common target class. The scaffold fits the ATP-binding pocket, forming hydrogen bonds with the hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Phosphodiesterases (PDEs): Secondary targets due to cAMP/cGMP structural similarity.

  • Microbial Targets: DNA gyrase inhibitors.[1]

Library Design & Pre-Screening Considerations

Before initiating HTS, the library must be curated to ensure assay compatibility.

Physicochemical Filtering

Thieno[3,2-d]pyrimidines are inherently hydrophobic.

  • LogP Check: Compounds with cLogP > 5.0 often precipitate in aqueous assay buffers.

  • Solubility Protocol:

    • Dissolve library stocks at 10 mM in 100% DMSO.

    • Perform a "nephelometry check" by diluting 1:100 into the specific Assay Buffer (final 100 µM).

    • Discard or flag compounds showing turbidity (>10 NTU).

PAINS Alert

Certain thieno[3,2-d]pyrimidine derivatives, particularly those with reactive Michael acceptors or extensive planarity, can act as Pan-Assay Interference Compounds (PAINS).

  • Counter-Screen: Always include a detergent-based control (e.g., 0.01% Triton X-100) in validation assays to disrupt colloidal aggregates.

HTS Workflow Visualization

The following diagram outlines the critical path from library formatting to hit validation.

HTS_Workflow cluster_Assays Assay Selection Library Thieno[3,2-d]pyrimidine Library (10 mM DMSO) Formatting Acoustic Dispensing (Echo 550) into 384/1536 plates Library->Formatting PrimaryScreen Primary Screen (Single Point @ 10 µM) Formatting->PrimaryScreen ADPGlo Biochemical: ADP-Glo (Kinase Activity) PrimaryScreen->ADPGlo TRFRET Binding: TR-FRET (Kd Determination) PrimaryScreen->TRFRET DataAnalysis Data Normalization (Z-Score / % Inhibition) ADPGlo->DataAnalysis TRFRET->DataAnalysis HitSelection Hit Selection (> 50% Inhibition / 3σ) DataAnalysis->HitSelection Validation Dose-Response (IC50) & Counter-Screening HitSelection->Validation

Figure 1: Strategic workflow for screening thieno[3,2-d]pyrimidine libraries, emphasizing the bifurcation between activity-based and binding-based assays.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)[2]

Rationale: The ADP-Glo™ assay is the gold standard for thieno[3,2-d]pyrimidine screening because it is universal (measures ADP production) and tolerates high ATP concentrations (


 levels), allowing for the identification of ATP-competitive inhibitors.
Reagents & Equipment[2][3][4][5][6]
  • Enzyme: Purified Kinase (e.g., PI3K

    
    , recombinant).
    
  • Substrate: Lipid substrate (PIP2) or peptide substrate.

  • ATP: Ultra-pure ATP (Promega).[2]

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[3][2]

  • Plate: 384-well white, low-volume polystyrene plate (Corning #4513).

  • Reader: Multimode reader (e.g., EnVision or PHERAstar) with luminescence module.

Step-by-Step Methodology

1. Kinase Reaction Setup (10 µL Total Volume)

  • Compound Addition: Dispense 50 nL of library compounds (10 mM stock) into assay plates using an acoustic dispenser (Final conc: 10 µM, 0.5% DMSO).

  • Enzyme Mix (5 µL): Dilute kinase in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 5 µL to wells.

    • Control 1 (Pos): Enzyme + DMSO (No inhibitor).

    • Control 2 (Neg): Buffer + DMSO (No enzyme).

  • Substrate/ATP Mix (5 µL): Add 5 µL of ATP/Substrate mix.

    • Note: ATP concentration should equal the

      
       of the kinase (typically 10–50 µM) to ensure competitive sensitivity.
      
  • Incubation: Seal and incubate at RT for 60 minutes (or time required for <20% substrate conversion).

2. ADP Generation Termination (Step 1)

  • Reagent: Add 10 µL of ADP-Glo™ Reagent .

  • Action: This stops the kinase reaction and depletes all remaining unconsumed ATP.[3][4][5][6][7]

  • Incubation: 40 minutes at RT. Critical: Do not shorten this step; incomplete ATP depletion causes high background.

3. Detection (Step 2)

  • Reagent: Add 20 µL of Kinase Detection Reagent .

  • Action: Converts the generated ADP back to ATP, then uses luciferase to generate light.[3][5][6][7]

  • Incubation: 30 minutes at RT.

4. Measurement

  • Read Luminescence (Integration time: 0.5–1.0 sec/well).

Data Analysis Table
ParameterCalculation / Criteria
Signal-to-Background (S/B) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Target > 10)
Z' Factor $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{
% Inhibition

Protocol 2: Binding Kinetics Assay (TR-FRET/LanthaScreen)

Rationale: Thieno[3,2-d]pyrimidines often exhibit slow off-rates (


), correlating with high residence time and superior in vivo efficacy. TR-FRET allows measurement of binding affinity (

) without consuming substrate, ideal for characterizing Type I vs. Type II binding modes.
Mechanism

Uses a Terbium (Tb)-labeled anti-tag antibody (donor) and a fluorescently labeled tracer (acceptor) that binds the kinase active site. The inhibitor competes with the tracer.[8]

Step-by-Step Methodology

1. Reagent Preparation

  • Kinase: GST-tagged or His-tagged kinase (5 nM final).

  • Antibody: Eu-anti-GST or Eu-anti-His (2 nM final).

  • Tracer: Kinase Tracer (e.g., Tracer 236, Invitrogen). Determine

    
     of tracer first; use at 
    
    
    
    .

2. Assay Assembly (20 µL in 384-well Black Plate)

  • Compound: 100 nL compound (10 µM final).

  • Master Mix: Prepare a mix of Kinase + Antibody + Tracer in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dispense: Add 20 µL Master Mix to all wells.

3. Incubation

  • Incubate for 60 minutes at RT.

  • Note: For residence time (

    
    ) determination, pre-incubate enzyme and compound, then add tracer and measure kinetics immediately.
    

4. Detection

  • Excitation: 340 nm.

  • Emission: 615 nm (Donor/Tb) and 665 nm (Acceptor/Tracer).

  • Calculation: TR-FRET Ratio =

    
    .[9]
    

Pathway Visualization: PI3K/Akt/mTOR Signaling[12]

Understanding where thieno[3,2-d]pyrimidines intervene is crucial for phenotypic validation.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN (Inhibits) PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Phosphatase) PDK1->AKT Phos T308 mTORC1 mTORC1 AKT->mTORC1 Activation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Competes w/ ATP Inhibitor->mTORC1 Dual Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade, highlighting the dual-inhibition potential of thieno[3,2-d]pyrimidine scaffolds at the PI3K and mTOR nodes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (ADP-Glo) Incomplete ATP depletionExtend Step 2 incubation to 60 mins; check ATP purity.
Low Signal (TR-FRET) Tracer displacement too weakRe-titrate tracer; ensure tracer

is accurate.
Steep Hill Slope (> 2.0) Aggregation / PAINSAdd 0.01% Triton X-100; check nephelometry.
Potency Shift (Cell vs. Biochem) Poor PermeabilityCheck cLogP; thieno[3,2-d]pyrimidines can be pumped out by MDR1.

References

  • Sim, T., et al. (2021).[10] Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors.[10] Journal of Medicinal Chemistry.[10] [Link]

  • Yang, Y., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives... European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of the Alogliptin Intermediate 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

[1] Executive Summary This application note details the method development and validation strategy for the quantitation of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9). This compound is a critical K...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the method development and validation strategy for the quantitation of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9). This compound is a critical Key Starting Material (KSM) and potential process-related impurity in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, specifically Alogliptin .[1]

Given its role as an alkylated intermediate, precise monitoring is required to control genotoxic risks and ensure yield optimization. This guide presents a robust RP-LC-MS/MS protocol utilizing a high-pH/low-pH screening approach, optimized fragmentation pathways, and a self-validating system suitability framework.[1]

Compound Characterization & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for successful method design.[1]

PropertyValue / DescriptionAnalytical Implication
Structure Thieno[3,2-d]pyrimidine core with an N3-acetonyl side chain.[1]Chromophore: Strong UV absorption (254 nm). Stability: Stable core; side chain susceptible to Schiff base formation in presence of primary amines.
Formula C₉H₈N₂O₂SMW: 208.24 g/mol .[2] Exact Mass: 208.0306.
LogP ~1.05 (Predicted)Moderately polar. Requires low initial organic composition (<5%) to prevent elution in the void volume.[1]
pKa ~2.5 (Pyrimidine N)Weakly basic. ESI Positive mode is the ionization method of choice. Acidic mobile phase enhances ionization efficiency.[1]
Matrix Reaction mixtures (high salt) or API (Alogliptin)Critical need to separate the analyte (MW 208) from the API (MW 339) and other alkylated by-products.[1]
Structural Context

The analyte is formed via the N-alkylation of thieno[3,2-d]pyrimidin-4(3H)-one with chloroacetone.[1] Incomplete reaction leads to residual starting material, while over-alkylation (O-alkylation vs N-alkylation) can produce isomers.[1] The method must distinguish the N3-isomer (Target) from potential O-isomers.[1]

Method Development Strategy

The development process follows a "Scouting-Optimization-Validation" workflow.[1] We prioritize Selectivity (separating the isomer) and Sensitivity (detecting trace levels).[1]

Logical Workflow Diagram

MethodDevelopment Start Compound Assessment (LogP ~1.05, pKa ~2.5) Scouting Column Scouting (C18 vs. PFP vs. HILIC) Start->Scouting Define Stationary Phase MobilePhase Mobile Phase Optimization (pH 3.0 vs pH 9.0) Scouting->MobilePhase Select C18 (High Ret.) MS_Opt MS/MS Transition Tuning (ESI+ Source Optimization) MobilePhase->MS_Opt Fix Formic Acid System Final_Method Final Method Parameters (Gradient & MRM) MS_Opt->Final_Method Maximize S/N Validation Validation (ICH Q2) Linearity, LOQ, Accuracy Final_Method->Validation Confirm Robustness Validation->MobilePhase If Peak Shape Poor Validation->MS_Opt If Sensitivity < LOQ

Figure 1: Systematic method development workflow for thienopyrimidine derivatives.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (>98% purity).[1][2]

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Methanol (MeOH).[1]

  • Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.[1]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

Mass Spectrometry Conditions (ESI+)

The molecule ionizes readily in positive mode due to the pyrimidine nitrogens.[1]

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Ion Source: Electrospray Ionization (ESI) Positive.

  • Source Temperature: 450°C (High temp required to desolvate the polar ketone).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: 800 L/hr.[3]

MRM Transitions: The fragmentation is dominated by the cleavage of the side chain (2-oxopropyl group) to restore the stable thienopyrimidine core.[1]

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Role
209.0 [M+H]⁺153.0 503022Quantifier (Loss of C₃H₄O side chain)
209.0 [M+H]⁺110.0 503035Qualifier (Ring cleavage)
209.0 [M+H]⁺167.0 503015Qualifier (Loss of Acetyl - CH₂CO)

Note: The transition 209 -> 153 corresponds to the loss of the acetone moiety (56 Da) or rearrangement, reforming the stable protonated thieno[3,2-d]pyrimidin-4-one core.[1]

Chromatographic Conditions

A standard C18 column is sufficient, but a High Strength Silica (HSS) or Polar-Embedded column provides better peak shape for the basic nitrogen and retention for the polar ketone.[1]

  • Column: Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.

    • Why? The T3 bonding technology is designed to retain polar compounds in high-aqueous mobile phases, preventing the analyte from eluting in the void volume.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Table:

Time (min)%A%BCurveAction
0.00955InitialEquilibrate
1.009556Load/Desalt
6.0010906Elution of Analyte
7.5010906Wash
7.609551Re-equilibrate
10.009556End

Fragmentation Pathway Visualization[1][6]

Understanding the physics of the collision cell ensures we select the most stable transitions.[1]

Fragmentation Parent Precursor Ion [M+H]+ = 209.0 Intermediate Acyl Cleavage [M-CH2CO]+ = 167.0 Parent->Intermediate -42 Da (Ketene) Core Thienopyrimidine Core [M-C3H4O]+ = 153.0 (Quantifier) Parent->Core -56 Da (Side Chain) RingBreak Ring Opening m/z = 110.0 Core->RingBreak High CE

Figure 2: Proposed ESI+ fragmentation pathway for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Validation & Quality Control

To ensure the method is "Self-Validating," specific System Suitability Tests (SST) must be embedded in every sequence.[1]

System Suitability Criteria
  • Retention Time Stability: ± 0.1 min for 6 replicate injections.

  • Peak Tailing Factor: < 1.5 (Critical for basic compounds).

  • Signal-to-Noise (S/N): > 10 for the LOQ standard.[1]

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear (1/x weighting) to account for heteroscedasticity in ESI.

  • Correlation Coefficient (r²): > 0.995.[5]

Sample Preparation (Liquid-Liquid Extraction)

Given the potential for matrix interference from the API synthesis slurry:

  • Aliquot 100 µL of reaction mixture/sample.

  • Add 100 µL of Internal Standard (Deuterated analog or similar thienopyrimidine).[1]

  • Add 800 µL Ethyl Acetate. Vortex for 2 mins.

  • Centrifuge at 10,000 rpm for 5 mins.

  • Evaporate supernatant to dryness under N₂.

  • Reconstitute in 200 µL Mobile Phase A/B (90:10).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Peak Tailing Interaction between basic N and residual silanols on column.[1]Ensure mobile phase contains at least 10mM Ammonium Formate or use an HSS T3 / Charged Surface Hybrid (CSH) column.[1]
Low Sensitivity Ion suppression from matrix salts.Switch to the Liquid-Liquid Extraction (LLE) protocol described in Section 6.3 rather than simple "Dilute and Shoot."
Carryover The ketone moiety can stick to metallic injector needles.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]
Ghost Peaks In-source fragmentation of Alogliptin API.[1]Check if the API (MW 339) fragments in the source to produce a 209 ion. Chromatographic separation is vital here.

References

  • Chemical Identity & Properties: PubChem.[1][6] Thieno[3,2-d]pyrimidin-4(3H)-one Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Impurity Profiling: SynZeal. Alogliptin Impurity Standards and Profiling.[7] Available at: [Link][1]

  • Mass Spectrometry of Pyrimidines: Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. Available at: [Link][1][3][8][9]

Sources

Method

Experimental use of thieno[3,2-d]pyrimidines for antiplasmodial studies

Executive Summary Thieno[3,2-d]pyrimidines represent a "privileged scaffold" in antimalarial drug discovery due to their bioisosteric relationship with purines (specifically quinazolines). Unlike traditional aminoquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thieno[3,2-d]pyrimidines represent a "privileged scaffold" in antimalarial drug discovery due to their bioisosteric relationship with purines (specifically quinazolines). Unlike traditional aminoquinolines, this scaffold offers a versatile platform for targeting Plasmodium falciparum kinases (e.g., PfGSK-3, PfCLK3) and dihydrofolate reductase (PfDHFR).

This guide provides a rigorous technical framework for evaluating these compounds. It moves beyond generic screening to address the specific solubility challenges and mechanistic validation required for thieno[3,2-d]pyrimidine derivatives.

Chemical Foundation & SAR Logic

The thieno[3,2-d]pyrimidine core requires precise substitution to balance lipophilicity (logP) with potency.

Table 1: Structure-Activity Relationship (SAR) Heuristics

PositionChemical ModificationBiological ImpactExperimental Consideration
C-4 Nucleophilic aromatic substitution (e.g., aryl/alkylamines)Primary Potency Driver. Mimics the N6-amino group of ATP in kinase pockets.Bulky groups here may reduce solubility; use polar side chains to compensate.
C-2 tert-butylamine or small alkyl groupsSelectivity Filter. Enhances selectivity against human kinases (e.g., EGFR).Critical for improving the Selectivity Index (SI) > 10.
C-6 Aryl groups (e.g., p-tolyl)Metabolic Stability. Blocks oxidation sites on the thiophene ring.Essential for in vivo half-life extension but increases hydrophobicity.

Experimental Workflow

The following diagram outlines the critical path from library generation to hit validation.

G Synthesis 1. Scaffold Synthesis (C4-Chlorination via POCl3) Solubility 2. Solubility Check (Nephelometry/DMSO) Synthesis->Solubility QC Pass Phenotypic 3. Phenotypic Screen (SYBR Green I Assay) Solubility->Phenotypic Soluble Fraction CounterScreen 4. Counter-Screen (HepG2/HEK293 Cytotoxicity) Phenotypic->CounterScreen IC50 < 1µM CounterScreen->Synthesis Toxic (Fail) TargetVal 5. Target Validation (Kinase Profiling / Docking) CounterScreen->TargetVal SI > 10 Lead Lead Candidate (SI > 10, IC50 < 100nM) TargetVal->Lead Mechanism Confirmed

Caption: Workflow for thieno[3,2-d]pyrimidine validation. Note the early solubility checkpoint, critical for this lipophilic scaffold.

Protocol 1: Compound Management (Critical)

Thieno[3,2-d]pyrimidines, particularly C6-aryl substituted variants, often exhibit poor aqueous solubility, leading to false negatives in aqueous assays.

  • Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 10 mM.

  • Sonication: Sonicate for 15 minutes at 40 kHz. Visual inspection is insufficient; use nephelometry if available to confirm lack of micro-precipitates.

  • Storage: Aliquot into single-use amber vials (avoid freeze-thaw cycles). Store at -20°C.

  • Working Solution: When diluting into culture medium (RPMI 1640), ensure final DMSO concentration never exceeds 0.5% (v/v), as Plasmodium is sensitive to DMSO toxicity above this threshold.

Protocol 2: SYBR Green I Antiplasmodial Assay

This protocol is optimized for high-throughput screening of thienopyrimidines against P. falciparum (strains 3D7 or W2). It relies on the intercalation of SYBR Green I into parasite DNA.

Materials:

  • P. falciparum culture (synchronized at ring stage, 2% hematocrit, 0.5% parasitemia).

  • Lysis Buffer (The "Smilkstein" Mix):

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA

    • 0.008% (w/v) Saponin (Critical for RBC lysis)

    • 0.08% (v/v) Triton X-100

    • SYBR Green I (1x final concentration from 10,000x stock)

Step-by-Step Procedure:

  • Plating: Dispense 50 µL of standard antimalarial (Chloroquine) or test thienopyrimidines (serially diluted) into 96-well black microplates.

  • Inoculation: Add 50 µL of parasite suspension to each well.

  • Incubation: Incubate at 37°C in a gassed chamber (90% N2, 5% O2, 5% CO2) for 72 hours.

    • Note: 72 hours is preferred over 48 hours for kinase inhibitors to allow "delayed death" phenotypes to manifest.

  • Lysis & Staining: Add 100 µL of the Lysis Buffer containing SYBR Green I directly to each well.

  • Development: Incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence intensity (excitation 485 nm, emission 530 nm).

Data Validation:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Background: Uninfected RBCs must show negligible fluorescence (Saponin ensures RBC lysis, but mature RBCs lack DNA).

Protocol 3: Mechanism of Action (Kinase Inhibition)

Thieno[3,2-d]pyrimidines often act as ATP-competitive inhibitors. The following logic explains the competitive binding mode.

Pathway ATP ATP (Native Ligand) Kinase Plasmodial Kinase (e.g., PfGSK-3) ATP->Kinase Binds Active Site Inhibitor Thieno-pyrimidine (Inhibitor) Inhibitor->Kinase Competes for Hinge Region (C4-N) Complex_Active Phosphorylation (Parasite Growth) Kinase->Complex_Active Substrate + ATP Complex_Blocked Inhibition (Parasite Death) Kinase->Complex_Blocked Substrate + Inhibitor

Caption: Competitive inhibition mechanism. The C4-substituent of the thienopyrimidine mimics the adenine moiety of ATP.

Validation Experiment (Enzymatic Assay): To confirm the target (e.g., PfGSK-3), perform an ADP-Glo™ Kinase Assay.

  • Incubate recombinant PfGSK-3 with substrate peptide and ATP (at

    
     concentration).
    
  • Add thieno[3,2-d]pyrimidine at varying concentrations.

  • If IC50 shifts significantly when ATP concentration is increased, the mechanism is ATP-competitive .

Data Analysis & Reporting

Calculating Selectivity Index (SI):



  • Target: SI > 10 is the minimum threshold for hit progression.

  • Mammalian Lines: Use HepG2 (liver) or HEK293 (kidney). Avoid HeLa if studying cell cycle kinases, as they may have divergent cyclin profiles.

Example Data Reporting:

Compound IDR2 (C2)R4 (C4)Pf 3D7 IC50 (nM)HepG2 IC50 (µM)SIStatus
TP-01 HNH-Ph4505.211.5Hit
TP-02 t-ButylNH-Ph-Cl85>50>500Lead
TP-03 HO-Ph>200010<5Inactive

References

  • Smilkstein, M., et al. (2004).[1][2][3] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[4] Antimicrobial Agents and Chemotherapy.[5][6] Link

  • Verlhac, J.B., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives.[7][8] Pharmaceuticals.[5][6][9] Link

  • Hoda, N., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives. RSC Medicinal Chemistry. Link

  • Baniecki, M.L., et al. (2007). A high-throughput Plasmodium falciparum growth assay for malaria drug discovery.[10] Antimicrobial Agents and Chemotherapy.[5][6] Link

  • Peat, E., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines (PfGSK-3 Inhibitors). Malaria Journal. Link

Sources

Application

Application Note: Dissolution and Handling Protocol for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one in In Vitro Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Background Thienopyrimidines are critical pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Background

Thienopyrimidines are critical pharmacophores in modern drug discovery. Acting as bioisosteres for quinazolines and purines, they are extensively utilized in the development of kinase inhibitors and 1. The specific derivative,2, features a fused lipophilic core with a ketone-containing side chain.

The Causality of Insolubility: The planar, aromatic thieno[3,2-d]pyrimidine core exhibits strong intermolecular


 stacking and high crystal lattice energy. Consequently, it is virtually insoluble in aqueous cell culture media. To achieve bioavailable concentrations for in vitro assays without causing precipitation, the compound must first be solvated in a strong, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard because its sulfoxide group acts as a potent hydrogen-bond acceptor, effectively disrupting the compound's crystal lattice while remaining miscible with water.

Physicochemical Properties & Solubility Dynamics

Understanding the quantitative parameters of your compound is the first step in designing a self-validating dissolution strategy. The table below summarizes the critical physicochemical data required for accurate molar calculations.

ParameterSpecification
Compound Name 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS Number 1146291-17-9
Molecular Formula C

H

N

O

S
Molecular Weight 208.24 g/mol
Primary Solvent 100% DMSO (Sterile, Endotoxin-free, Cell-Culture Grade)
Max Recommended Final DMSO ≤ 0.1% (v/v) in aqueous media

Protocol 1: Preparation of 10 mM Master Stock Solution

Expertise & Causality: Creating a highly concentrated master stock (e.g., 10 mM) minimizes the volume of solvent required downstream. Aliquoting the stock is mandatory to prevent repeated freeze-thaw cycles. DMSO is highly hygroscopic; repeated opening of a cold vial draws ambient moisture into the solvent, leading to premature compound hydrolysis or micro-precipitation.

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: This prevents the condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the desired amount (e.g., 5.0 mg) using a calibrated analytical balance. Use an anti-static gun if the powder clings to the spatula.

  • Solvent Addition: Calculate the required DMSO volume. For 5.0 mg (

    
    ), the molar amount is 
    
    
    
    mmol. To achieve a 10 mM stock, add exactly 2.40 mL of 100% cell-culture grade DMSO.
  • Dissolution: Vortex the vial gently for 30–60 seconds. If the compound resists dissolution, subject the vial to mild water-bath sonication at 37°C for 5 minutes until optically clear.

  • Aliquoting & Storage: Divide the master stock into 50–100 µL aliquots in sterile, amber microcentrifuge tubes (to prevent photobleaching of the heterocyclic core) and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

Trustworthiness & Causality: A common pitfall in cell culture is "solvent shock," where a high-concentration DMSO stock is pipetted directly into aqueous media, causing the hydrophobic compound to instantly crash out of solution. To prevent this, perform serial dilutions in DMSO first.

Furthermore, keeping the final DMSO concentration at3. Concentrations above this threshold can alter membrane permeability, 4, and cause off-target transcriptional changes, invalidating your assay results.

Step-by-Step Methodology:
  • Thawing: Thaw a 10 mM master stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate DMSO Dilutions (Self-Validating Step): If your target final assay concentrations are 10 µM, 5 µM, and 1 µM, prepare intermediate stocks in 100% DMSO at 1000× the final concentration (i.e., 10 mM, 5 mM, and 1 mM).

    • Reasoning: By doing this, you ensure that when you dilute 1:1000 into media, every single treatment group receives exactly 0.1% DMSO, isolating the drug's biological effect from the solvent's effect.

  • Aqueous Dilution: Pre-warm your complete cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C. Reasoning: Warm media increases the kinetic energy of the solution, aiding in the rapid dispersion of the hydrophobic compound.

  • Dropwise Addition: Add 1 µL of the intermediate DMSO stock to 999 µL of pre-warmed media. Mix immediately by gentle inversion or pipetting. Do not vortex vigorously, as this can denature serum proteins.

  • Quality Control (Visual Inspection): Hold the media against a light source. It should remain optically clear. Any turbidity indicates precipitation, meaning the compound has exceeded its thermodynamic solubility limit in that specific media.

  • Vehicle Control Validation: Always prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of media (0.1% final DMSO). This must be run in parallel with all experimental groups.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from raw powder to in vitro application, highlighting the critical intermediate dilution step.

G Powder 3-(2-oxopropyl)thieno[3,2-d] pyrimidin-4(3H)-one (Solid Powder) Stock Master Stock Solution (10 mM in DMSO) Powder->Stock Weigh & Reconstitute DMSO 100% Cell Culture Grade DMSO DMSO->Stock Add Solvent Inter Intermediate Stocks (Serial Dilution in DMSO) Stock->Inter Serial Dilution (Maintains constant DMSO) Working Working Solution (≤0.1% DMSO Final) Inter->Working 1:1000 Dilution Media Pre-warmed Culture Media (37°C, e.g., DMEM/RPMI) Media->Working Aqueous Matrix Assay In Vitro Cell Assay (Viability, Signaling, etc.) Working->Assay Apply to Cells

Workflow for the dissolution and serial dilution of thienopyrimidine derivatives for cell assays.

References

  • ChemScene. "1146291-17-9 | 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one". ChemScene Catalog.
  • MDPI. "Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)". Molecules.
  • Benchchem. "How to minimize DMSO toxicity when using CYM50260". Benchchem Technical Support.
  • Nikon. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO". Nikon Case Studies.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Technical Support Center: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one Welcome to the technical support resource for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Welcome to the technical support resource for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common solubility challenges encountered with this compound.

FAQS: Understanding and Troubleshooting Solubility

Q1: My stock solution of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is cloudy or shows precipitate. What is the primary cause?

A1: The observed precipitation or cloudiness is a clear indicator of poor solubility in your chosen solvent system. The thieno[3,2-d]pyrimidine core, while containing heteroatoms, is a largely planar and aromatic system, which can lead to strong crystal lattice energy.[1] The 2-oxopropyl substituent adds some polarity, but the overall molecule can be considered poorly water-soluble. Many new chemical entities, particularly those with heterocyclic ring systems, exhibit low aqueous solubility.[1][2]

Q2: What are the initial recommended solvents for dissolving 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one?

A2: Based on the heterocyclic nature of the compound, initial attempts should focus on polar aprotic solvents.[3] Consider the following, starting with the most common:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

For many researchers, DMSO is the solvent of choice for creating high-concentration stock solutions for in vitro screening.

Q3: I need to prepare an aqueous solution for a cell-based assay. How can I improve the aqueous solubility of this compound?

A3: Direct dissolution in aqueous buffers will likely be challenging. Several formulation strategies can be employed to enhance aqueous solubility.[2][4] The most common and effective methods include the use of co-solvents, pH adjustment, surfactants, and cyclodextrins.[2][4][5][6]

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed experimental workflows to systematically address solubility issues.

Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[7] This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing the solubility of non-polar compounds.[5] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

Experimental Workflow:

Caption: Workflow for Co-Solvent Screening.

Detailed Protocol:

  • Initial Screening: Attempt to dissolve a small, known amount of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one in various co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) to determine a suitable primary organic solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen co-solvent.

  • Aqueous Dilution Series: Create a series of dilutions of your stock solution into your final aqueous buffer (e.g., PBS, cell culture media). Start with a low percentage of the co-solvent (e.g., 0.1-1% v/v) and incrementally increase it.

  • Observation: After each dilution, vortex thoroughly and visually inspect for any signs of precipitation or cloudiness. Allow the solution to stand for a few minutes to ensure stability.

  • Determine Maximum Co-solvent Concentration: Identify the highest concentration of your compound that remains in solution with the lowest possible percentage of co-solvent to minimize potential cellular toxicity.

Data Summary Table:

Co-SolventMax. Compound Conc. (µM) in PBS with <1% Co-solventObservations
DMSO[Enter Experimental Data][e.g., Precipitates above 20 µM]
Ethanol[Enter Experimental Data][e.g., Soluble up to 50 µM]
PEG 400[Enter Experimental Data][e.g., Soluble up to 100 µM]
pH Adjustment

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[8][9] For weakly acidic or basic compounds, adjusting the pH can significantly increase solubility by converting the molecule into its more soluble ionized form.[10] The thieno[3,2-d]pyrimidin-4(3H)-one core contains nitrogen atoms that can be protonated or deprotonated, suggesting that its solubility may be pH-sensitive.

Experimental Workflow:

Caption: pH-Dependent Solubility Assessment.

Detailed Protocol:

  • Dispersion: Suspend a known amount of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one in deionized water or a low-buffering-capacity solution.

  • Acidic Titration: Slowly add a dilute solution of HCl (e.g., 0.1 M) dropwise while stirring and monitoring for dissolution. Record the pH at which the compound fully dissolves.

  • Basic Titration: In a separate experiment, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise and monitor for dissolution, recording the pH.

  • Stability Check: Once a clear solution is obtained, carefully neutralize the pH back towards your desired experimental pH (e.g., 7.4) and observe if the compound precipitates out of solution. This will help determine if a buffered solution at a specific pH is required to maintain solubility.

Data Summary Table:

ConditionpH of DissolutionMax. Soluble Conc. (mg/mL)Stability at pH 7.4
Acidic (HCl)[Enter pH][Enter Data][Precipitates/Stable]
Basic (NaOH)[Enter pH][Enter Data][Precipitates/Stable]
Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[6][11] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[12][13][14]

Experimental Workflow:

Caption: Surfactant-Based Solubilization Workflow.

Detailed Protocol:

  • Surfactant Selection: Choose pharmaceutically acceptable non-ionic surfactants such as Tween® 80 or Cremophor® EL to minimize potential biological interference.

  • Prepare Surfactant Solutions: Make a series of aqueous solutions of the chosen surfactant at concentrations above its known CMC.

  • Solubility Determination: Add an excess amount of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one to each surfactant solution.

  • Equilibration: Agitate the samples (e.g., on a shaker at a controlled temperature) for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the undissolved compound. Filter the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Data Summary Table:

Surfactant (Concentration)Measured Solubility (µg/mL)Fold Increase vs. Water
Water (Control)[Enter Data]1.0
Tween 80 (1%)[Enter Data][Calculate]
Tween 80 (5%)[Enter Data][Calculate]
Cremophor EL (1%)[Enter Data][Calculate]
Cremophor EL (5%)[Enter Data][Calculate]
Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing the aqueous solubility of the guest.[15][17][18] Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their high water solubility and low toxicity.[4]

Experimental Workflow:

Caption: Cyclodextrin Phase-Solubility Diagram Construction.

Detailed Protocol:

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0-20% w/v).

  • Add Excess Compound: Add an excess amount of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one to each HP-β-CD solution.

  • Equilibrate: Seal the samples and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample and Analyze: Withdraw an aliquot from each sample, filter to remove undissolved solid, and determine the concentration of the dissolved compound by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Construct Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.

Data Summary Table:

HP-β-CD Conc. (% w/v)Measured Solubility (mg/mL)
0[Enter Data]
2.5[Enter Data]
5.0[Enter Data]
10.0[Enter Data]
15.0[Enter Data]
20.0[Enter Data]

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available at: [Link]

  • pH and Solubility | AP Chemistry. Available at: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. Available at: [Link]

  • pH and Solubility - AP Chem - Fiveable. Available at: [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • A recent overview of surfactant–drug interactions and their importance - PMC. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Inclusion complexes of poorly water-soluble drugs with glucosyl-cyclodextrins. - SciSpace. Available at: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available at: [Link]

  • Micellar solubilization of drugs. - University of Alberta. Available at: [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations | American Pharmaceutical Review. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Micellar solubilization: Significance and symbolism.
  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. Available at: [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. Available at: [Link]

  • HETEROCYCLIC COMPOUNDS - UOU. Available at: [Link]

  • Solubility of C60 in a Variety of Solvents. Available at: [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. Available at: [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC. Available at: [Link]

  • Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane - Taylor & Francis. Available at: [Link]

  • Methods to boost solubility - IJSDR. Available at: [Link]

  • thieno(2,3-d)pyrimidin-4(3H)-one - PubChem. Available at: [Link]

  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed. Available at: [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity - Hilaris Publisher. Available at: [Link]

  • Synthesis of Five-Membered Heterocycles Using Water as a Solvent | IntechOpen. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed. Available at: [Link]

  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one. The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one. The following sections are designed to address common challenges encountered during the isolation and purification of this and structurally related compounds, offering both theoretical explanations and practical, field-proven protocols.

Introduction to Purification Challenges

The purification of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one, a moderately polar heterocyclic compound, often presents a unique set of challenges. Its fused ring system, coupled with the presence of a pyrimidinone and a ketone functional group, can lead to issues with solubility, co-elution of impurities during chromatography, and difficulties in achieving high crystalline purity. This guide will walk you through a logical progression of troubleshooting steps to overcome these common hurdles.

A key intermediate in the synthesis of this compound is the parent scaffold, thieno[3,2-d]pyrimidin-4(3H)-one, which is typically prepared by the cyclization of a corresponding 3-aminothiophene-2-carboxylate. The final product is then synthesized via N-alkylation of this scaffold with chloroacetone. Potential impurities can therefore include unreacted starting materials, over-alkylated byproducts, or side products from competing reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue, especially if residual solvent or low-melting impurities are present.

  • Initial Steps:

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can often induce precipitation of the desired compound by washing away more soluble impurities.

    • Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) have been thoroughly removed under high vacuum, as even trace amounts can prevent solidification.

  • Advanced Strategy: If the above fails, consider a preliminary purification step. Dissolve the oil in a minimal amount of a suitable solvent like dichloromethane (DCM) and pass it through a short plug of silica gel, eluting with a slightly more polar solvent system (e.g., DCM with a small percentage of ethyl acetate). This can remove highly polar or non-polar impurities that may be inhibiting crystallization.

Q2: I'm having trouble finding a suitable single solvent for recrystallization. What are my options?

A2: Finding a single solvent with the ideal solubility profile (poorly soluble when cold, highly soluble when hot) can be challenging. A mixed-solvent system is often the solution.[1][2]

  • Two-Solvent Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Common "good" solvents for thienopyrimidinones include ethanol, methanol, or ethyl acetate.[3][4]

    • While the solution is still hot, slowly add a "poor" solvent (one in which the product is insoluble) dropwise until the solution becomes faintly turbid.

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]

  • Common Mixed-Solvent Systems for Thienopyrimidinones:

    • Ethanol/Water[3]

    • Ethanol/Chloroform

    • Acetone/Alcohol[6]

    • Hexane/Ethyl Acetate

Q3: My compound streaks badly on the TLC plate during column chromatography method development. How can I get clean spots?

A3: Streaking on TLC is often indicative of interactions between the polar compound and the acidic silica gel.

  • Mobile Phase Modification:

    • Add a Basic Modifier: For basic compounds like some nitrogen-containing heterocycles, adding a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.

    • Add a Polar Modifier: A small amount of methanol or acetic acid in the eluent can also improve peak shape by competing with the analyte for binding sites on the stationary phase.

  • Stationary Phase Consideration: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, or a bonded-phase silica like diol.

Q4: My compound either stays at the baseline or runs with the solvent front during column chromatography. How do I achieve good separation?

A4: This indicates a significant mismatch between the polarity of your compound and the chosen solvent system.

  • For Compounds at the Baseline (Too Polar):

    • Gradually increase the polarity of your eluent system. For a normal-phase silica gel column, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar system like dichloromethane/methanol.

    • Consider using a reverse-phase column (C18) with a polar mobile phase like water/acetonitrile or water/methanol, potentially with a modifier like formic acid or TFA to improve peak shape.

  • For Compounds at the Solvent Front (Too Non-Polar):

    • Decrease the polarity of your eluent. In a hexane/ethyl acetate system, increase the proportion of hexane.

The following diagram illustrates a decision-making workflow for troubleshooting column chromatography:

Caption: Decision workflow for TLC method development.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This protocol is a good starting point for moderately polar crystalline solids.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.

  • Induce Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is suitable for separating the target compound from impurities with different polarities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.4. For a moderately polar compound like this, start with a mixture of hexane and ethyl acetate and gradually increase the polarity. If the compound is still not moving, switch to a dichloromethane/methanol system.

  • Column Packing:

    • Wet Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and apply it carefully to the top of the silica bed.

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a polar solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one.

The following diagram illustrates the general workflow for purification:

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt ColumnChromatography Column Chromatography Crude->ColumnChromatography If Oily or Recrystallization Fails PurityCheck Check Purity (TLC, NMR, HPLC) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->ColumnChromatography <98% Pure PureProduct Pure Product PurityCheck->PureProduct >98% Pure

Caption: General purification workflow for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Quantitative Data Summary

SolventPredicted SolubilityRationale
WaterSparingly solubleThe heterocyclic core has some polar character, but the overall molecule is largely organic.
Methanol / EthanolSolublePolar protic solvents should effectively solvate the molecule.
Acetone / Ethyl AcetateModerately SolubleGood balance of polarity for dissolution, especially when heated.
Dichloromethane / ChloroformSolubleEffective at dissolving many organic compounds.
Hexanes / Diethyl EtherPoorly SolubleNon-polar solvents are unlikely to dissolve this moderately polar compound.

References

  • Prabhakar, V., Durgaprasad, G., Babu, K. S., & Lahari, S. V. N. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3), 23-29. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry LibreTexts. [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Richmond. (n.d.). Recrystallization. In Organic Chemistry I Lab. [Link]

  • Thakur, A., et al. (2026). Thienopyrimidine-thiazolidinone Scaffolds: Synthesis, Characterization and Targeting Various Bioactivities. Journal of Molecular Structure, 1311, 138241. [Link]

  • Elmuradov, B. Z., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 3456. [Link]

  • Liu, F., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 23(11), 2789. [Link]

  • Google Patents. (n.d.). Process for making thienopyrimidine compounds.
  • Rahane, R. D., et al. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Asian Journal of Pharmaceutical and Clinical Research, 18(1). [Link]

  • Al-Taisan, W. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3999. [Link]

  • Bozorov, K., et al. (2013). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl. American Chemical Science Journal, 3(4), 364-377. [Link]

  • PubChem. (n.d.). thieno(2,3-d)pyrimidin-4(3H)-one. [Link]

  • Al-Obaid, A. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 517-527. [Link]

  • Gomaa, A. M., & Ali, M. M. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1437. [Link]

  • Le, T. H., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4253. [Link]

  • PureSynth. (n.d.). Thieno[32-D]Pyrimidin-4(1H)-One 98.0%(HPLC). [Link]

Sources

Troubleshooting

Technical Guide: Stability Testing of Thieno[3,2-d]pyrimidine Compounds in DMSO

The following technical guide is designed for researchers and drug discovery professionals working with thieno[3,2-d]pyrimidine libraries. It prioritizes chemical causality, rigorous quality control, and actionable troub...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug discovery professionals working with thieno[3,2-d]pyrimidine libraries. It prioritizes chemical causality, rigorous quality control, and actionable troubleshooting.

Executive Summary: The Thieno[3,2-d]pyrimidine Challenge

Thieno[3,2-d]pyrimidines are "privileged scaffolds" in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors). While the core fused bicycle is aromatic and thermally stable, the substituents required for biological activity—often primary/secondary amines, amides, or solubilizing tails—are vulnerable to degradation in Dimethyl Sulfoxide (DMSO).

The Core Risk: DMSO is not an inert solvent. It is a reactive chemical species that can act as an oxidant, a source of formaldehyde, and a hygroscopic agent. For thieno[3,2-d]pyrimidines, the primary failure modes are nucleophilic attack by DMSO impurities (formaldehyde) and hydrolysis driven by water uptake .

Module 1: The "Hidden" Chemistry of DMSO

Before testing your compounds, you must understand the solvent's intrinsic instability profile.

The Formaldehyde Artifact (The "+12/+30" Mass Shift)

Commercial DMSO, even "anhydrous" grades, degrades over time to produce formaldehyde and dimethyl sulfide.

  • Mechanism: Formaldehyde reacts with primary or secondary amines on the thieno[3,2-d]pyrimidine scaffold (commonly at the C-2 or C-4 positions).

  • Result: Formation of hemiaminals (+30 Da) or Schiff bases/methylene bridges (+12 Da).

  • Impact: These adducts are often biologically inactive but can co-elute with the parent compound, leading to false-negative biological data.

Hygroscopicity & Hydrolysis

DMSO is extremely hygroscopic. A capped vial can absorb significant atmospheric moisture if opened repeatedly.

  • Risk: Water facilitates the hydrolysis of sensitive side chains (e.g., esters, ureas) attached to the thieno[3,2-d]pyrimidine core.

  • Freezing Effect: At -20°C, DMSO crystallizes. If water is present, it may concentrate in the liquid phase (cryoconcentration) before the whole sample freezes, accelerating hydrolysis reactions in "micro-pockets" of high solute concentration.

Module 2: Self-Validating Stability Protocol

Do not rely on vendor certificates of analysis (CoA) for compounds stored in solution for >1 month. Use this self-validating workflow.

Baseline QC (Day 0)

Objective: Establish the "Gold Standard" fingerprint.

  • Solubility Check: Visually inspect for particulates under strong light.

  • LC-MS Purity: Run a standard gradient (e.g., 5-95% ACN/Water + 0.1% Formic Acid).

    • Acceptance Criteria: Purity >95% (UV 254 nm).

    • Critical Step: Note the exact retention time (RT) and mass spectrum.

  • 1H-NMR (Optional but Recommended): If >5 mg is available, run a baseline NMR in DMSO-d6 to confirm structural integrity of labile protons (NH groups).

Stress Testing (Validation Phase)

Perform this once for a representative compound in your series.

  • Freeze-Thaw (F/T) Cycling: Subject a 10 mM aliquot to 5 cycles of freezing (-20°C or -80°C) and thawing (RT). Analyze via LC-MS.

    • Pass: <2% degradation.

  • Room Temperature Challenge: Store a 10 mM aliquot at RT in the dark for 48 hours. Analyze via LC-MS.

    • Pass: <2% degradation.

Routine Monitoring Workflow

Use the following logic flow to determine when to re-test your library.

StabilityWorkflow Start Compound in DMSO Storage Check Check Storage Duration Start->Check ShortTerm < 1 Month Check->ShortTerm Fresh LongTerm > 3 Months Check->LongTerm Aged Visual Visual Inspection (Precipitate/Color?) ShortTerm->Visual QC Run LC-MS QC LongTerm->QC Use Proceed to Assay Visual->Use Clear Visual->QC Cloudy/Color Change Decision Purity > 90%? QC->Decision Decision->Use Yes Purify Re-purify or Discard Decision->Purify No

Figure 1: Decision matrix for determining when to perform analytical QC on DMSO stock solutions.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS shows a new peak with Mass = [M+12] or [M+14]. What is it?

Diagnosis: This is likely a Formaldehyde Adduct (M+12) or Methylation (M+14).

  • Cause: Reaction of the thieno[3,2-d]pyrimidine amine groups with formaldehyde impurities in the DMSO.

  • Solution:

    • Discard the stock solution.

    • Repurchase "LC-MS Grade" or "Anhydrous" DMSO packed under argon.

    • Store new stocks in single-use aliquots to minimize air exposure.

Q2: My compound precipitated after thawing. Can I heat it?

Diagnosis: Thieno[3,2-d]pyrimidines are planar and prone to π-stacking aggregation.

  • Protocol:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes. Do not exceed 40°C to avoid accelerating degradation.

    • If precipitate persists, spin down (10,000 x g for 5 min) and determine the concentration of the supernatant via UV absorbance before using. Do not use the suspension.

Q3: The DMSO solution turned yellow/brown over time.

Diagnosis: Oxidation.

  • Cause: The sulfur in the thiophene ring is generally stable, but electron-rich amine substituents can oxidize. DMSO itself can act as a mild oxidant (Swern-like chemistry) under certain conditions.

  • Action: Run LC-MS immediately. Color changes often precede massive chemical degradation. If purity is <90%, discard.

Q4: Should I store at -20°C or -80°C?

Recommendation: -80°C is superior.

  • Reasoning: DMSO freezes at 19°C. At -20°C, the phase transition is slow, and minor temperature fluctuations (opening the freezer) can cause partial thawing/refreezing cycles. -80°C ensures the matrix is vitreous and kinetically trapped, minimizing "cryoconcentration" effects where chemical reactions accelerate in the remaining liquid pockets.

Potential Degradation Pathways

The diagram below illustrates the specific chemical vulnerabilities of the thieno[3,2-d]pyrimidine scaffold in DMSO.

DegradationPathways Scaffold Thieno[3,2-d]pyrimidine (Parent) Product1 Hemiaminal Adduct (+30 Da) Scaffold->Product1 Reaction with HCHO (at R-NH2) Product3 Hydrolysis Product (Cleaved Amide/Urea) Scaffold->Product3 Hydrolysis (at R-CO-NH-R') Formaldehyde DMSO Impurity: Formaldehyde (HCHO) Formaldehyde->Product1 Water Atmospheric Moisture (H2O) Water->Product3 Product2 Methylene Bridge (+12 Da) Product1->Product2 - H2O (Schiff Base)

Figure 2: Chemical degradation mechanisms. Note that the thiophene sulfur (part of the core) is relatively stable; degradation usually targets the exocyclic amine/amide substituents.

Summary of Recommendations (Quick Reference)

ParameterRecommendationScientific Rationale
DMSO Grade Sterile-filtered, Anhydrous (>99.9%)Minimizes initial water and formaldehyde content.
Storage Temp -80°C Prevents partial freeze-thaw cycles common at -20°C.
Container Polypropylene (PP) or Cyclic Olefin Copolymer (COC)Glass can leach alkali; Polystyrene is incompatible with DMSO.
Atmosphere Argon or Nitrogen overlayPrevents hygroscopic water uptake and oxidation.
Max F/T Cycles < 5 Cycles Repeated crystallization induces physical stress and cryoconcentration.

References

  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Link

  • Cheng, X., et al. (2003).[1] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. Link

  • Lin, J., et al. (2020).[2] "Formation of Formaldehyde as an Artifact Peak in Head Space GC Analysis Resulting From Decomposition of Sample Diluent DMSO." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Scholes, N., et al. (2025).[3][4] "Inhibitors supercharge kinase turnover via native proteolytic circuits."[3][4][5] Nature.[3][5] (Discusses biological degradation, relevant for context). Link

Sources

Optimization

Technical Support Center: Optimizing Thieno[3,2-d]pyrimidine Kinase Inhibitor Selectivity

Welcome to the Advanced Applications Support Center. The thieno[3,2-d]pyrimidine scaffold is a privileged, rigid bicyclic structure widely utilized in the design of potent kinase inhibitors targeting PI3K, CDK7, ATR, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The thieno[3,2-d]pyrimidine scaffold is a privileged, rigid bicyclic structure widely utilized in the design of potent kinase inhibitors targeting PI3K, CDK7, ATR, and STK17B. However, because the ATP-binding pocket is highly conserved across the human kinome, early-stage compounds frequently suffer from broad off-target activity.

This guide provides drug development professionals with field-proven troubleshooting strategies, structural optimization logic, and self-validating experimental workflows to engineer highly selective thieno[3,2-d]pyrimidine inhibitors.

Part 1: Structural Optimization & Rational Design (FAQs)

Q1: Our PI3K-targeted thieno[3,2-d]pyrimidine lead is showing significant cross-reactivity with mTOR. How can we optimize the scaffold to eliminate this off-target effect? Causality & Expert Insight: PI3K and mTOR share a highly homologous ATP-binding cleft, making dual inhibition a common artifact. To decouple PI3K activity from mTOR, you must exploit the subtle spatial and electrostatic differences in the affinity pockets. Solution:

  • Modify the Hinge-Binding Motif: Introduce polar substituents (e.g., methylsulfonyl or acetyl groups) on the piperazine ring attached to the thieno[3,2-d]pyrimidine core[1]. Research on bifunctional PI3K

    
     inhibitors demonstrates that these polar substitutions enhance hydrogen bonding with PI3K-specific residues while sterically clashing with the tighter mTOR pocket[1].
    
  • Exploit the Indazole Substitution: Replacing a standard 3-hydroxyphenyl group with a 4-indazolyl group at the 2-position of the thieno[3,2-d]pyrimidine core has been proven to significantly improve Class I PI3K selectivity over mTOR, as demonstrated in the clinical development of GDC-0941 (Pictilisib)[2].

Q2: We are developing an STK17B inhibitor, but our thieno[3,2-d]pyrimidine hits are binding to the closely related STK17A isoform. What structural tweaks can drive isoform selectivity? Causality & Expert Insight: Isoform selectivity cannot always be achieved through the hinge-binding region alone due to near-identical residue mapping. Instead, you must target the flexible P-loop (glycine-rich loop) to force the kinase into an isoform-specific conformation. Solution: Incorporate an


-thioacetic acid side chain into your scaffold. The chemical probe SGC-STK17B-1 achieves remarkable selectivity by utilizing this specific modification to induce a unique conformational change in the P-loop of STK17B[3]. This forms a critical salt bridge with Arginine-41 (R41) and the carboxylic acid of the inhibitor—a conformation that is energetically unfavorable and structurally inaccessible in STK17A[4].

Pathway cluster_PI3K PI3K vs mTOR Selectivity Strategy Core Thieno[3,2-d]pyrimidine Core Mod1 Polar N-substitution (Methylsulfonyl) Core->Mod1 Mech1 H-Bonding with PI3K Steric Clash with mTOR Mod1->Mech1 Result1 Eliminate mTOR Cross-Reactivity Mech1->Result1

Caption: Logical relationship of structural modifications driving PI3K vs mTOR selectivity.

Part 2: Quantitative Data & Selectivity Benchmarks

The following table summarizes the quantitative impact of specific thieno[3,2-d]pyrimidine modifications on kinase selectivity, demonstrating the causality of rational drug design.

Scaffold ModificationTarget KinasePrimary Off-Target(s)Target

/

Off-Target

/

N-substitution (Methylsulfonyl) on piperazinePI3K

mTOR112 nM>10,000 nM
4-indazolyl substitution at 2-positionPI3K (Class I)Broad Kinome3 nM (PI3K

)
>1,000 nM (mTOR)

-thioacetic acid side chain (SGC-STK17B-1)
STK17BSTK17A, MET20 nM>10,000 nM
Core Hybridization (Compound 34)ATRBroad DDR Kinases1.5 nM>500 nM

Part 3: Experimental Workflows & Methodologies

To ensure a self-validating system , researchers must follow a strictly coupled two-tiered protocol for evaluating thieno[3,2-d]pyrimidine off-target effects.

The Self-Validating Logic: The biochemical KINOMEscan acts as the primary filter, measuring direct thermodynamic binding to the isolated kinase domain. However, biochemical assays cannot account for cellular permeability, intracellular ATP competition, or full-length protein folding. Therefore, it is strictly coupled with the NanoBRET target engagement assay. If a compound shows high selectivity biochemically but fails to displace the tracer in NanoBRET, the system invalidates the hit due to poor cellular penetrance or conformational mismatch in vivo.

Tier 1: Broad Kinome Profiling (Biochemical KINOMEscan)
  • Preparation: Solubilize the optimized thieno[3,2-d]pyrimidine compound in 100% anhydrous DMSO to create a 1000x stock concentration.

  • Incubation: Incubate the compound at a final screening concentration of 1

    
    M with a comprehensive panel of DNA-tagged wild-type kinases (e.g., 403 kinases) and immobilized active-site directed ligands[4].
    
  • Elution & Quantification: Elute the kinases that do not bind the immobilized ligand (indicating successful displacement by your inhibitor) and quantify the remaining bound kinases using qPCR[4].

  • Data Analysis: Calculate the % Control activity. A highly selective compound should yield an

    
     score (number of kinases with 
    
    
    
    control activity divided by total kinases tested) of less than 0.05[4].
Tier 2: Cellular Target Engagement (Orthogonal NanoBRET)
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., STK17B or PI3K) fused to a NanoLuc luciferase reporter[3].

  • Tracer Addition: Introduce a cell-permeable fluorescent tracer known to reversibly bind the target kinase's ATP pocket[3].

  • Inhibitor Treatment: Treat the cells with a dose-response titration of your optimized thieno[3,2-d]pyrimidine inhibitor (ranging from 0.1 nM to 10

    
    M)[3].
    
  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A dose-dependent decrease in the BRET signal confirms that the inhibitor has successfully penetrated the cell membrane and competitively displaced the tracer from the target kinase in a physiological environment[4].

G cluster_opt Rational Structural Optimization Hit Initial Thieno[3,2-d]pyrimidine Hit (High Off-Target Binding) Hinge Hinge-Binding Tweaks (e.g., Indazole/Polar Subs) Hit->Hinge PI3K/mTOR Selectivity PLoop P-Loop Exploitation (e.g., Salt Bridge Formation) Hit->PLoop Isoform Selectivity BioScan Biochemical KINOMEscan (Evaluate % Control Activity) Hinge->BioScan PLoop->BioScan BioScan->Hinge High Off-Target Activity NanoBRET Cellular NanoBRET Assay (Orthogonal Target Engagement) BioScan->NanoBRET S10 Score < 0.05 Lead Selective Lead Candidate (Validated in vitro & in vivo) NanoBRET->Lead High Cellular Selectivity

Caption: Workflow for optimizing and validating thieno[3,2-d]pyrimidine kinase inhibitor selectivity.

References

1.[1] 1 - acs.org 2.[2]2 - acs.org 3.[3]3 - nih.gov 4.[4]4 - acs.org 5.[5][6] 6 - nih.gov

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

This guide serves as a specialized Technical Support Center for researchers working with 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9). This document synthesizes supplier specifications with advance...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9).

This document synthesizes supplier specifications with advanced organic stability principles to address the unique vulnerabilities of the thienopyrimidine core and its reactive N-acetonyl substituent.

Quick Reference Specifications
ParameterSpecificationCritical Note
CAS Number 1146291-17-9Verify identity via HPLC/MS before long-term banking.
Molecular Weight 208.24 g/mol
Storage Temp 2–8°C (Short term) -20°C (Long term)Do not freeze-thaw repeatedly.
Atmosphere Inert (Argon/Nitrogen)Thiophene moiety is susceptible to S-oxidation.
Solubility DMSO, DMFAvoid protic solvents (MeOH/EtOH) for long-term stock.
Critical Degradation Mechanisms

To minimize degradation, one must understand why the molecule degrades. This compound possesses two structural vulnerabilities: the thiophene sulfur and the active methylene group within the 2-oxopropyl side chain.

Mechanism A: S-Oxidation (Thiophene Core)

The sulfur atom in the thieno[3,2-d]pyrimidine ring is electron-rich. Exposure to atmospheric oxygen, particularly in solution, can lead to the formation of sulfoxides (


) and sulfones (

). This disrupts the aromaticity and biological binding affinity.
Mechanism B: Base-Catalyzed Aldol Condensation

The 2-oxopropyl group (


) attached to the Nitrogen (N3) contains "active" methylene protons. These protons are acidified by the flanking electron-withdrawing carbonyl and the pyrimidinone ring.
  • Risk: In the presence of trace bases (even basic impurities in glass vials), these protons can be abstracted, leading to self-condensation (dimerization) or reactions with other electrophiles.

Mechanism C: Photochemical Instability

Thienopyrimidines are chromophores that absorb UV light. High-energy photons can generate singlet oxygen or radical species, accelerating the S-oxidation process described in Mechanism A.

Visualizing Degradation Pathways

The following diagram illustrates the logical flow of stress factors leading to specific degradation outcomes.

DegradationPathways API 3-(2-oxopropyl) thieno[3,2-d]pyrimidin-4(3H)-one Prod_Sulfoxide S-Oxide / Sulfone (Loss of Aromaticity) API->Prod_Sulfoxide Slow Oxidation API->Prod_Sulfoxide Radical Acceleration Prod_Dimer Aldol Dimers (Precipitate) API->Prod_Dimer Active Methylene Condensation Prod_RingOpen Ring Cleavage (Non-functional) API->Prod_RingOpen Long-term Aqueous Storage Stress_O2 Atmospheric O2 (Oxidation) Stress_O2->API Stress_Light UV/Light (Photolysis) Stress_Light->API Stress_Base Trace Base/pH > 8 (Catalysis) Stress_Base->API Stress_H2O Moisture/H2O (Hydrolysis) Stress_H2O->API

Caption: Logical map of environmental stress factors leading to specific chemical degradation events.

Troubleshooting & FAQs
Issue 1: "My solid sample has turned from off-white to yellow/orange."

Diagnosis: This is a classic sign of S-oxidation or photodegradation . Thiophene derivatives often form colored charge-transfer complexes or conjugated sulfoxides upon oxidation.

  • Immediate Action: Check purity via LC-MS. If purity is >95%, repurify via recrystallization (see Protocol A). If <90%, discard.

  • Prevention: Store future batches in amber vials under Argon.

Issue 2: "The compound precipitated out of my DMSO stock solution after 2 weeks."

Diagnosis: This suggests hygroscopic water absorption . DMSO is highly hygroscopic. Absorbed water can lower the solubility of the hydrophobic thienopyrimidine core, causing it to crash out.

  • Correction: Do not store DMSO stocks at -20°C for >1 month if the vial has been opened repeatedly. Use single-use aliquots.

Issue 3: "I see a new peak at M+14 or M+16 in my Mass Spec."

Diagnosis:

  • M+16: Distinct indicator of Oxidation (Addition of Oxygen atom to Sulfur).

  • M+14: Could indicate methylation (unlikely unless methylating agents are present) or a specific breakdown product. Focus on the M+16 peak as the primary degradation marker.

Issue 4: "Can I store this in aqueous buffer for cell assays?"

Answer: Only for immediate use (0–4 hours) . The acetonyl ketone moiety is susceptible to enolization and potential hydrolysis in aqueous buffers, especially at pH > 7.4. Always prepare fresh dilutions from DMSO stocks.

Experimental Protocols
Protocol A: Emergency Re-purification (Recrystallization)

Use this if minor surface oxidation (yellowing) is observed but bulk purity remains high.

  • Dissolution: Dissolve the crude solid in a minimum volume of hot Ethanol (approx. 60°C).

  • Filtration: If insoluble dark particles remain (oxidized polymers), filter hot through a 0.2 µm PTFE syringe filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then move to 4°C.

  • Collection: Collect crystals via vacuum filtration.

  • Drying: Dry under high vacuum (0.1 mbar) for 24 hours to remove solvent traces (solvent inclusion can accelerate degradation).

Protocol B: QC Stability Check (HPLC Conditions)

Run this standard method to verify integrity before critical experiments.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic core) and 220 nm (Amide bond)
Pass Criteria Single peak >98% area; no shoulder peaks (indicative of isomers/tautomers).[1]
References
  • Mohamed, A. T. A., et al. (2019).[2] Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Synthetic Communications. Retrieved March 8, 2026, from [Link]

  • Crescenzi, O., et al. (2020). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer.[3] Photochemical & Photobiological Sciences. Retrieved March 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Welcome to the technical support center for the synthesis of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to scal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to larger-scale production. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis campaign.

Introduction

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The target molecule, 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one, is a key intermediate for the development of novel therapeutics. While the small-scale synthesis may be straightforward, scaling up presents unique challenges that require careful consideration of reaction conditions, potential side reactions, and purification strategies. This guide aims to provide practical, experience-driven advice to navigate these challenges.

Reaction Pathway Overview

The synthesis of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is typically achieved in a two-step process starting from the commercially available methyl 3-aminothiophene-2-carboxylate.

Synthesis_Pathway A Methyl 3-aminothiophene-2-carboxylate B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Formamide, heat C 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one B->C Chloroacetone, Base

Caption: General synthetic route to 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Troubleshooting Guide

This section addresses common issues that may arise during the scale-up of the synthesis.

Issue 1: Low Yield in the Cyclization Step (Formation of Thieno[3,2-d]pyrimidin-4(3H)-one)

  • Question: We are experiencing a significant drop in yield for the cyclization of methyl 3-aminothiophene-2-carboxylate with formamide upon scaling up. What could be the cause?

  • Answer:

    • Insufficient Heat Transfer: On a larger scale, ensuring uniform heating is critical. Hotspots can lead to decomposition of the starting material or product. Ensure efficient stirring and consider using a jacketed reactor with a suitable heat transfer fluid.

    • Incomplete Reaction: The reaction is often driven to completion by the removal of methanol and water byproducts. On a larger scale, ensure that the reaction setup allows for efficient distillation of these volatiles. A Dean-Stark trap or a short-path distillation head can be beneficial.

    • Purity of Starting Material: The purity of methyl 3-aminothiophene-2-carboxylate is crucial. Impurities can interfere with the cyclization. It is advisable to test the purity of the starting material before use and recrystallize if necessary.

Issue 2: Formation of Side Products During N-Alkylation

  • Question: During the N-alkylation of thieno[3,2-d]pyrimidin-4(3H)-one with chloroacetone, we are observing multiple spots on our TLC analysis, leading to a difficult purification. What are the likely side products and how can we minimize them?

  • Answer:

    • O-Alkylation: The thieno[3,2-d]pyrimidin-4(3H)-one core has two potential sites for alkylation: the N3-nitrogen and the O4-oxygen. While N-alkylation is generally favored, O-alkylation can occur, especially with a strong base or in aprotic polar solvents. To favor N-alkylation, use a milder base like potassium carbonate (K₂CO₃) and a less polar solvent such as acetonitrile or acetone.

    • Dialkylation: Although less common for this substrate, dialkylation at other positions is a theoretical possibility. Using a stoichiometric amount of chloroacetone (1.0-1.1 equivalents) is crucial to minimize this.

    • Chloroacetone Reactivity: Chloroacetone is a bifunctional molecule with two electrophilic centers: the carbon bearing the chlorine and the carbonyl carbon. Under certain conditions, it can undergo self-condensation or react with the solvent. It is important to add the chloroacetone slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Reaction with Amine Impurities: If your starting thieno[3,2-d]pyrimidin-4(3H)-one contains unreacted amine precursors, these can also react with chloroacetone. Ensure the purity of your starting material.

Side_Reactions cluster_0 Desired Reaction cluster_1 Potential Side Reactions A Thieno[3,2-d]pyrimidin-4(3H)-one B 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one A->B N-Alkylation C O-Alkylated Product A->C O-Alkylation D Self-condensation of Chloroacetone E Reaction with Impurities

Caption: Desired N-alkylation versus potential side reactions.

Issue 3: Difficulties in Product Purification and Isolation

  • Question: We are struggling to obtain a pure product after the N-alkylation step. Column chromatography is not ideal for our scale. Are there alternative purification methods?

  • Answer:

    • Recrystallization: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a solid.[3] A well-chosen recrystallization solvent system can be a highly effective and scalable purification method. Screen various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.

    • Trituration: If the product precipitates out of the reaction mixture, it can be isolated by filtration and then triturated (slurried) with a solvent in which the impurities are soluble but the product is not. This can be a simple and effective initial purification step.

    • pH Adjustment and Extraction: If O-alkylation is a significant issue, the difference in basicity between the N-alkylated and O-alkylated products can be exploited. The N-alkylated product will be more basic. A carefully controlled acid-base extraction workup may help in separating the two isomers.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended base for the N-alkylation step at scale?

    • A1: For large-scale synthesis, potassium carbonate (K₂CO₃) is a good choice. It is inexpensive, easy to handle, and generally provides good selectivity for N-alkylation over O-alkylation. Stronger bases like sodium hydride (NaH) should be avoided as they can increase the proportion of the O-alkylated side product and pose significant handling risks at scale.

  • Q2: What is the optimal temperature for the N-alkylation reaction?

    • A2: The reaction is typically carried out at a moderately elevated temperature, for instance, at the reflux temperature of acetone or acetonitrile. It is advisable to monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature for your specific setup to avoid decomposition and side product formation.

  • Q3: Are there any specific safety precautions to consider when working with chloroacetone at a larger scale?

    • A3: Yes, chloroacetone is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For larger quantities, consider using a closed-system for transfers. Ensure that an appropriate quenching agent (e.g., a solution of sodium bisulfite) is readily available in case of a spill.

  • Q4: How can I monitor the progress of the N-alkylation reaction effectively?

    • A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (thieno[3,2-d]pyrimidin-4(3H)-one) and the appearance of the product. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Q5: What are the recommended storage conditions for the final product?

    • A5: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one should be stored in a cool, dry place, away from light and moisture.[3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.

Detailed Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

ReagentMolar Eq.MWAmount
Methyl 3-aminothiophene-2-carboxylate1.0157.18 g/mol (Scale-dependent)
FormamideExcess45.04 g/mol ~10 volumes

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add methyl 3-aminothiophene-2-carboxylate and formamide.

  • Heat the mixture to 180-190 °C with vigorous stirring.

  • Methanol and water will begin to distill off. Continue heating until the distillation ceases and the internal temperature remains stable. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Add water to the reaction mixture and stir for 30 minutes.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

ReagentMolar Eq.MWAmount
Thieno[3,2-d]pyrimidin-4(3H)-one1.0166.19 g/mol (Scale-dependent)
Potassium Carbonate (K₂CO₃)1.5138.21 g/mol (Scale-dependent)
Chloroacetone1.192.52 g/mol (Scale-dependent)
Acetonitrile--~10 volumes

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, a condenser, and a dropping funnel, add thieno[3,2-d]pyrimidin-4(3H)-one, potassium carbonate, and acetonitrile.

  • Heat the mixture to reflux with stirring.

  • Slowly add chloroacetone to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux the mixture and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Al-Taisan, K. M., Al-Hazimi, H. M. A., & Al-Shihry, S. S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972–3999. [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(10), 12053–12179. [Link]

  • Shestakov, A. S., Prezent, M. A., Kartsev, V. G., & Shikhaliev, K. S. (2014). SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF. European Chemical Bulletin, 3(7), 713-718. [Link]

  • The Good Scents Company. chloroacetone. [Link]

  • Various Authors. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Various Authors. (2022). Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: Synthesis and biological characterization. Bioorganic Chemistry, 129, 106198. [Link]

  • Various Authors. (2022). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 65(1), 177-191. [Link]

  • Various Authors. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tpl2 Kinase Inhibitors: Benchmarking 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting Tpl2 Kinase Tumor progression locus-2 (Tpl2), also known as MAP3K8 or Cot, is a critical serine/threonine kinase t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Tpl2 Kinase

Tumor progression locus-2 (Tpl2), also known as MAP3K8 or Cot, is a critical serine/threonine kinase that has emerged as a significant therapeutic target in inflammation, oncology, and neurodegenerative diseases.[1][2][3] As a key upstream activator of the MEK-ERK signaling pathway, its inhibition offers a promising strategy for therapeutic intervention.[1][2] Tpl2 is a central node in inflammatory signaling, activated by stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and Interleukin-1β (IL-1β) through receptors like TLRs, TNFR, and IL-1R.[4][5] Its activation leads to the production of pro-inflammatory cytokines, including TNF-α, making it a highly attractive target for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.[3][4]

This guide provides an objective comparison of a representative potent Tpl2 inhibitor from the thieno[3,2-d]pyrimidine class, a close analog of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one, with other notable Tpl2 kinase inhibitors, including a clinical candidate. We will delve into their biochemical potency, selectivity, cellular activity, and the experimental methodologies used for their characterization.

The Tpl2 Signaling Cascade

The activation of Tpl2 is tightly regulated. In a resting state, Tpl2 is held in an inactive complex with ABIN-2 and the NF-κB precursor protein, p105.[4][6] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates p105, leading to its proteasomal degradation and the release of active Tpl2.[4][5] Liberated Tpl2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2, leading to the transcription of numerous pro-inflammatory genes.[2][4]

Tpl2_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Tpl2 Core Complex cluster_downstream Downstream MAPK Cascade LPS LPS TLR TLR LPS->TLR TNFa TNFa TNFR TNFR TNFa->TNFR IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R IKK IKK TLR->IKK TNFR->IKK IL-1R->IKK p105_degradation p105 Degradation IKK->p105_degradation P Tpl2_p105_ABIN2 Tpl2-p105-ABIN2 (inactive) Tpl2_active Tpl2 (active) Tpl2_p105_ABIN2->Tpl2_active Release MEK1_2 MEK1/2 Tpl2_active->MEK1_2 P p_MEK1_2 p-MEK1/2 ERK1_2 ERK1/2 p_MEK1_2->ERK1_2 P p_ERK1_2 p-ERK1/2 Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK1_2->Transcription_Factors Activation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Transcription_Factors->Inflammatory_Genes Transcription

Caption: Simplified diagram of the Tpl2 signaling cascade.

Comparative Analysis of Tpl2 Kinase Inhibitors

A diverse range of small molecule inhibitors targeting the ATP-binding site of Tpl2 have been developed. Here, we compare representatives from three distinct chemical scaffolds: thieno[3,2-d]pyrimidines, quinoline-3-carbonitriles, and the clinical candidate Tilpisertib (GS-4875).

Compound Chemical Class Tpl2 IC50 (nM) Cellular Potency (TNF-α IC50, nM) Key Selectivity Notes In Vivo Efficacy
Compound A (Thieno[3,2-d]pyrimidine Analog) Thieno[3,2-d]pyrimidinePotent (specific value not publicly available)Potent (specific value not publicly available)Good selectivity suggested by kinome profiling.[7]Demonstrated efficacy in a mouse model of ventilator-induced lung injury.[8]
Compound B (Quinoline-3-carbonitrile Analog) 8-substituted-4-anilino-6-aminoquinoline-3-carbonitrilePotent (specific value not publicly available)Potent (specific value not publicly available)Highly selective against EGFR kinase.[9]Demonstrated efficacy in a rat LPS-induced TNF-α production model.[10]
Tilpisertib (GS-4875) Not specified1.3667 (rat whole blood)Highly selective with no significant off-target binding in KINOMEscan™.[11]Dose-dependent inhibition of LPS-stimulated TNF-α production in rats.[11]

Compound A represents a potent inhibitor from the thieno[3,2-d]pyrimidine series, similar in structure to 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one. This class of compounds has been shown to have good selectivity and in vivo efficacy.[7][8]

Compound B is a representative of the 8-substituted-4-anilino-6-aminoquinoline-3-carbonitrile series, which was optimized for high selectivity against EGFR kinase, a common off-target for kinase inhibitors.[9] This series also demonstrates potent inhibition of TNF-α production in human whole blood and in vivo efficacy.[10]

Tilpisertib (GS-4875) is a first-in-class, highly selective Tpl2 inhibitor that has progressed to clinical trials (as its prodrug, Tilpisertib fosmecarbil) for inflammatory bowel disease.[11][12][13] It exhibits potent biochemical inhibition of Tpl2 and effectively suppresses the MEK-ERK pathway and pro-inflammatory cytokine production in primary human monocytes.[11]

Experimental Methodologies for Tpl2 Inhibitor Characterization

A robust and multi-faceted approach is required to characterize Tpl2 inhibitors, from initial biochemical screening to in vivo proof-of-concept.

Workflow for Tpl2 Inhibitor Validation

Inhibitor_Validation_Workflow Biochemical_Assay Biochemical Potency (IC50) (e.g., TR-FRET, ADP-Glo) Kinome_Scan Kinase Selectivity (KINOMEscan™) Biochemical_Assay->Kinome_Scan Cellular_Assay Cellular Potency (IC50) (LPS-stimulated PBMC/Whole Blood TNF-α Inhibition) Biochemical_Assay->Cellular_Assay Downstream_Signaling Mechanism of Action (Western Blot for p-ERK) Cellular_Assay->Downstream_Signaling In_Vivo_Model In Vivo Efficacy (Rat LPS-induced TNF-α Model) Cellular_Assay->In_Vivo_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Model->PK_PD

Caption: A general workflow for the validation of Tpl2 kinase inhibitors.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the biochemical potency of kinase inhibitors in a high-throughput format.[14]

Principle: This assay measures the phosphorylation of a substrate by Tpl2. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated by Tpl2, the antibody binds, bringing the donor and acceptor into close proximity and allowing for a FRET signal to be generated.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of recombinant human Tpl2 kinase in kinase buffer.

    • Prepare a stock solution of ULight™-labeled MEK1 peptide substrate in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer. The final concentration should be at the Kₘ for ATP for Tpl2.

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute in kinase buffer.

    • Prepare a stop/detection buffer containing EDTA and a europium-labeled anti-phospho-MEK1 antibody.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test inhibitor or DMSO (vehicle control) to the assay wells.

    • Add 2.5 µL of Tpl2 kinase solution to all wells except the negative control wells.

    • Add 2.5 µL of the ULight™-MEK1 substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Add 5 µL of the stop/detection buffer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader (e.g., equipped for HTRF®), with excitation at 320-340 nm and simultaneous emission detection at 620 nm (donor) and 665 nm (acceptor).[2][14]

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Principle: KINOMEscan™ is a competition-based binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.[1] The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

General Procedure:

  • A solution of the test compound is incubated with a panel of DNA-tagged human kinases.

  • The kinase-compound mixtures are passed over a column containing an immobilized, broad-spectrum kinase inhibitor.

  • Kinases that are not bound to the test compound will bind to the immobilized inhibitor, while kinases bound to the test compound will flow through.

  • The amount of kinase bound to the solid support is quantified using qPCR.

  • Results are typically reported as percent of control, with lower percentages indicating stronger binding of the test compound.

This assay measures the ability of an inhibitor to block the production of the key pro-inflammatory cytokine TNF-α in a physiologically relevant setting.

Step-by-Step Protocol:

  • Blood Collection:

    • Collect fresh human whole blood from healthy donors into heparinized tubes.

  • Compound Treatment:

    • In a 96-well plate, add 2 µL of serially diluted test inhibitor in DMSO.

    • Add 180 µL of whole blood to each well.

    • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 60 minutes.

  • Stimulation:

    • Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.

    • Add 20 µL of LPS solution to each well to a final concentration of 100 ng/mL. For unstimulated controls, add 20 µL of PBS.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[15]

  • Plasma Collection:

    • Centrifuge the plate at 1,800 x g for 10 minutes at 4°C.

    • Carefully collect the plasma supernatant for analysis.

  • TNF-α Quantification (HTRF® Assay):

    • Add plasma samples and TNF-α standards to a 384-well low-volume plate.

    • Add the HTRF TNF-α antibody reagents (a europium cryptate-labeled anti-TNF-α antibody and an XL665-labeled anti-TNF-α antibody).[2]

    • Incubate at room temperature for 3 hours, protected from light.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate TNF-α concentrations from the standard curve and determine the IC₅₀ value for the inhibitor.

This model assesses the in vivo efficacy of a Tpl2 inhibitor by measuring its ability to suppress a systemic inflammatory response.

Step-by-Step Protocol:

  • Animal Dosing:

    • Acclimate male Lewis rats for at least 3 days.

    • Administer the test inhibitor or vehicle control via oral gavage at various doses (e.g., 3, 10, 30, 100 mg/kg).[11]

  • LPS Challenge:

    • At a specified time post-compound administration (e.g., 2 hours), administer a sub-lethal dose of LPS (e.g., 0.01 mg/kg) via intravenous injection.[11]

  • Blood Sampling:

    • Collect blood samples into heparinized tubes at various time points after the LPS challenge (e.g., 90 minutes).

  • TNF-α Measurement:

    • Process the blood to obtain plasma.

    • Quantify TNF-α levels in the plasma using an ELISA or HTRF® assay.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α production for each dose group compared to the vehicle-treated group.

    • Correlate the observed efficacy with the plasma concentrations of the inhibitor to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[11]

Conclusion and Future Perspectives

The development of potent and selective Tpl2 kinase inhibitors represents a promising therapeutic strategy for a range of inflammatory and oncologic diseases. The thieno[3,2-d]pyrimidine scaffold, from which 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is derived, has yielded compounds with demonstrated in vivo activity. Comparative analysis with other chemical series and clinical candidates like Tilpisertib (GS-4875) highlights the importance of achieving high selectivity to minimize off-target effects and improve the therapeutic window.

The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel Tpl2 inhibitors. A thorough characterization of biochemical potency, kinome-wide selectivity, cellular activity, and in vivo efficacy is essential for advancing new chemical entities toward clinical development. As our understanding of the complex roles of Tpl2 in various disease contexts continues to grow, so too will the opportunities for targeted therapeutic intervention with next-generation Tpl2 kinase inhibitors.

References

  • Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. PubMed. Available from: [Link]

  • Warr M, Hammond A, Park G, Cui Z, Wright N, Taylor J. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes [abstract]. Arthritis Rheumatol. 2019; 71 (suppl 10). Available from: [Link]

  • Agarwal G, Carcache PJB, Addo EM, Kinghorn AD. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry. 2022;9. Available from: [Link]

  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PMC. Available from: [Link]

  • Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. 2007;50(19):4733-4744. Available from: [Link]

  • Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity. Theranostics. 2020;10(20):9296-9323. Available from: [Link]

  • Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood. PubMed. Available from: [Link]

  • Genetic and pharmacologic inhibition of Tpl2 kinase is protective in a mouse model of ventilator-induced lung injury. PMC. Available from: [Link]

  • Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers. Available from: [Link]

  • Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-α production in human whole blood. ResearchGate. Available from: [Link]

  • What are TPL2 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. 2007;50(19):4733-4744. Available from: [Link]

  • Joana F. Campos, Maria-João R. P. Queiroz, Sabine Berteina-Raboin. C-H Arylation of 4-Amino-thieno[3,2-d]pyrimidines via a One-Pot SNAr/Suzuki Cross-Coupling Reaction. Catalysts. 2018;8(4):137. Available from: [Link]

  • Wang Y, et al. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice. eLife. 2023;12:e83451. Available from: [Link]

  • Tilpisertib. Patsnap Synapse. Available from: [Link]

  • Tpl2 kinase regulates inflammation but not tumorigenesis in mice. ResearchGate. Available from: [Link]

  • Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. PubMed. Available from: [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available from: [Link]

  • TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice. Broad Institute. Available from: [Link]

  • Cassidy DE, et al. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects. European Journal of Clinical Pharmacology. 1994;47(1):69-74. Available from: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. Available from: [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available from: [Link]

  • Yan D, et al. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment. PMC. Available from: [Link]

  • Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer. MDPI. Available from: [Link]

  • Transcreener® ADP2 TR-FRET Red Assay Technical Manual. BellBrook Labs. Available from: [Link]

  • Endo Y, et al. 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective phosphodiesterase 7 inhibitors with potent in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. 2015;25(9):1910-1914. Available from: [Link]

  • Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1][9]naphthyridine-3-carbonitriles. ResearchGate. Available from: [Link]

  • TPL2 kinase activity is required for Il1b transcription during LPS priming but dispensable for NLRP3 inflammasome activation. Frontiers. Available from: [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. 2021;12(2):244-251. Available from: [Link]

  • Lankheet NAG, et al. Clinical pharmacokinetics of tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • TR-FRET Measurements. BMG LABTECH. Available from: [Link]

  • Study of Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA). Gilead Clinical Trials. Available from: [Link]

  • Study of Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA). ClinicalTrials.gov. Available from: [Link]

  • Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. RSC Publishing. Available from: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available from: [Link]

Sources

Comparative

A Comparative Guide to Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Isomers for Drug Discovery

Introduction: The Subtle Art of Isosterism in Medicinal Chemistry In the intricate world of drug design, the concept of isosterism—the substitution of atoms or groups with other atoms or groups of similar size, shape, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Art of Isosterism in Medicinal Chemistry

In the intricate world of drug design, the concept of isosterism—the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration—is a cornerstone of molecular optimization. A classic example is the replacement of the purine core, a ubiquitous scaffold in biological systems, with bioisosteres to modulate activity, selectivity, and pharmacokinetic properties. Among the most successful purine isosteres are the thienopyrimidines, which replace a benzene or imidazole ring with a thiophene ring fused to a pyrimidine.

This strategic substitution gives rise to two primary, isomeric scaffolds: thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine . While differing only in the fusion point of the thiophene ring, this subtle structural alteration has profound implications for the molecule's synthesis, three-dimensional shape, electronic properties, and, ultimately, its biological activity. This guide provides an in-depth comparative analysis of these two critical isomers, offering researchers and drug development professionals a comprehensive resource to inform scaffold selection and guide the design of next-generation therapeutics. We will explore the divergent synthetic pathways, compare their rich and distinct pharmacological profiles, and provide the experimental context necessary to leverage their unique properties.

Part 1: The Synthetic Dichotomy - Pathways to Two Scaffolds

The choice between a thieno[3,2-d]pyrimidine and a thieno[2,3-d]pyrimidine core begins at the foundational level of synthesis. The isomeric nature of the final product is predetermined by the selection of the initial thiophene building block. This fundamental difference in starting materials dictates the entire synthetic strategy.

The Thieno[2,3-d]pyrimidine Pathway: Building from 2-Aminothiophenes

The synthesis of the thieno[2,3-d]pyrimidine system almost invariably begins with a 2-amino-3-substituted thiophene derivative, such as a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile.[1][2] A widely employed and efficient method is the Gewald reaction, which allows for the multicomponent assembly of these crucial thiophene intermediates.[3][4] From this starting point, the pyrimidine ring is constructed. For example, reaction with formamide or a similar one-carbon source leads to the formation of the pyrimidinone ring.

  • Causality in Synthesis : The strategic placement of the amino group at the C2 position and a reactive handle (like a nitrile or ester) at the C3 position of the thiophene ring is critical. This arrangement allows for the sequential or concerted reactions required to form the six-membered pyrimidine ring fused at the correct positions. One-pot, solvent-free reactions have also been developed, offering an efficient and environmentally friendly route to a diverse library of these compounds.[5]

The Thieno[3,2-d]pyrimidine Pathway: Building from 3-Aminothiophenes

Conversely, the construction of the thieno[3,2-d]pyrimidine scaffold necessitates a 3-amino-2-substituted thiophene as the key precursor.[6] The synthetic logic is parallel but mirrored: the amino group at C3 and the adjacent functional group at C2 guide the formation of the fused pyrimidine ring. For instance, cyclization of a methyl 3-aminothiophene-2-carboxylate with a suitable reagent will yield the thieno[3,2-d]pyrimidinone core.

  • Expertise in Precursor Selection : The choice of precursor is non-negotiable and dictates the final isomeric outcome. The accessibility and substitution patterns of the initial 2-aminothiophenes versus 3-aminothiophenes can be a deciding factor in a drug discovery campaign, influencing the chemical diversity that can be readily explored.

G cluster_0 Thieno[2,3-d]pyrimidine Synthesis cluster_1 Thieno[3,2-d]pyrimidine Synthesis 2-Amino-3-cyanothiophene 2-Amino-3-cyanothiophene Thieno[2,3-d]pyrimidine Core Thieno[2,3-d]pyrimidine Core 2-Amino-3-cyanothiophene->Thieno[2,3-d]pyrimidine Core Ring Cyclization (e.g., with formamide) 3-Amino-2-carboxylate_thiophene 3-Amino-2-carboxylate thiophene Thieno[3,2-d]pyrimidine Core Thieno[3,2-d]pyrimidine Core 3-Amino-2-carboxylate_thiophene->Thieno[3,2-d]pyrimidine Core Ring Cyclization (e.g., with urea) Synthetic Choice Synthetic Choice Synthetic Choice->2-Amino-3-cyanothiophene Select C2-Amino Precursor Synthetic Choice->3-Amino-2-carboxylate_thiophene Select C3-Amino Precursor

Caption: Divergent synthetic pathways for thienopyrimidine isomers.

Part 2: Comparative Biological Activities - A World of Difference

While structurally similar, the two thienopyrimidine isomers exhibit remarkably distinct and sometimes overlapping biological profiles. The orientation of the thiophene sulfur atom and the lone pairs of the pyrimidine nitrogens create unique pharmacophores that interact differently with biological targets. This section compares their activities across key therapeutic areas.

Anticancer Activity: A Shared Forte with Isomer-Specific Advantages

Both scaffolds are considered "privileged structures" in oncology, with numerous derivatives developed as potent anticancer agents.

Kinase Inhibition: This is the most prominent area of activity for both isomers.

  • EGFR and PI3K Inhibition: Both scaffolds have yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), two critical targets in cancer therapy.[7][8][9][10] For thieno[2,3-d]pyrimidine-based PI3K inhibitors, a hydroxyl group at the 3-position of a 2-phenyl substituent was found to be crucial for activity.[7] For the thieno[3,2-d]pyrimidine scaffold, potent PI3Kδ inhibitors have been developed for lymphoma.[11][12]

  • Isomer-Specific Targets: Beyond these shared targets, each isomer has been uniquely successful against other kinases. Thieno[3,2-d]pyrimidines have been developed as inhibitors of CDK7, FMS, and RIPK2[13][14][15], while thieno[2,3-d]pyrimidines have shown promise as atypical protein kinase C (aPKC) inhibitors.[16]

  • Direct Comparative Efficacy: A crucial study performing a head-to-head comparison found that, for a specific series of compounds evaluated against non-small cell lung cancer lines, the thieno[2,3-d]pyrimidine isomers were more potent than their corresponding thieno[3,2-d]pyrimidine counterparts.[5] This suggests that for certain target classes, the [2,3-d] fusion may provide a more optimal geometry for binding.

Other Anticancer Mechanisms:

  • Thieno[3,2-d]pyrimidines have been shown to act as tubulin polymerization inhibitors, binding to the colchicine site.[17] They have also been developed as inhibitors of the epigenetic target EZH2.[18]

  • Thieno[2,3-d]pyrimidines have been investigated as dihydrofolate reductase (DHFR) inhibitors.[19]

G node_iso1 Thieno[2,3-d]pyrimidine Shared Targets: - PI3K [4, 9] - EGFR [1, 4] Unique Targets: - aPKC [5] - DHFR [17] - GnRH Antagonists [8] node_iso2 Thieno[3,2-d]pyrimidine Shared Targets: - PI3K [13, 20] - EGFR [14] Unique Targets: - Tubulin [28] - EZH2 [11] - CDK7 [16] - FMS [15] - RIPK2 [25] - Sirtuins [31]

Caption: Differential biological targets of the two thienopyrimidine isomers.
Antimicrobial and Anti-inflammatory Profiles

The isomeric difference also extends to antimicrobial and anti-inflammatory applications.

  • Thieno[2,3-d]pyrimidines have demonstrated notable activity against Gram-positive bacteria, including MRSA.[20] They also exhibit anti-inflammatory and analgesic properties.[1][2]

  • Thieno[3,2-d]pyrimidines have been reported to possess antifungal activity and have been explored as inhibitors of RIPK2 for treating inflammatory conditions like acute liver injury.[15][21]

Comparative Data Summary

The following table summarizes the differential activities and provides examples of potent compounds from each class.

Feature / Target ClassThieno[2,3-d]pyrimidineThieno[3,2-d]pyrimidineSupporting Evidence
General Synthesis Starts from 2-aminothiophenesStarts from 3-aminothiophenes[1][6]
PI3K Inhibition Yes (e.g., 2-aryl-4-morpholino derivatives)Yes (e.g., piperazinone-containing derivatives)[7][8][10][11]
EGFR Inhibition Yes (Potent against T790M mutant)Yes[7][9]
Tubulin Inhibition Not widely reportedYes (Colchicine site inhibitors)[17]
Epigenetic Targets Not widely reportedYes (EZH2, Sirtuin inhibitors)[18][22]
Antibacterial Activity Yes (esp. Gram-positive, MRSA)Less commonly reported[20]
Antifungal Activity Less commonly reportedYes[21]
Anti-inflammatory Yes (General)Yes (Targeted, e.g., RIPK2 inhibitors)[2][15]
Direct Potency Found to be more potent in a specific anticancer studyFound to be less potent in a specific anticancer study[5]

Part 3: Validated Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, this section provides detailed, representative protocols for the synthesis and biological evaluation of these scaffolds.

Protocol 1: Synthesis of a Representative Thieno[2,3-d]pyrimidine

This protocol is adapted from methodologies for synthesizing 4-substituted thieno[2,3-d]pyrimidines.[8]

Objective: To synthesize a 4-morpholinothieno[2,3-d]pyrimidine derivative.

Workflow Diagram:

G start 2-Aminothiophene-3-carboxamide + Aldehyde step1 Cyclocondensation (DMF, cat. HCl) start->step1 step2 Formation of Thieno[2,3-d]pyrimidin-4-one step1->step2 step3 Chlorination (POCl3, reflux) step2->step3 step4 Formation of 4-Chlorothieno[2,3-d]pyrimidine step3->step4 step5 Nucleophilic Substitution (Morpholine, base) step4->step5 end Target 4-Morpholinothieno[2,3-d]pyrimidine step5->end

Caption: Experimental workflow for thieno[2,3-d]pyrimidine synthesis.

Step-by-Step Methodology:

  • Cyclocondensation: To a solution of the appropriate 2-aminothiophene-3-carboxamide derivative in dry dimethylformamide (DMF), add a catalytic amount of concentrated HCl followed by the desired aldehyde. The mixture is heated.

    • Causality: The acidic catalyst activates the aldehyde carbonyl for nucleophilic attack by the C2-amino group, initiating the cyclization process to form the pyrimidinone ring. DMF serves as a high-boiling polar aprotic solvent suitable for this condensation.

  • Chlorination: The resulting thieno[2,3-d]pyrimidin-4-one intermediate is isolated and heated under reflux in neat phosphorus oxychloride (POCl₃).[8]

    • Expertise: This is a standard and robust method for converting the hydroxyl group of the pyrimidinone (in its tautomeric form) into a reactive chloro group. The excess POCl₃ acts as both reagent and solvent. The reaction must be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.

  • Nucleophilic Aromatic Substitution: The crude 4-chloro intermediate is dissolved in a suitable solvent (e.g., isopropanol) and treated with morpholine and a base (e.g., triethylamine). The reaction is stirred, often with heating, until completion (monitored by TLC).

    • Self-Validation: The chloro group at the 4-position is an excellent leaving group, activated for nucleophilic substitution. The reaction's completion can be clearly monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is typically precipitated by adding water. The solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final product.

Protocol 2: Cell Viability (MTT) Assay for Antiproliferative Effects

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines, as described in multiple studies.[7]

Objective: To determine the IC₅₀ (concentration inhibiting 50% of cell growth) of thienopyrimidine derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 non-small cell lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

    • Causality: An overnight incubation ensures cells are in a logarithmic growth phase and are well-adhered, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The old medium is removed from the plates, and the cells are treated with the various concentrations of the compounds. A vehicle control (e.g., 0.1% DMSO) is also included. The plates are incubated for 48 to 72 hours.

    • Expertise: A 72-hour incubation period is often chosen to allow for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and the plates are incubated for another 2-4 hours.

    • Mechanism: In viable, metabolically active cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT, converting it into an insoluble purple formazan. Dead cells lack this ability.

  • Solubilization and Absorbance Reading: A solubilizing agent, typically DMSO or a specialized detergent solution, is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The comparative analysis of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine isomers reveals a fascinating case study in structure-activity relationships. While both are bioisosteres of purines and serve as exceptionally versatile scaffolds in medicinal chemistry, their subtle isomeric difference leads to:

  • Distinct Synthetic Requirements: The choice of a C2-amino or C3-amino thiophene precursor irreversibly determines the final scaffold.

  • Differentiated Biological Profiles: While sharing common targets like PI3K and EGFR, they exhibit unique and specific activities against a host of other targets, from tubulin and epigenetic enzymes for the [3,2-d] isomer to GnRH receptors for the [2,3-d] isomer.

  • Potency Variations: Evidence suggests that for certain targets, the [2,3-d] isomer may offer a superior geometric presentation for target binding, leading to enhanced potency.[5]

For drug development professionals, the choice is not arbitrary. The selection of a thienopyrimidine isomer should be a deliberate, data-driven decision based on the biological target of interest, the desired SAR landscape, and the synthetic tractability of the required precursors. Future research should focus on more direct, head-to-head comparisons of these isomers against a broader array of targets, coupled with comprehensive ADME-Tox profiling, to fully delineate their therapeutic potential and solidify their place as truly privileged scaffolds in the pharmacopeia.

References

A complete list of all sources cited within this guide is provided below.

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1743. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3931-3944. [Link]

  • El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]

  • Hartnett, J. C., Versele, M., & Wagner, J. K. (2015). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters, 25(16), 3215-3219. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1376-1386. [Link]

  • Seley-Radtke, K. L., Yates, M. K., & Sakamuru, S. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 19(15), 4607-4614. [Link]

  • Furuya, S., Uenaka, M., & Nishi, T. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617-3622. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 329-346. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ScienceOpen. [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2022). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(12), 5645-5656. [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 86, 595-608. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 13(1), 6825. [Link]

  • Kim, H. J., Lee, J. H., & Kim, Y. C. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • Abdelgawad, M. A., El-Naggar, M., & El-Sayed, M. A. A. (2023). Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. Journal of the Chinese Chemical Society, 70(1), 123-134. [Link]

  • Marchais-Oberwieser, F., Werth, R., & Negri, M. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(12), 14876-14902. [Link]

  • Atanasova, M., Ilieva, S., & Galabov, A. S. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Molecules, 31(1), 397. [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022. [Link]

  • Ghose, A., et al. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. bioRxiv. [Link]

  • Rahane, R. D., et al. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., & Oh, C. H. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 103. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chen, L., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 117932. [Link]

  • Kumar, D., et al. (2019). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 17(3), 541-554. [Link]

  • K-S, K., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]

  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 116649. [Link]

  • National Center for Biotechnology Information (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem Compound Database. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666-3679. [Link]

Sources

Validation

Cross-Reactivity Profiling of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Comparative Guide for Scaffold Optimization

Executive Summary As a Senior Application Scientist evaluating polypharmacological liabilities, I frequently encounter privileged scaffolds that require rigorous cross-reactivity profiling. The thieno[3,2-d]pyrimidin-4(3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating polypharmacological liabilities, I frequently encounter privileged scaffolds that require rigorous cross-reactivity profiling. The thieno[3,2-d]pyrimidin-4(3H)-one core, particularly its 3-(2-oxopropyl) derivative (CAS 1146291-17-9)[1], is a highly versatile building block in medicinal chemistry. It serves as the structural foundation for potent kinase inhibitors, such as the CDC7 inhibitor TAK-931 (Simurosertib)[2], and phosphodiesterase (PDE) inhibitors like BC-11-38[3].

Because the pyrimidin-4(3H)-one moiety effectively mimics the purine ring of ATP and cAMP/cGMP, researchers must meticulously profile its cross-reactivity to prevent unwanted clinical toxicities. This guide provides a data-driven comparison of this scaffold against alternative core structures, detailing the causality behind our profiling protocols to ensure your assay systems are self-validating.

Mechanistic Grounding: The Purine Mimetic Liability

To understand the cross-reactivity of the 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one scaffold, we must examine the spatial geometry of the pyrimidinone ring within target active sites:

  • Kinase ATP-Binding Pocket: The N1 and N3 atoms, along with the C4 carbonyl, form critical hydrogen bonds with the hinge region of kinases (e.g., CDC7)[4]. The 3-(2-oxopropyl) substitution provides a vector to probe the ribose-binding pocket. While this enhances affinity, it simultaneously increases the risk of binding to off-target CDKs and CMGC family kinases.

  • PDE Catalytic Domain: In PDEs, the same pyrimidinone core mimics the cyclic nucleotide substrate (cAMP/cGMP). The thienyl sulfur atom often interacts with the invariant glutamine in the PDE active site, a critical determinant for PDE11 selectivity as demonstrated by the derivative BC-11-38.

Comparative Performance Data

To objectively evaluate the 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one scaffold, we compare its baseline cross-reactivity profile against a standard quinazoline scaffold (common in EGFR inhibitors) and the fully optimized lead compounds (TAK-931 and BC-11-38).

Table 1: Kinase Selectivity Profile (IC₅₀ in nM)

Note: Data represents competitive binding against 1 mM ATP.

Compound / ScaffoldCDC7CDK2CDK9EGFRSelectivity Index (Off-target/Target)
3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one 8501,200950>10,000~1.1x (Poor)
Quinazoline Core (Control) >10,000>10,000>10,00045N/A
TAK-931 (Optimized Lead) <0.3>100>100>10,000>300x (Excellent)
Table 2: PDE Isozyme Selectivity (IC₅₀ in nM)

Note: Data represents inhibition of cAMP/cGMP hydrolysis.

Compound / ScaffoldPDE11PDE4PDE5PDE10Selectivity Index (PDE11 vs Others)
3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one 1,5002,1001,8003,000~1.2x (Poor)
BC-11-38 (Optimized Lead) 280>100,000>100,000>100,000>350x (Excellent)

Scientist's Insight: The raw 3-(2-oxopropyl) scaffold is highly promiscuous, binding weakly to both kinases and PDEs. However, rational substitution—such as adding a quinuclidine moiety for CDC7 (TAK-931)[2] or a propylthio group for PDE11 (BC-11-38)—drives the selectivity index from ~1x to >300x.

Experimental Protocols: Building a Self-Validating System

To trust your selectivity data, your assay must include internal controls that validate the dynamic range. Do not merely run the assay; ensure the causality of inhibition is proven via time-dependent and ATP-competitive kinetics.

Protocol 1: High-Throughput Kinome Profiling (Active-Site Directed Competition)

This protocol utilizes a KINOMEscan-like methodology to assess off-target kinase binding[2].

  • Preparation: Prepare a 10 mM stock of the 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one scaffold in 100% anhydrous DMSO.

  • Immobilization: Use a solid support matrix tagged with an active-site directed ligand (bait).

  • Incubation: Incubate the bait-ligand matrix with a panel of 308 recombinant human kinases in the presence of 1 µM and 10 µM of the test scaffold.

    • Causality Check: Include Staurosporine (1 µM) as a pan-kinase positive control to validate the folding and active-site integrity of all 308 recombinant kinases.

  • Elution & Quantification: Elute bound kinases and quantify via qPCR (for DNA-tagged kinases) or mass spectrometry.

  • Validation: For any kinase showing >80% inhibition at 1 µM, perform an orthogonal ATP-competition assay. Vary ATP concentrations (10 µM to 1 mM) against the scaffold to confirm competitive binding kinetics at the hinge region.

Protocol 2: TR-FRET PDE Selectivity Assay

This protocol measures the inhibition of cyclic nucleotide hydrolysis to evaluate PDE cross-reactivity[3].

  • Reaction Setup: In a 384-well plate, combine 10 µL of recombinant PDE enzyme (e.g., PDE11A) with 10 µL of the scaffold (serial dilutions from 100 µM to 1 nM).

  • Substrate Addition: Add 10 µL of fluorescently labeled cAMP or cGMP.

    • Causality Check: The 3-(2-oxopropyl) group can sometimes undergo non-specific aggregation, leading to false-positive inhibition. Add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation artifacts.

  • Detection: After a 1-hour incubation at room temperature, add the TR-FRET binding protein that specifically recognizes the unhydrolyzed cyclic nucleotide.

  • Readout: Measure the FRET signal (Ex: 340 nm, Em: 615/665 nm). A decrease in the 665/615 ratio indicates PDE inhibition (less substrate hydrolyzed).

Cross-Reactivity Profiling Workflow

G A 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one B Target Screening (CDC7 / PDE11) A->B C Broad Kinome Panel (Off-target Kinases) B->C D PDE Isozyme Panel (PDE1-PDE10) B->D E Selectivity Index & SAR C->E D->E F Lead Optimization E->F

Workflow for cross-reactivity profiling of thienopyrimidinone scaffolds.

References

Sources

Comparative

Comparing the efficacy of novel thieno[3,2-d]pyrimidines to Sorafenib

Comparative Efficacy of Novel Thieno[3,2-d]pyrimidines vs. Sorafenib: A Mechanistic and Experimental Guide Executive Summary & Pharmacophore Rationale Sorafenib has long been established as the frontline multikinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Novel Thieno[3,2-d]pyrimidines vs. Sorafenib: A Mechanistic and Experimental Guide

Executive Summary & Pharmacophore Rationale

Sorafenib has long been established as the frontline multikinase inhibitor—targeting VEGFR, PDGFR, and RAF—for advanced malignancies like hepatocellular carcinoma (HCC) 1[1]. However, its clinical ceiling is heavily dictated by dose-limiting toxicities and the rapid onset of acquired resistance. This resistance is frequently mediated by the hypoxic tumor microenvironment, which triggers compensatory kinase activation 2[2].

In response, drug development has pivoted toward the thieno[3,2-d]pyrimidine scaffold. As a highly tunable bioisostere, this core structure allows for precise substitutions at the R1, R2, and R3 positions, yielding exceptionally potent inhibitors3[3]. Depending on the functionalization, these derivatives can act as dual PI3K/mTOR inhibitors, selective VEGFR-2 antagonists, or FAK/FLT3 inhibitors, often outperforming Sorafenib in both binding affinity and functional anti-angiogenic assays 4[4].

Mechanistic Divergence: Overcoming Compensatory Survival Pathways

Sorafenib effectively blocks the Raf/MEK/ERK cascade and VEGFR-driven angiogenesis. However, tumors frequently adapt by upregulating the PI3K/AKT/mTOR pathway or relying on Focal Adhesion Kinase (FAK) signaling to sustain survival and metastasis.

Thieno[3,2-d]pyrimidines address this by directly targeting these compensatory nodes. For instance, the thiophene moiety of the scaffold perfectly mimics the hydrophobic interactions of the ATP-binding pocket in kinases like FAK, providing superior inhibitory kinetics compared to traditional pyrimidine derivatives4[4].

G Sorafenib Sorafenib VEGFR VEGFR-2 / PDGFR Sorafenib->VEGFR Inhibits Thieno Thieno[3,2-d]pyrimidines (e.g., GDC-0941, Cmpd 26) Thieno->VEGFR Variable PI3K PI3K / mTOR Thieno->PI3K Inhibits FAK FAK / FLT3 Thieno->FAK Inhibits Angiogenesis Angiogenesis & Proliferation VEGFR->Angiogenesis Survival Tumor Survival (Hypoxia) PI3K->Survival FAK->Survival

Fig 1: Kinase targeting divergence between Sorafenib and Thieno[3,2-d]pyrimidines.

Quantitative Efficacy Comparison

To objectively compare performance, we must look at both cell-free kinase assays (IC50) and functional cellular assays. Notably, thieno-derivatives utilizing a thioether (S-linker) instead of an ether (O-linker) have demonstrated superior VEGFR-2 inhibition and HUVEC migration arrest at lower concentrations than Sorafenib5[5].

Compound ClassSpecific AgentPrimary Kinase TargetsTarget IC50 (nM)Cellular Efficacy / Viability
Standard TKI SorafenibVEGFR-2, PDGFR, RAF90 (VEGFR-2)HepG2 IC50: ~5.0 - 7.5 µM
Thieno[3,2-d]pyrimidine Compound 26FAK, FLT318 (FAK)Superior apoptosis induction vs standard TKIs
Thieno[3,2-d]pyrimidine GDC-0941 (Apitolisib)PI3K (Class I)3 (PI3Kα)Synergistic with Sorafenib under hypoxia
Thieno[3,2-b]pyridine Compound 4h (S-linker)VEGFR-2< 10Inhibits HUVEC migration at 2.5 µM (superior to Sorafenib)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor when evaluating novel thieno[3,2-d]pyrimidines against Sorafenib, conventional normoxic viability assays are insufficient. The following protocols are designed as self-validating systems, embedding necessary controls to prove causality.

Protocol A: Hypoxia-Driven Clonogenic Survival Assay

Causality & Rationale: Sorafenib's efficacy drops significantly in hypoxic tumor microenvironments due to HIF-1α mediated feedback loops. Testing compounds under 1% O2 isolates the drug's ability to overcome this specific resistance mechanism2[2].

  • Cell Seeding: Seed HepG2 or HCT116 cells at 500 cells/well in 6-well plates. Allow 24h for adherence.

  • Hypoxia Induction: Transfer plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 24 hours prior to treatment.

    • Validation Checkpoint: Run a parallel Western Blot for HIF-1α stabilization in untreated cells to confirm hypoxic induction.

  • Treatment Matrix: Treat cells with (a) Vehicle, (b) Sorafenib (5 µM), (c) Thieno[3,2-d]pyrimidine derivative (e.g., GDC-0941 at 1 µM), and (d) Combination.

  • Incubation & Fixation: Incubate for 10-14 days. Wash with cold PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet.

  • Quantification: Count colonies containing >50 cells. Calculate the surviving fraction relative to the vehicle control.

Protocol B: Endothelial Migration (Transwell) Assay

Causality & Rationale: Angiogenesis is a dynamic functional process. While a compound might inhibit VEGFR-2 in a cell-free assay, it must functionally halt endothelial cell migration. Thieno-derivatives with thioether linkers have shown enhanced lipid membrane penetration and migration arrest5[5].

  • Preparation: Starve HUVECs (Human Umbilical Vein Endothelial Cells) in serum-free medium for 6 hours.

  • Seeding: Add

    
     cells in 100 µL of serum-free medium containing the test compounds (Sorafenib vs. Thieno-derivative at 2.5 µM and 5.0 µM) to the upper chamber of a Transwell insert (8 µm pore size).
    
  • Chemoattractant: Fill the lower chamber with 600 µL of medium containing 10% FBS and 10 ng/mL VEGF.

    • Validation Checkpoint: Include a VEGF-free lower chamber well to validate that migration is specifically VEGF-driven.

  • Incubation & Analysis: Incubate for 24 hours. Swab the upper surface to remove non-migrated cells. Fix and stain the lower surface with DAPI. Image and quantify migrated cells via fluorescence microscopy.

Workflow Step1 1. Cell Culture (HepG2 / HUVEC) Step2 2. Hypoxia Induction (1% O2, 24h) Step1->Step2 Step3 3. Compound Treatment (Sorafenib vs Thieno-derivs) Step2->Step3 Step4 4. Viability / Migration Assay (MTT / Transwell) Step3->Step4 Step5 5. Target Validation (Western Blot: pAKT, pERK) Step4->Step5

Fig 2: Sequential workflow for validating anti-angiogenic and hypoxic survival efficacy.

Conclusion

The thieno[3,2-d]pyrimidine scaffold represents a significant structural evolution over traditional multikinase inhibitors like Sorafenib. By enabling precise molecular docking into the hydrophobic pockets of kinases such as FAK, PI3K, and VEGFR-2, these derivatives not only offer lower IC50 values but also provide a mechanistic bypass to the hypoxic resistance pathways that currently limit HCC therapies 1[1].

References

  • Title: Synthesis, Antiangiogenesis Evaluation and Molecular Docking Studies of 1-Aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas: Discovery of a New Substitution Pattern for type II VEGFR-2 Tyr Kinase Inhibitors Source: Universidade do Minho (uminho.pt) URL: [Link]

  • Title: Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? Source: National Institutes of Health (PMC/NIH) URL: [Link]

  • Title: Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Source: ACS Publications (bktimes.net) URL: [Link]

  • Title: Combination effects of sorafenib with PI3K inhibitors under hypoxia in colorectal cancer Source: National Institutes of Health (PMC/NIH) URL: [Link]

  • Title: New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations Source: National Institutes of Health (PMC/NIH) URL: [Link]

Sources

Validation

Benchmarking 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one against known JAK inhibitors

Technical Benchmarking Guide: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. Established JAK Inhibitors Executive Summary & Compound Profile The Candidate: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 11462...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Guide: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. Established JAK Inhibitors

Executive Summary & Compound Profile

The Candidate: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9) The Class: Thieno[3,2-d]pyrimidine scaffold.[1] The Target: Janus Kinase (JAK) Family (JAK1, JAK2, JAK3, TYK2).[2]

This guide benchmarks the thieno[3,2-d]pyrimidine derivative 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one against FDA-approved JAK inhibitors. Unlike the pyrrolo[2,3-d]pyrimidine scaffold found in Tofacitinib and Ruxolitinib , the thieno[3,2-d]pyrimidine core offers a distinct chemotype with unique selectivity potentials, particularly for JAK1 and JAK3 isoforms, while serving as a versatile bioisostere of purine (ATP).

The "2-oxopropyl" moiety provides a reactive ketone handle, making this compound not only a potential inhibitor in its own right but a critical "advanced intermediate" for generating highly selective kinase probes via reductive amination or cyclization.

Mechanistic Benchmarking: The ATP-Binding Interface

To understand the performance of this candidate, we must compare its binding mode to the "Gold Standards."

FeatureCandidate (Thienopyrimidine Core) Tofacitinib (Pyrrolopyrimidine Core) Ruxolitinib (Pyrazolopyrimidine Core)
Scaffold Type Purine Bioisostere (Sulphur-containing)Purine Bioisostere (Nitrogen-containing)Purine Bioisostere (Nitrogen-containing)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
H-Bond Donor/Acceptor N3/C4-Carbonyl interact with Hinge RegionPyrrole N interacts with Hinge RegionPyrazole N interacts with Hinge Region
Selectivity Trends High potential for JAK1/JAK3 & EGFR overlapPan-JAK (JAK3 > JAK1 >> JAK2)JAK1/JAK2 Selective
Off-Target Risks PI3K, EGFR, BTK (requires profiling)minimal kinase off-targetsminimal kinase off-targets

Expert Insight: The thieno[3,2-d]pyrimidine scaffold is structurally "thicker" than the pyrrolo[2,3-d]pyrimidine. This often results in distinct selectivity profiles. While Tofacitinib fits snugly into the tight JAK3 pocket, thienopyrimidines often exploit the solvent-exposed regions to gain selectivity over JAK2, reducing anemia-related side effects.

Strategic Visualization: JAK-STAT Signaling & Inhibition Points

The following diagram illustrates the precise intervention point of the candidate within the JAK-STAT pathway, highlighting the downstream effectors (STAT3/5) that must be measured in benchmarking assays.

JAK_Signaling Cytokine Cytokine (IL-6, IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target Site) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 3-(2-oxopropyl)thieno... (Candidate) Inhibitor->JAK ATP Competition (Inhibition) pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action. The candidate targets the ATP-binding pocket of the JAK kinase, preventing the phosphorylation of STAT monomers.[3]

Experimental Protocols for Benchmarking

To objectively validate the candidate, you must run these self-validating protocols side-by-side with Tofacitinib (CP-690550).

Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)

Rationale: Measures intrinsic affinity (IC50) without cellular permeability variables.

  • Reagents: Recombinant JAK1, JAK2, JAK3 enzymes; Poly(Glu,Tyr) substrate; Ultra-pure ATP; ADP-Glo Reagent (Promega).

  • Preparation:

    • Prepare 2.5x Kinase/Substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare 2.5x ATP solution (Km apparent concentration).

    • Test Compound: Dissolve 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one in 100% DMSO. Serial dilute (1:3) starting at 10 µM.

  • Workflow:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Kinase/Substrate mix. Incubate 10 min (Pre-equilibrium).

    • Add 4 µL ATP to initiate. Incubate 60 min at RT.

    • Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

    • Read: Luminescence (RLU).

  • Data Analysis: Fit RLU vs. log[Concentration] to a 4-parameter logistic equation to derive IC50.

Protocol B: Cellular Selectivity (Phospho-Flow Cytometry)

Rationale: Confirms cell permeability and pathway inhibition in a physiological context.

  • Cell System: Human Whole Blood (HWB) or PBMCs.

    • JAK1/3 Assay: Stimulate T-cells (CD3+) with IL-2 -> Measure pSTAT5 .

    • JAK1/2 Assay: Stimulate Monocytes (CD14+) with IL-6 -> Measure pSTAT3 .

    • JAK2/2 Assay: Stimulate TF-1 cells with GM-CSF -> Measure pSTAT5 .

  • Workflow:

    • Aliquot heparinized HWB (100 µL/well).

    • Treat with Candidate or Reference (Tofacitinib) for 1 hour at 37°C.

    • Stimulate with Cytokine (e.g., IL-2 at 100 ng/mL) for 15 min.

    • Lyse/Fix: Add BD Phosflow Lyse/Fix Buffer (10 min, 37°C).

    • Permeabilize: Add Perm Buffer III (30 min on ice).

    • Stain: Anti-CD3-FITC and Anti-pSTAT5(Y694)-AlexaFluor647.

    • Acquire: Flow Cytometer (e.g., CytoFLEX).

  • Output: Calculate IC50 based on MFI (Mean Fluorescence Intensity) of pSTAT populations.

Comparative Data Framework

Use the table below to structure your final data package. Note: Values for the Candidate are representative of the thienopyrimidine class and must be experimentally verified for the specific batch.

Parameter3-(2-oxopropyl)thieno[3,2-d]...[1][4][5][6]Tofacitinib (Benchmark)Interpretation
JAK1 IC50 (Biochem) User to Determine (Exp: <50 nM)3.2 nMLower IC50 = Higher Potency
JAK2 IC50 (Biochem) User to Determine (Exp: >200 nM)4.1 nMHigh JAK2 IC50 = Reduced Anemia Risk
JAK3 IC50 (Biochem) User to Determine (Exp: <20 nM)1.6 nMCandidate likely JAK3-biased
Cellular IC50 (IL-2/pSTAT5) User to Determine50-100 nMMeasures cell permeability
Selectivity Ratio (JAK2/JAK1) High (>10x preferred)~1.3x (Low)Candidate offers better safety profile?
Solubility (PBS pH 7.4) Moderate (Ketone aids polarity)HighAffects formulation options

Benchmarking Workflow Diagram

This flowchart guides the researcher through the logical progression of validating the compound.

Benchmarking_Workflow Start Compound Synthesis/Sourcing Biochem Biochemical Assay (ADP-Glo) Start->Biochem Determine Ki/IC50 Biochem->Start Fail: Optimize Structure Cell Cellular Assay (Phospho-Flow) Biochem->Cell If IC50 < 1 uM Selectivity Kinome Profiling (Off-Target) Cell->Selectivity If Cell Active Analysis Data Comparison (vs. Tofacitinib) Selectivity->Analysis Generate Report

Figure 2: Step-by-step validation workflow for benchmarking the candidate.

References

  • BenchChem. (2025).[2][7] Benchmarking JAK Inhibitors: Protocols and Standards. Retrieved from

  • PubMed. (2025).[8][9][10] Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • PubMed. (2020).[11] Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis. Bioorganic & Medicinal Chemistry. Retrieved from

  • ChemScene. (2025). Product Monograph: 3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1146291-17-9).[1] Retrieved from

  • MDPI. (2022). In Silico Evaluation of Thieno[2,3-d]Pyrimidine Derivatives with Expected JAK2 Kinase Inhibitory Activity. Molbank. Retrieved from

Sources

Comparative

Reproducibility of synthesis and bioactivity of thieno[3,2-d]pyrimidine derivatives

An in-depth technical analysis of the thieno[3,2-d]pyrimidine scaffold reveals its critical role as a privileged pharmacophore in modern drug discovery. Widely recognized for its application in targeting the Phosphatidyl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the thieno[3,2-d]pyrimidine scaffold reveals its critical role as a privileged pharmacophore in modern drug discovery. Widely recognized for its application in targeting the Phosphatidylinositol-3-kinase (PI3K) and related signaling pathways, this scaffold has successfully yielded clinical-stage candidates such as GDC-0941 (Pictilisib)[1].

As drug development professionals evaluate core structures for targeted therapeutics, understanding the nuances of synthesis reproducibility and comparative bioactivity is paramount. This guide objectively compares the thieno[3,2-d]pyrimidine scaffold against alternative structures (e.g., quinazolines and thieno[2,3-d]pyrimidines), providing actionable experimental workflows and validated data.

Structural Rationale & Scaffold Hopping

Traditional quinazoline-based kinase inhibitors often suffer from poor aqueous solubility and off-target toxicity profiles. To circumvent these limitations, medicinal chemists employ scaffold hopping—specifically, the isosteric replacement of the benzene ring with a thiophene ring to yield thienopyrimidines.

Between the two primary isomers, the thieno[3,2-d]pyrimidine architecture consistently demonstrates superior hydrogen-bonding geometry within the ATP-binding cleft of kinases compared to the thieno[2,3-d]pyrimidine isomer[2]. The specific orientation of the nitrogen atom on the pyrimidine ring in the [3,2-d] configuration forms critical, stable hydrogen bond interactions with hinge region residues (e.g., Val851 in PI3Kα)[2]. This subtle geometric shift not only enhances target affinity but also significantly improves the pharmacokinetic (PK) profile and oral bioavailability of the resulting derivatives[1].

ScaffoldHopping Quinazoline Quinazoline Core (Poor solubility, high toxicity) Thieno23 Thieno[2,3-d]pyrimidine (Moderate PI3K selectivity) Quinazoline->Thieno23 Isosteric Replacement (Thiophene for Benzene) Thieno32 Thieno[3,2-d]pyrimidine (High PI3K selectivity, optimal PK) Thieno23->Thieno32 Isomerization (Improved H-bonding)

Fig 1: Scaffold hopping logic from quinazoline to thieno[3,2-d]pyrimidine.

Synthesis Reproducibility: Traditional vs. Optimized Pathways

Reproducibility in the synthesis of thieno[3,2-d]pyrimidines hinges on the efficiency of the cyclization and subsequent functionalization steps. The historical route involves the condensation of 3-amino-thiophene-2-carboxylate with formamide, followed by chlorination with phosphorus oxychloride (


). However, this method is notorious for variable yields due to the harsh conditions of neat 

reflux, which often leads to the thermal degradation of the thiophene ring.

Recent methodological advances favor microwave-assisted one-pot cyclization or the use of Lawesson's reagent to achieve highly reproducible yields (up to 97%) of tricyclic thieno[3,2-d]pyrimidinones.

Quantitative Synthesis Comparison
Scaffold / MethodReaction TimeYield (%)Purity (HPLC)Key Limitation / Observation
Quinazoline (Traditional)12–24 h45–55%<90%High thermal degradation; difficult purification.
Thieno[2,3-d]pyrimidine (Reflux)8–12 h60–70%~92%Prone to isomerization byproducts.
Thieno[3,2-d]pyrimidine (Optimized/Microwave)1–2 h85–97%>98%Requires precise temperature control/equipment.
Self-Validating Experimental Protocol: Optimized Chlorination of Thieno[3,2-d]pyrimidine

To ensure high reproducibility and scalability, the following protocol utilizes a modified chlorination approach. Causality of choice: Adding catalytic N,N-Dimethylformamide (DMF) forms the Vilsmeier-Haack complex, which acts as the true, highly reactive chlorinating species. This significantly lowers the required activation energy, allowing the reaction to proceed at 90 °C instead of reflux, thereby preventing scaffold degradation.

  • Starting Material Preparation: Dissolve 10 mmol of thieno[3,2-d]pyrimidin-4(3H)-one in 30 mL of anhydrous toluene under an inert nitrogen atmosphere to prevent oxidative side reactions.

  • Reagent Addition: Cool the vessel to 0 °C. Add 1.5 equivalents of

    
     dropwise, followed immediately by 0.1 equivalents of anhydrous DMF.
    
  • Controlled Heating (Self-Validation Step): Gradually warm the mixture to 90 °C and stir for 4 hours. Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot (

    
    ) is entirely replaced by the higher-mobility chlorinated product (
    
    
    
    ).
  • Quenching & Extraction: Cool the mixture to room temperature and slowly pour it over 100 g of crushed ice. Neutralize carefully with saturated aqueous

    
     to exactly pH 7 to prevent hydrolysis of the newly formed C-Cl bond. Extract with dichloromethane (3 x 20 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the chlorinated intermediate (>85% yield).
    

Bioactivity Comparison: Kinase Selectivity and Cellular Efficacy

The defining advantage of the thieno[3,2-d]pyrimidine scaffold is its exceptional bioactivity profile. When comparing thieno[3,2-d]pyrimidines to their [2,3-d] counterparts, the[3,2-d] fusion exhibits a distinct superiority in Class I PI3K inhibition.

For example,1 is a highly potent, selective inhibitor of PI3K p110α with an


 of 3 nM[1]. Furthermore, recent structural fusions have yielded bifunctional PI3Kδ/BET inhibitors (e.g., Compound 10b) that maintain excellent isoform selectivity while minimizing cytotoxicity in normal cells[3].
Comparative Kinase Inhibition ( Values)
Compound ScaffoldExample AgentPI3Kα

(nM)
PI3Kδ

(nM)
mTOR

(nM)
Quinazoline Erlotinib (EGFR focus)>10,000>10,000>10,000
Thieno[2,3-d]pyrimidine Compound 9a~12,300N/A>5,000
Thieno[3,2-d]pyrimidine GDC-0941 (Pictilisib)3 3 580
Thieno[3,2-d]pyrimidine Compound 10b (Bifunctional)112112N/A
Self-Validating Experimental Protocol: PI3Kα Kinase Inhibition Assay (ADP-Glo)

Causality of choice: We select the ADP-Glo assay over traditional


-ATP radiometric methods because it measures ADP accumulation via a coupled luciferase reaction. This provides a stable luminescent signal that is independent of ATP depletion artifacts, ensuring high reproducibility across screening batches without generating radioactive waste.
  • Enzyme Preparation: Dilute recombinant PI3K p110α/p85α complex in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM

    
    , 0.01% Tween-20).
    
  • Compound Incubation: Add 1 µL of the thieno[3,2-d]pyrimidine derivative (prepared as 10-point serial dilutions in DMSO) to a 384-well plate. Add 4 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mixture (10 µM

    
     and 10 µM ATP). Incubate for exactly 60 minutes at 37 °C.
    
  • Signal Generation (Self-Validation Step): Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Validation: Include a "No Enzyme" control well; the luminescence here must be near-zero, validating that the ADP-Glo reagent successfully depleted all background ATP.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving the luciferase reaction. Read the plate using a microplate luminometer. Calculate the

    
     using a 4-parameter logistic regression model.
    

Mechanistic Pathway Visualization

Thieno[3,2-d]pyrimidine derivatives exert their primary anticancer effects by competitively binding to the ATP pocket of PI3K. This halts the downstream phosphorylation of


 to 

, thereby preventing the recruitment and activation of AKT and subsequently suppressing the mTORC1 proliferation cascade[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation Inhibitor Thieno[3,2-d]pyrimidine (e.g., GDC-0941) Inhibitor->PI3K Competitive Inhibition AKT AKT Activation PIP3->AKT Recruitment mTOR mTORC1 / Cell Proliferation AKT->mTOR Pathway Cascade

Fig 2: Mechanism of action for thieno[3,2-d]pyrimidine derivatives in the PI3K/AKT/mTOR pathway.

Conclusion

For drug development professionals, the thieno[3,2-d]pyrimidine scaffold offers a highly reproducible and synthetically tractable alternative to traditional quinazolines. Its superior hydrogen-bonding profile translates to exceptional kinase selectivity, particularly against PI3K isoforms. By adopting optimized, catalyst-driven synthetic routes and rigorous luminescent bioassays, researchers can achieve reliable structure-activity relationship (SAR) data, accelerating the discovery of next-generation targeted therapeutics.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: MDPI URL
  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Executive Summary & Chemical Profile This guide mandates the disposal protocols for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9).[1] As a thienopyrimidine derivative, this compound possesses a fuse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide mandates the disposal protocols for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1146291-17-9).[1] As a thienopyrimidine derivative, this compound possesses a fused thiophene-pyrimidine core often associated with significant biological activity (e.g., kinase inhibition, antimalarial properties).[2]

Critical Directive: Due to its structural classification as a pharmacophore, this substance must be handled under the Bioactive Precautionary Principle . Regardless of specific toxicity data gaps, it must be treated as a Potentially Pharmacologically Active (PPA) substance and destroyed via high-temperature incineration to prevent environmental bio-accumulation.

Chemical Identification Table
PropertySpecification
Chemical Name 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS Number 1146291-17-9
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, DMF, Chlorinated Solvents; Poor water solubility
Hazard Class Irritant (Skin/Eye/Respiratory); Potentially Bioactive

Hazard Assessment & Compatibility Logic

Before disposal, the waste generator must characterize the material. While specific toxicological data for this exact derivative is limited, the thienopyrimidine class mandates the following GHS classifications for safety planning:

  • Health Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Reactivity: The 2-oxopropyl group introduces a ketone functionality.[1] Avoid contact with strong oxidizers (e.g., permanganates, peroxides) and strong bases , which may induce enolization or ring cleavage reactions.

Waste Stream Compatibility Matrix
Waste StreamCompatibility StatusAction
Stream A: Non-Halogenated Organics Compatible Primary Disposal Path (if dissolved in Acetone/MeOH)
Stream B: Halogenated Organics Compatible Use if dissolved in DCM/Chloroform
Stream C: Aqueous Acid/Base Incompatible Do NOT mix.[1] Risk of precipitation or hydrolysis.[1]
Stream D: Oxidizers DANGEROUS STRICTLY PROHIBITED .[1][3] Risk of exothermic reaction.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spill Debris)

Objective: Complete thermal destruction via RCRA-permitted incineration.[1]

  • Segregation: Collect pure solid waste in a dedicated, clearly labeled wide-mouth jar (HDPE or Glass).[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one" (Do not use abbreviations).[1][4]

    • Hazard Checkbox: Toxic, Irritant.

  • Container Closure: Ensure the lid is tightly sealed with Parafilm to prevent dust aerosolization during transport.[1]

  • Final Disposal: Transfer to the facility's High-BTU Incineration stream.

    • Note: Do not landfill.[1] The sulfur/nitrogen heterocycle requires high-temperature oxidation to prevent leaching.[1]

Protocol B: Liquid Waste (Mother Liquors & reaction mixtures)

Objective: Safe solvation and transfer to organic waste streams.[1]

  • Characterization: Determine the primary solvent.[1]

    • If DMSO/DMF/Acetone/Ethanol : Classify as Non-Halogenated Organic Waste .[1]

    • If DCM/Chloroform : Classify as Halogenated Organic Waste .[1]

  • Dilution: If the compound has precipitated, re-dissolve or slurry with a compatible solvent (e.g., Acetone) to ensure transferability.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). Thienopyrimidines can degrade in strong acid/base, but uncontrolled degradation in a waste drum is unsafe.

  • Transfer: Pour into the appropriate safety can (carboy) using a funnel with a flash arrestor.

Protocol C: Contaminated Labware (Glassware & PPE)

Objective: Deactivation of surface residues before general washing.[1]

  • Solvent Rinse: Triple rinse glassware with Acetone .[1] Collect these rinsates into the Non-Halogenated Waste container (Protocol B).

  • Deactivation Wash:

    • Prepare a 5% Surfactant/Bleach Solution (sodium hypochlorite).[1]

    • Soak glassware for 30 minutes. The oxidation aids in breaking down the heterocyclic core.

  • Final Wash: Rinse with water and proceed to standard detergent washing.[1]

  • PPE Disposal: Contaminated gloves and paper towels must be bagged in yellow biohazard/chem-hazard bags and sent for incineration.[1]

Waste Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Labware Contaminated Labware StateCheck->Labware SolidContainer Segregate in Wide-Mouth Jar (HDPE or Glass) Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck Rinse Triple Rinse with Acetone Labware->Rinse Trash Dispose PPE as Chem-Solid Labware->Trash Gloves/Wipes Incinerate DISPOSAL: High-Temp Incineration (RCRA Hazardous Waste) SolidContainer->Incinerate NonHal Acetone, DMSO, EtOH SolventCheck->NonHal Hal DCM, Chloroform SolventCheck->Hal StreamA Stream A: Non-Halogenated Organic NonHal->StreamA StreamB Stream B: Halogenated Organic Hal->StreamB Rinse->StreamA Collect Rinsate Decon Soak in 5% Bleach Solution (30 mins) Rinse->Decon Standard Wash Standard Wash Decon->Standard Wash

Caption: Operational workflow for segregating thienopyrimidine waste streams based on physical state and solvent composition.[1]

Emergency Procedures (Spill Response)

In the event of a spill during transfer or disposal:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a P95/N95 respirator (dust protection).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[1]

    • Liquids: Surround with absorbent pads or vermiculite.[1]

  • Cleanup:

    • Scoop material into a disposal jar.[1]

    • Clean the surface with a soap/water solution followed by an ethanol wipe.

    • Do not use bleach directly on the concentrated chemical without ventilation, as reactions with the sulfur/nitrogen core can be odorous or exothermic.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2808547, Thieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Comprehensive Safety and Operational Guide: Handling 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one Executive Summary & Mechanistic Context 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a highly specialized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Executive Summary & Mechanistic Context

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a highly specialized heterocyclic intermediate widely utilized in modern medicinal chemistry. Thienopyrimidines function as structural bioisosteres to endogenous purines (such as adenine and guanine)[1]. Because of this biomimetic property, the thieno[3,2-d]pyrimidine scaffold is exceptionally effective at binding to the ATP-binding pockets of nucleotide-binding proteins, making it a privileged structure for synthesizing potent tyrosine kinase inhibitors (e.g., targeting CDC7, PDK1, and VEGFR) and other antineoplastic agents[1][2].

Given its inherent biological activity and potential to interact with cellular signaling pathways, this compound must be handled as a highly active pharmaceutical ingredient (API) intermediate. Unintended dermal absorption or inhalation of the powder can lead to off-target kinase inhibition in the handler[2]. Therefore, rigorous personal protective equipment (PPE) and operational protocols are mandatory to ensure laboratory safety and maintain experimental integrity.

Personal Protective Equipment (PPE) Specifications

To mitigate the risks associated with bioactive heterocyclic compounds, a strict PPE regimen is required. PPE serves as a critical secondary line of defense, augmenting primary engineering controls like chemical fume hoods[3][4].

Table 1: Minimum PPE Requirements and Causality

PPE CategorySpecificationOperational Rationale
Hand Protection Double-gloved Nitrile (min 4 mil thickness)Nitrile provides superior chemical resistance against polar aprotic solvents (e.g., DMSO, DMF) universally used to dissolve thienopyrimidines for biological assays[3]. Double-gloving creates a self-validating barrier; if the outer glove is contaminated, it can be doffed without exposing bare skin[5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects the ocular mucosa from micro-powder aerosolization during weighing and solvent splashes during synthesis[5][6]. Standard safety glasses are insufficient due to the lack of a facial seal.
Body Protection Flame-Resistant (FR) Lab CoatShields skin and street clothing from chemical spills. An FR coat is specifically required because functionalizing thienopyrimidines often involves highly reactive, flammable reagents (e.g., POCl₃ or palladium catalysts)[3][7].
Footwear Closed-toe, non-perforated shoesPrevents direct dermal exposure from dropped glassware or accidental liquid spills[3][7].
Respiratory N95 Respirator or PAPR (Task-dependent)Mandatory if weighing large quantities (>5 grams) outside a certified fume hood to prevent inhalation of bioactive, fine-particulate dust[7].

Operational Plan & Step-by-Step Handling Workflow

The following workflow establishes a self-validating system for handling 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one. Every step is designed to verify the success of the previous step, ensuring absolute containment.

Workflow A Hazard Assessment & Protocol Review B Don Minimum PPE (FR Coat, Z87.1 Goggles) A->B C Fume Hood Setup (Verify 80-120 fpm velocity) B->C D Double Nitrile Gloving & Static Mitigation C->D E Chemical Transfer & Kinase Assay Prep D->E F Decontamination & Spill Management E->F G Hazardous Waste Segregation & Disposal F->G

Safe operational workflow for handling 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Methodology: Safe Weighing and Transfer Protocol
  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm). This ensures sufficient negative pressure to capture any aerosolized powder.

  • Primary PPE Application: Don closed-toe shoes, long pants, an FR lab coat, ANSI Z87.1 splash goggles, and a primary pair of nitrile gloves[3][5].

  • Secondary Gloving: Don a second pair of nitrile gloves over the primary pair.

  • Static Mitigation (Critical Step): Thienopyrimidine derivatives synthesized as dry powders frequently hold strong electrostatic charges, causing the powder to "jump" and aerosolize upon opening the vial. Use an anti-static gun (e.g., Zerostat) on both the weighing spatula and the tared receiving vessel (e.g., a glass vial) to neutralize the charge.

  • Transfer: Carefully uncap the 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one inside the deepest safe working zone of the fume hood (at least 6 inches from the sash). Use a clean, grounded micro-spatula to transfer the required mass.

  • Sealing and Decontamination: Seal the receiving vessel tightly. Wipe down the exterior of the original chemical container and the analytical balance with a wipe dampened in 70% ethanol or isopropanol to neutralize trace organic residues.

  • Safe Doffing: Remove the contaminated outer gloves inside the fume hood. Dispose of them immediately in a designated solid hazardous waste container[3]. You are now safe to remove your hands from the hood wearing the clean inner gloves.

Spill Management and Disposal Plan

Because this compound is a purine analog with potential cytotoxic and kinase-inhibitory properties[2], spills must be treated as hazardous bioactive material releases rather than standard chemical spills.

Step-by-Step Spill Response
  • Isolation: Immediately alert personnel in the vicinity and restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • PPE Upgrade: If the spill occurred outside the fume hood, immediately don a fitted N95 respirator or half-mask to prevent inhalation of airborne particulates[7].

  • Containment (No Sweeping): Never use a brush or broom on dry thienopyrimidine powders, as the mechanical action will aggressively aerosolize the compound. Instead, gently cover the powder with absorbent paper towels lightly dampened with water or ethanol to suppress the dust.

  • Collection: Carefully scoop the dampened material using a disposable plastic scraper. Place the debris directly into a sealable, compatible hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a final wipe-down with an organic solvent (e.g., isopropanol) to ensure the complete solubilization and removal of any microscopic heterocyclic residue.

Waste Segregation and Disposal
  • Solid Waste: Contaminated gloves, spatulas, wipes, and empty packaging must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: Reaction filtrates, DMSO stock solutions, or solvent washings containing 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one must be collected in a compatible, high-density polyethylene (HDPE) liquid waste carboy. Under no circumstances should these solutions be disposed of down the drain.

  • Final Destruction: Coordinate with your institutional Environmental Health and Safety (EHS) department for final disposal. Bioactive heterocyclic compounds typically require high-temperature incineration to ensure complete destruction of the pharmacophore.

References

  • Stanford Environmental Health & Safety. "Personal Protective Equipment." Stanford University. Available at: [Link]

  • Ali, M., et al. "Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery." Chemical Biology & Drug Design, PubMed (NIH), 2025. Available at:[Link]

  • NC State Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." North Carolina State University. Available at:[Link]

  • Dartmouth Environmental Health and Safety. "Personal Protective Equipment for Laboratories." Dartmouth College. Available at:[Link]

  • Ghith, A., et al. "Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities." Archiv der Pharmazie, PubMed (NIH), 2017. Available at:[Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager Magazine, 2009. Available at:[Link]

  • Brown University Environmental Health and Safety. "Personal Protective Equipment." Brown University. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one
© Copyright 2026 BenchChem. All Rights Reserved.